molecular formula C8H9NO2 B1368598 2-Cyclobutanoyloxazole CAS No. 898758-84-4

2-Cyclobutanoyloxazole

Cat. No.: B1368598
CAS No.: 898758-84-4
M. Wt: 151.16 g/mol
InChI Key: KSNKHOVJWRUTTM-UHFFFAOYSA-N
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Description

2-Cyclobutanoyloxazole is a novel chemical scaffold that integrates two privileged structures in medicinal chemistry: the oxazole heterocycle and the cyclobutane ring. The oxazole ring is a well-documented heterocycle known for its significant presence in biologically active molecules and natural products . Its utility stems from its ability to engage in various non-covalent interactions with enzymes and receptors, which is why oxazole-based compounds demonstrate a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects . The cyclobutane moiety, a strained four-membered carbocycle, is increasingly recognized as a valuable unit in drug discovery for its potential to improve pharmacokinetic properties by increasing metabolic stability and enhancing selectivity . The fusion of the electron-rich oxazole ring with the strained, conformationally restricted cyclobutane system in this compound creates a unique three-dimensional architecture. This makes it an exceptionally promising intermediate for the synthesis of more complex molecular entities, particularly in the exploration of new therapeutic agents . Researchers can leverage this compound as a key building block in the development of novel compound libraries. Its structure is amenable to further synthetic elaboration via reactions such as palladium-catalyzed direct arylation at the oxazole's C-5 or C-2 positions, or by functionalizing the cyclobutane ring . Given the documented biological importance of both structural components, this compound is a high-value reagent for researchers in drug discovery and medicinal chemistry who are investigating new chemical entities for a range of diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutyl(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-7(6-2-1-3-6)8-9-4-5-11-8/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNKHOVJWRUTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642045
Record name Cyclobutyl(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-84-4
Record name Cyclobutyl(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclobutanoyloxazole: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Cyclobutanoyloxazole, a heterocyclic compound of interest to researchers and professionals in drug discovery and organic synthesis. While experimental data for this specific molecule is not extensively available in public literature, this document leverages established chemical principles and spectroscopic data from analogous structures to offer a robust predictive analysis of its chemical structure, properties, and a detailed protocol for its synthesis.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2][3] The oxazole nucleus is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[4][5] The incorporation of a cyclobutyl group at the 2-position introduces a strained cycloalkane, which can influence the molecule's conformational rigidity, lipophilicity, and metabolic stability, making this compound a compelling target for synthetic and medicinal chemists.

Chemical Structure and Properties

This compound consists of an oxazole ring acylated at the 2-position with a cyclobutanecarbonyl group.

Molecular Formula: C₈H₉NO₂

Molecular Weight: 151.16 g/mol

Structure:

Predicted Physicochemical Properties
PropertyPredicted ValueJustification
Physical State Colorless to pale yellow liquid or low-melting solidSmall, relatively non-polar molecules of this molecular weight are often liquids or low-melting solids at room temperature.
Boiling Point ~180-220 °C (at 760 mmHg)Based on the boiling point of the structurally similar 2-acetyloxazole (177-178 °C)[6], with an increase anticipated due to the larger cyclobutyl group.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Sparingly soluble in water.The molecule has both polar (oxazole, ketone) and non-polar (cyclobutane) regions, suggesting good solubility in a range of organic solvents.
pKa (of conjugate acid) ~0.8-1.5The oxazole ring is weakly basic, with a pKa of the conjugate acid around 0.8.[7] The electron-withdrawing acyl group at the 2-position is expected to further reduce the basicity.

Synthesis of this compound

A robust and efficient method for the synthesis of 2-acyl oxazoles is the reaction of an acid chloride with an isocyanide derivative. This approach provides a direct route to the target molecule from readily available starting materials.

Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from cyclobutanecarboxylic acid.

Synthesis_Workflow A Cyclobutanecarboxylic Acid B Cyclobutanecarbonyl Chloride A->B SOCl₂ or (COCl)₂ D This compound B->D Base (e.g., K₂CO₃) Solvent (e.g., CH₃CN) C Tosylmethyl isocyanide (TosMIC) C->D Base (e.g., K₂CO₃) Solvent (e.g., CH₃CN)

Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol

Step 1: Synthesis of Cyclobutanecarbonyl Chloride

  • Materials:

    • Cyclobutanecarboxylic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

  • Procedure:

    • To a solution of cyclobutanecarboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar), add a catalytic amount of DMF (1-2 drops) if using oxalyl chloride.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas (SO₂ and HCl, or CO, CO₂, and HCl).

    • The reaction is complete when gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield crude cyclobutanecarbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Materials:

    • Cyclobutanecarbonyl chloride (from Step 1)

    • Tosylmethyl isocyanide (TosMIC)

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Anhydrous acetonitrile (CH₃CN) or methanol (MeOH)

  • Procedure:

    • To a suspension of potassium carbonate (2.0 eq) in anhydrous acetonitrile, add tosylmethyl isocyanide (1.0 eq).

    • Stir the mixture at room temperature for 10-15 minutes.

    • Add a solution of crude cyclobutanecarbonyl chloride (1.1 eq) in anhydrous acetonitrile dropwise to the suspension.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford this compound.

Predicted Spectroscopic Data

The following spectroscopic data is predicted based on the analysis of structurally similar compounds, including 2-acetyloxazole and other 2-acyl oxazoles.

¹H NMR Spectroscopy
  • Predicted Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.95Singlet1HH5-oxazoleThe H5 proton of the oxazole ring is typically the most downfield proton due to the electron-withdrawing effect of the adjacent oxygen and nitrogen atoms.
~7.40Singlet1HH4-oxazoleThe H4 proton of the oxazole ring is slightly more shielded than the H5 proton.
~3.80Quintet1H-CO-CH -The methine proton of the cyclobutyl ring is deshielded by the adjacent carbonyl group and is coupled to the four adjacent methylene protons.
~2.40 - 2.20Multiplet4H-CH₂ -CH-CH₂ -The four methylene protons adjacent to the methine proton of the cyclobutyl ring.
~2.10 - 1.90Multiplet2H-CH₂-CH₂ -CH₂-The two methylene protons at the 3-position of the cyclobutyl ring.
¹³C NMR Spectroscopy
  • Predicted Solvent: CDCl₃

  • Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ, ppm)AssignmentRationale
~185C =OThe carbonyl carbon of the ketone is expected to be significantly downfield.
~160C2-oxazoleThe C2 carbon of the oxazole ring, attached to two heteroatoms, is highly deshielded.
~145C5-oxazoleThe C5 carbon of the oxazole ring is typically downfield.
~130C4-oxazoleThe C4 carbon of the oxazole ring is generally found in this region.
~40-CO-C H-The methine carbon of the cyclobutyl ring.
~25-C H₂-CH-C H₂-The methylene carbons adjacent to the methine carbon of the cyclobutyl ring.
~18-CH₂-C H₂-CH₂-The methylene carbon at the 3-position of the cyclobutyl ring.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3120WeakC-H stretch (oxazole ring)Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
~2980-2850MediumC-H stretch (cyclobutyl)Aliphatic C-H stretching vibrations.
~1710StrongC=O stretch (ketone)The carbonyl group gives a characteristic strong absorption in this region.
~1580, ~1490MediumC=N and C=C stretch (oxazole)Aromatic ring stretching vibrations.
~1100StrongC-O-C stretch (oxazole)The C-O-C stretching vibration of the oxazole ring is expected to be a strong band.
Mass Spectrometry (MS)
  • Ionization Mode: Electron Ionization (EI)

m/zPredicted Relative AbundanceAssignmentFragmentation Pathway
151Moderate[M]⁺ (Molecular Ion)Ionization of the parent molecule.
123Moderate to Strong[M - CO]⁺Loss of carbon monoxide is a common fragmentation pathway for acyl compounds.
95Moderate[M - C₂H₂O]⁺ or [C₄H₇CO]⁺Cleavage of the oxazole ring or loss of the oxazole ring.
69Strong[C₃H₃NO]⁺ (Oxazole ring fragment)Cleavage of the bond between the carbonyl carbon and the oxazole ring.
55Strong[C₄H₇]⁺ (Cyclobutyl cation) or fragmentation of the oxazole ring.Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring, or further fragmentation of the oxazole ring.

Potential Applications and Biological Relevance

Given the well-documented biological activities of the oxazole scaffold, this compound is a promising candidate for various applications in drug discovery and development.[3][5]

  • Antimicrobial Agents: Numerous oxazole derivatives have demonstrated potent antibacterial and antifungal properties.[1][2] The unique physicochemical properties imparted by the cyclobutyl group could lead to novel antimicrobial agents with improved efficacy or a different spectrum of activity.

  • Anticancer Agents: The oxazole ring is a key component of several anticancer compounds.[4][8] this compound could serve as a scaffold for the development of new cytotoxic agents.

  • Enzyme Inhibitors: The rigid and strained cyclobutyl moiety could play a role in specific binding interactions with enzyme active sites, making this compound a potential starting point for the design of novel enzyme inhibitors.

Conclusion

This compound represents a synthetically accessible and medicinally relevant molecule. This guide provides a comprehensive, albeit predictive, overview of its chemical properties, a detailed synthetic protocol, and a thorough analysis of its expected spectroscopic data. It is our hope that this information will serve as a valuable resource for researchers and scientists, stimulating further investigation into the synthesis and biological evaluation of this and related compounds.

References

  • A comprehensive review on biological activities of oxazole derivatives. (2019). Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (n.d.). Der Pharma Chemica. [Link]

  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. (2022). ResearchGate. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). International Journal of Medical and Pharmaceutical Research. [Link]

  • Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026). Bentham Science. [Link]

  • Mass spectrum of the oxazoline of linoleic acid. The 2-acyl. (n.d.). ResearchGate. [Link]

  • 2-acetyl oxazole, 77311-07-0. (n.d.). The Good Scents Company. [Link]

  • Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. (2021). The Journal of Chemical Physics. [Link]

  • MASS SPECTROMETRY OF OXAZOLES. (n.d.). Semantic Scholar. [Link]

  • Poly(2-oxazoline)s: A comprehensive overview of polymer structures and their physical properties. (2017). ResearchGate. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (n.d.). PubMed Central. [Link]

  • The mass spectra of some alkyl and aryl oxazoles. (1968). SciSpace. [Link]

  • Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. (2009). European Journal of Medicinal Chemistry. [Link]

  • Oxazole. (n.d.). Wikipedia. [Link]

  • (a) and (b) Calculated IR spectra of most stable oxazole-D2O and. (n.d.). ResearchGate. [Link]

  • The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. (2022). MDPI. [Link]

  • Oxazole Properties. (n.d.). Scribd. [Link]

  • Review: Derivatization in mass spectrometry 2. Acylation. (n.d.). ResearchGate. [Link]

  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. (n.d.). Wiley. [Link]

  • Compounds and methods for carbazole synthesis. (2007).
  • Cyclopropanation of substituted alkenes. (2017).
  • Naturally Occurring Oxazole-Containing Peptides. (n.d.). MDPI. [Link]

  • Synthesis of 2-substituted phenothiazines. (1969).

Sources

An In-depth Technical Guide to 2-Cyclobutanoyloxazole (CAS 898758-84-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Hybrid Scaffolds

In the landscape of modern medicinal chemistry, the strategic combination of distinct structural motifs to create novel molecular architectures is a cornerstone of innovation. 2-Cyclobutanoyloxazole represents such a hybrid, integrating the puckered, sp³-rich cyclobutane ring with the aromatic, electron-deficient oxazole heterocycle. This unique amalgamation suggests a molecule with intriguing potential in drug discovery, where the constituent parts are known to confer favorable pharmacological properties.

The cyclobutane moiety is increasingly utilized to enhance metabolic stability, introduce conformational rigidity, and serve as a non-planar bioisostere for larger or more flexible groups.[1] Concurrently, the oxazole ring is a common feature in a multitude of biologically active compounds, valued for its ability to engage in hydrogen bonding and other non-covalent interactions within protein binding sites. This guide provides a technical overview of this compound, offering insights into its synthesis, predicted properties, and potential applications for professionals in chemical research and drug development.

Physicochemical and Spectral Properties (Predicted)

The following properties for this compound have been estimated based on the known values of analogous compounds such as cyclobutyl methyl ketone and 2-acetyloxazole.[1][2][3]

PropertyPredicted ValueNotes
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Colorless to pale yellow liquidBased on similar 2-acyloxazoles.
Boiling Point ~180-200 °CEstimated to be higher than cyclobutyl methyl ketone (137-139 °C) due to the polar oxazole ring.
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc). Limited solubility in water.The oxazole nitrogen may allow for some aqueous solubility.
pKa (of conjugate acid) ~1-2The oxazole ring is weakly basic.
Predicted Spectral Data:
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.9-8.1 ppm (s, 1H, oxazole H5)

    • δ 7.3-7.5 ppm (s, 1H, oxazole H4)

    • δ 3.5-3.7 ppm (m, 1H, cyclobutane CH)

    • δ 2.0-2.4 ppm (m, 6H, cyclobutane CH₂)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~188 ppm (C=O)

    • δ ~158 ppm (Oxazole C2)

    • δ ~142 ppm (Oxazole C5)

    • δ ~129 ppm (Oxazole C4)

    • δ ~45 ppm (Cyclobutane CH)

    • δ ~25 ppm (Cyclobutane CH₂)

    • δ ~18 ppm (Cyclobutane CH₂)

  • Infrared (IR) Spectroscopy (neat, cm⁻¹):

    • ~2950-3000 (C-H stretch, cyclobutane)

    • ~1710-1730 (C=O stretch, ketone)[4][5]

    • ~1580, 1490 (C=N and C=C stretch, oxazole ring)

    • ~1100-1200 (C-O-C stretch, oxazole ring)

  • Mass Spectrometry (EI):

    • Expected M⁺ at m/z 151.

    • Key fragmentation patterns would likely involve cleavage of the acyl group, leading to a fragment at m/z 83 (cyclobutanoyl cation) and the oxazole ring fragment. Further fragmentation of the cyclobutane ring is also anticipated.

Synthesis of this compound: A Proposed Methodology

While a specific published synthesis for this compound is not available, a highly efficient and robust method for the preparation of 2-acyl oxazoles has been reported, which can be adapted for this target molecule. This approach involves the reaction of a 2-magnesiated oxazole with a Weinreb amide.[6]

Workflow for the Proposed Synthesis of this compound

G cluster_0 Preparation of Precursors cluster_1 Synthesis of Weinreb Amide cluster_2 Synthesis of 2-Magnesiated Oxazole cluster_3 Final Coupling and Product Formation P1 Cyclobutanecarboxylic Acid S1 Activation of Carboxylic Acid (e.g., with SOCl₂ or (COCl)₂) P1->S1 P2 N,O-Dimethylhydroxylamine Hydrochloride P3 Oxazole S3 Generation of 2-Oxazole Grignard Reagent P3->S3 React with P4 in THF P4 i-PrMgCl S2 Formation of Cyclobutane Weinreb Amide S1->S2 React with P2 S4 Reaction of Grignard Reagent with Weinreb Amide S2->S4 S3->S4 S5 Work-up and Purification S4->S5 Product This compound S5->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Part 1: Synthesis of N-methoxy-N-methylcyclobutanecarboxamide (Cyclobutane Weinreb Amide)

  • To a solution of cyclobutanecarboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting crude cyclobutanecarbonyl chloride in fresh DCM (0.5 M) and cool to 0 °C.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM and add a suitable base (e.g., triethylamine or pyridine, 2.5 eq).

  • Slowly add the solution of cyclobutanecarbonyl chloride to the N,O-dimethylhydroxylamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄.

  • Purify the crude product by column chromatography on silica gel to afford the Weinreb amide.

Part 2: Synthesis of this compound

  • To a solution of oxazole (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under a nitrogen atmosphere, add isopropylmagnesium chloride (i-PrMgCl, 1.5 eq, 2 M solution in THF) dropwise at -15 °C.

  • Stir the mixture at -15 °C for 1 hour to generate the 2-magnesiated oxazole.

  • Add a solution of N-methoxy-N-methylcyclobutanecarboxamide (1.0 eq) in THF to the Grignard reagent solution at -15 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) for the consumption of the Weinreb amide.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its two key functional groups: the oxazole ring and the ketone.

  • Oxazole Ring: The oxazole ring is aromatic but electron-deficient. The C2 position is particularly susceptible to nucleophilic attack, especially after metallation.[7] Electrophilic substitution is generally difficult but can occur at the C4 or C5 positions if activating groups are present.[8] The nitrogen atom at position 3 is weakly basic and can be protonated or alkylated.

  • Ketone Carbonyl: The carbonyl group will exhibit typical ketone reactivity. It is susceptible to nucleophilic attack, allowing for the formation of alcohols, imines, and other derivatives. The adjacent cyclobutane ring may sterically hinder this approach to some extent.

Potential Applications in Medicinal Chemistry

The combination of the cyclobutane and oxazole moieties suggests several potential applications in drug discovery programs.

G cluster_0 Structural Motifs cluster_1 Physicochemical & Pharmacokinetic Properties cluster_2 Potential Biological Effects M1 Cyclobutane Ring P1 Increased sp³ Character M1->P1 P2 Metabolic Stability M1->P2 P3 Conformational Rigidity M1->P3 P5 Bioisosteric Replacement M1->P5 Aryl/alkene isostere M2 Oxazole Ring P4 Hydrogen Bond Acceptor M2->P4 M2->P5 Ester/amide isostere M3 Acyl Linker B3 Favorable ADME Profile P1->B3 P2->B3 B1 Improved Potency P3->B1 B2 Enhanced Selectivity P3->B2 P4->B1 P5->B1 P5->B3

Caption: Relationship between structural motifs and potential pharmacological benefits.

  • Enzyme Inhibitors: The ketone could act as a warhead for covalent inhibitors or as a key hydrogen bond acceptor in the active site of enzymes such as kinases or proteases.

  • Scaffold for Library Synthesis: The reactivity of both the ketone and the oxazole ring provides handles for further chemical modification, making this compound a potentially valuable building block for combinatorial chemistry and the generation of compound libraries.

  • Probes for Chemical Biology: The molecule could be further functionalized with reporter tags to serve as a chemical probe for identifying novel biological targets.

Conclusion

While this compound remains a largely unexplored chemical entity, its structural composition places it at the intersection of two areas of significant interest in medicinal chemistry. This guide provides a foundational understanding of its likely properties, a robust and plausible synthetic route, and a rationale for its potential utility in drug discovery. It is hoped that this technical overview will stimulate further research into this and related hybrid molecules, ultimately expanding the toolkit available to scientists working to develop the next generation of therapeutics.

References

  • Daigneault, L. G., & Walters, W. D. (1958). The Thermal Decomposition of Methyl Cyclobutyl Ketone. Journal of the American Chemical Society, 80(3), 541-545.
  • Pippel, D. J., Mapes, C. M., & Mani, N. S. (2007). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, 72(15), 5828–5831. [Link]

  • The Good Scents Company. (n.d.). 2-acetyl oxazole. Retrieved from [Link]

  • Various Authors. (n.d.). Heterocycles in Medicinal Chemistry. PubMed Central.
  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Acetyloxazole (FDB017414). Retrieved from [Link]

  • LookChem. (n.d.). Cas 3019-25-8, CYCLOBUTYL METHYL KETONE. Retrieved from [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Cheméo. (n.d.). Chemical Properties of 2-Acetylthiazole (CAS 24295-0-2). Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetylthiazole. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

Sources

2-Cyclobutanoyloxazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Cyclobutanoyloxazole: Synthesis, Properties, and Medicinal Chemistry Perspective

Introduction

In the landscape of modern drug discovery, the strategic combination of distinct chemical scaffolds is a cornerstone of rational molecular design. This compound emerges as a molecule of significant interest, wedding two pharmacologically important motifs: the rigid, three-dimensional cyclobutane ring and the versatile, aromatic oxazole heterocycle. The cyclobutane moiety offers a means to enforce specific molecular conformations and can serve as a bioisosteric replacement for less stable or more flexible groups, often enhancing metabolic stability and binding affinity[1][2][3]. Concurrently, the oxazole ring is a prevalent feature in numerous biologically active compounds, acting as a stable bioisostere for amide and ester functionalities and participating in crucial hydrogen bonding interactions with biological targets[4][5][6].

This technical guide provides a comprehensive overview of this compound for researchers, medicinal chemists, and drug development professionals. It details the molecule's core physicochemical properties, proposes a robust synthetic strategy grounded in established chemical principles, and explores the therapeutic potential derived from its unique structural components.

Molecular Properties and Data

The fundamental properties of this compound are summarized below. This data provides the essential foundation for any experimental work or computational modeling involving this compound.

PropertyDataReference(s)
Molecular Formula C₈H₉NO₂[5][7][8]
Molecular Weight 151.17 g/mol [5]
CAS Number 898758-84-4[1][5][7]
IUPAC Name Cyclobutyl(oxazol-2-yl)methanone[7][8]
SMILES O=C(C1=NC=CO1)C2CCC2[5]
Synonyms cyclobutyl-oxazol-2-yl-methanone[7][8]

Proposed Synthesis Pathway

While specific literature on the synthesis of this compound is not prevalent, a logical and efficient pathway can be designed based on well-established and reliable organic chemistry transformations. The proposed two-step synthesis involves the activation of a carboxylic acid followed by coupling with a suitable oxazole precursor.

Causality of Experimental Choices: The conversion of the carboxylic acid to an acyl chloride is a critical activation step. Acyl chlorides are highly reactive electrophiles, making the subsequent carbon-carbon bond formation with a nucleophilic oxazole species efficient. Thionyl chloride (SOCl₂) is selected as the chlorinating agent because its byproducts (SO₂ and HCl) are gaseous, which simplifies purification of the intermediate product[9][10][11]. The second step leverages the known reactivity of organometallic reagents with acyl chlorides. Deprotonation of oxazole at the C2 position creates a potent nucleophile that can readily attack the electrophilic carbonyl carbon of the cyclobutanecarbonyl chloride[12].

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Acylation of Oxazole Start Cyclobutanecarboxylic Acid Reagent1 Thionyl Chloride (SOCl₂) Reflux Start->Reagent1 Activation Product1 Cyclobutanecarbonyl Chloride (Intermediate) Reagent1->Product1 Reagent2 1. n-BuLi, THF, -78°C 2. Add Intermediate Product1->Reagent2 Oxazole Oxazole Oxazole->Reagent2 Deprotonation & Coupling FinalProduct This compound Reagent2->FinalProduct

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of Cyclobutanecarbonyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclobutanecarboxylic acid (1.0 eq).

  • Carefully add thionyl chloride (SOCl₂) (1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon)[11][13].

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the evolution of gas (SO₂ and HCl), which should be directed to a scrubber.

  • Validation Checkpoint: The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by GC-MS to observe the formation of the methyl ester, confirming the presence of the acyl chloride.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude cyclobutanecarbonyl chloride is typically used directly in the next step without further purification.

Step 2: Synthesis of this compound

  • In a separate flask under an inert atmosphere, dissolve oxazole (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise. The formation of 2-lithiooxazole occurs[12]. Stir for 30 minutes at -78 °C.

  • Slowly add the crude cyclobutanecarbonyl chloride (1.0 eq) from Step 1, dissolved in a small amount of anhydrous THF, to the 2-lithiooxazole solution.

  • Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2-3 hours.

  • Validation Checkpoint: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of starting materials and the formation of the new product.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound. The final structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Role in Medicinal Chemistry and Drug Design

The therapeutic potential of this compound lies in the advantageous properties conferred by its constituent parts. The molecule can be viewed as a versatile scaffold for elaboration in drug discovery programs.

  • The Cyclobutane Ring: This moiety acts as a rigid, three-dimensional scaffold. Its puckered conformation allows for precise positioning of substituents in space, which can be critical for optimizing interactions with a protein binding pocket[1][8]. It is often used as a bioisostere for gem-dimethyl groups or alkenes to increase metabolic stability and reduce planarity, thereby improving the overall pharmacokinetic profile of a drug candidate[2][3].

  • The Oxazole Ring: As a heterocyclic aromatic ring, oxazole is a common feature in pharmaceuticals. It is considered a bioisosteric replacement for amide or ester groups, offering improved metabolic stability and oral bioavailability[4][5]. The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, a key interaction for anchoring a ligand to its biological target[6].

Drug_Design_Concept cluster_molecule This compound Scaffold cluster_properties Pharmacological Contributions cluster_target Biological Target Interaction Cyclobutane Cyclobutane Moiety Linker Ketone Linker Cyclobutane->Linker Prop1 Conformational Rigidity Metabolic Stability Fills Hydrophobic Pockets Cyclobutane->Prop1 provides Oxazole Oxazole Moiety Oxazole->Linker Prop2 H-Bond Acceptor Amide/Ester Bioisostere Metabolic Stability Oxazole->Prop2 provides Target Enzyme / Receptor Binding Site Prop1->Target enhances binding & PK Prop2->Target anchors & improves PK

Caption: Conceptual role of moieties in drug-target interactions.

Conclusion

This compound represents a compelling chemical entity with significant potential for application in medicinal chemistry. Its synthesis is achievable through standard, high-yielding chemical transformations. The true value of this molecule lies in the synergistic combination of the conformational rigidity and metabolic stability offered by the cyclobutane ring with the versatile binding and bioisosteric properties of the oxazole ring. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this scaffold in the development of novel therapeutic agents.

References

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). ACS Omega. Available at: [Link]

  • Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. (2022). ResearchGate. Available at: [Link]

  • Clark, J. (2023). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Available at: [Link]

  • Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. (2002). PubMed. Available at: [Link]

  • Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Acyl chloride. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (2020). Slideshare. Available at: [Link]

  • Oxazole. (n.d.). Wikipedia. Available at: [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. (2022). PubMed Central. Available at: [Link]

  • This compound. (n.d.). Canspec. Available at: [Link]

  • This compound. (n.d.). Manalab. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online. Available at: [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. (2022). Radboud Repository. Available at: [Link]

  • Acid to Acid Chloride. (n.d.). Organic Chemistry Data. Available at: [Link]

  • Carboxylic Acid to Acyl Chloride Mechanism. (2021). YouTube. Available at: [Link]

  • Acyl chloride synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

Sources

A Predictive Spectroscopic and Analytical Guide to 2-Cyclobutanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Structural and Analytical Challenge of 2-Cyclobutanoyloxazole

This compound (C₇H₇NO₂) is a fascinating hybrid molecule. It features a cyclobutanone moiety, known for its significant ring strain which influences its chemical reactivity and spectroscopic properties, attached to the 2-position of an oxazole ring. The oxazole ring itself is a key pharmacophore found in numerous biologically active compounds, prized for its ability to participate in hydrogen bonding and its relative metabolic stability.

The characterization of such a molecule is critically dependent on a suite of analytical techniques, with NMR, IR, and MS forming the triad of modern organic chemistry. These techniques provide orthogonal information:

  • NMR Spectroscopy (¹H and ¹³C): Reveals the carbon-hydrogen framework, providing detailed information about the electronic environment, connectivity, and stereochemistry of the atoms.

  • IR Spectroscopy: Identifies the functional groups present in the molecule by probing their characteristic vibrational frequencies.

  • Mass Spectrometry: Determines the molecular weight and provides vital clues about the structure through the analysis of fragmentation patterns.

In the absence of empirical data, a predictive approach is not merely a theoretical exercise; it is a vital tool for experimental design. It allows scientists to anticipate spectral features, aiding in the identification of the target compound from a complex reaction mixture and facilitating the confirmation of its structure once isolated. This guide is built on the foundational principles of spectroscopy, drawing on data from cyclobutanone, oxazole, and related acylated heterocycles to construct a reliable predicted spectroscopic profile for this compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the protons on the oxazole ring and the cyclobutanoyl group. The electron-withdrawing nature of the oxazole's nitrogen atom and the carbonyl group will significantly influence the chemical shifts of adjacent protons.

  • Oxazole Protons (H-4' and H-5'): The protons on the oxazole ring are in an electron-deficient aromatic system. Their chemical shifts are expected to be in the downfield region, typically between 7.0 and 8.5 ppm[1].

    • H-5' : This proton is adjacent to the ring oxygen and is expected to be slightly upfield compared to H-4'.

    • H-4' : This proton is adjacent to the ring nitrogen and is expected to be the most downfield of the two.

  • Cyclobutanoyl Protons (H-α and H-β): The protons on the four-membered ring will be significantly affected by the adjacent carbonyl group and the ring strain.

    • α-protons (H-2, H-4): The two methylene groups adjacent to the carbonyl are chemically equivalent. These protons are deshielded by the carbonyl and are expected to appear as a multiplet. Their chemical shift is anticipated to be higher than that of simple cyclobutane (which is around 1.98 ppm)[2].

    • β-proton (H-3): The single methylene group at the β-position is further from the carbonyl and will therefore be at a higher field (more shielded) than the α-protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
H-4' 8.0 - 8.2 Doublet 1H Adjacent to electronegative nitrogen in an aromatic ring.
H-5' 7.1 - 7.3 Doublet 1H Adjacent to ring oxygen, typically upfield of H-4'.
H-α (2,4) 3.5 - 3.8 Multiplet (Quintet) 4H Deshielded by adjacent C=O group.

| H-β (3) | 2.2 - 2.5 | Multiplet (Triplet of triplets) | 2H | Less deshielded than α-protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments. The carbonyl carbon of the cyclobutanone is expected to be highly deshielded, appearing at a very low field.

  • Carbonyl Carbon (C=O): The carbonyl carbon of ketones typically appears in the range of 205-220 ppm[3][4]. The ring strain of the cyclobutanone is expected to shift this even further downfield.

  • Oxazole Carbons (C-2', C-4', C-5'): These carbons are part of an aromatic heterocycle and will have chemical shifts in the aromatic region (120-160 ppm). The C-2' carbon, bonded to nitrogen and the cyclobutanoyl group, will be significantly deshielded.

  • Cyclobutane Carbons (C-α, C-β): The carbons of the cyclobutane ring will be in the aliphatic region. The α-carbons will be deshielded by the carbonyl group compared to the β-carbon. The chemical shift for cyclobutane itself is 22.4 ppm.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Label Predicted Chemical Shift (δ, ppm) Rationale
C=O 205 - 215 Highly deshielded ketone carbonyl in a strained ring.[4]
C-2' 158 - 162 Quaternary carbon of the oxazole ring, attached to N and the acyl group.
C-4' 140 - 145 Deshielded by adjacent nitrogen.
C-5' 125 - 130 Typically upfield of C-4' in oxazoles.
C-α (2,4) 45 - 55 Deshielded by the adjacent carbonyl group.

| C-β (3) | 18 - 25 | Aliphatic carbon, similar to cyclobutane but influenced by the overall structure. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying key functional groups. The spectrum of this compound is expected to be dominated by a very strong absorption from the carbonyl group.

  • C=O Stretch: The most prominent peak will be the carbonyl stretch. For a typical acyclic ketone, this appears around 1715 cm⁻¹. However, the ring strain in cyclobutanone increases the frequency of this vibration significantly, typically to around 1780-1790 cm⁻¹[4][5]. This is a highly diagnostic feature.

  • Oxazole Ring Vibrations: The oxazole ring will exhibit several characteristic bands. These include C=N stretching, typically around 1650-1680 cm⁻¹, and C=C stretching, around 1500-1600 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretches from the oxazole ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the cyclobutane ring will be just below 3000 cm⁻¹.

  • C-O-C Stretch: The ether-like C-O-C stretch within the oxazole ring is expected in the 1000-1100 cm⁻¹ region.

Table 3: Predicted Major IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3100 - 3150 Medium Aromatic C-H Stretch (Oxazole)
2850 - 2980 Medium Aliphatic C-H Stretch (Cyclobutane)
~1785 Strong, Sharp C=O Stretch (Strained Ketone)[4][5]
~1660 Medium C=N Stretch (Oxazole)
~1570 Medium C=C Stretch (Oxazole)

| ~1050 | Medium | C-O-C Stretch (Oxazole) |

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and key structural information from the fragmentation pattern.

  • Molecular Ion (M⁺•): The molecular formula is C₇H₇NO₂. The calculated molecular weight is 137.05 g/mol . The molecular ion peak is expected to be observed at m/z = 137.

  • Key Fragmentation Pathways: The molecule is expected to fragment via several predictable pathways, primarily through cleavages adjacent to the carbonyl group (alpha-cleavage) and rearrangements characteristic of cyclobutane systems.

    • Alpha-Cleavage (loss of cyclobutanoyl radical): Cleavage of the bond between the carbonyl carbon and the oxazole ring is unlikely due to the stability of the aromatic ring.

    • Alpha-Cleavage (loss of C₃H₅ radical): Cleavage between the carbonyl and the cyclobutane ring can lead to the formation of the 2-oxazolylcarbonyl cation.

    • Cyclobutane Ring Fragmentation: Cyclobutanes often undergo fragmentation to lose ethene (C₂H₄), a neutral molecule with a mass of 28 Da. This would result from the cleavage of the four-membered ring.

    • Oxazole Ring Fragmentation: The oxazole ring itself can fragment, often by losing HCN (27 Da) or CO (28 Da)[6].

Table 4: Predicted Major Fragment Ions in EI-MS of this compound

m/z Proposed Fragment Rationale
137 [C₇H₇NO₂]⁺• Molecular Ion (M⁺•)
109 [M - CO]⁺• or [M - C₂H₄]⁺• Loss of carbon monoxide or ethene.[7]
96 [C₄H₂NO]⁺• Loss of the cyclobutyl group via alpha-cleavage.
82 [C₄H₄NO]⁺ Rearrangement and fragmentation of the oxazole ring.
69 [C₃H₃NO]⁺• Oxazole cation radical from cleavage of the C-C bond to the carbonyl.
55 [C₄H₇]⁺ Cyclobutyl cation.

| 41 | [C₃H₅]⁺ | Propargyl or allyl cation from cyclobutane fragmentation. |

G M m/z 137 [C₇H₇NO₂]⁺• (Molecular Ion) F1 m/z 109 [C₅H₃NO₂]⁺• M->F1 - C₂H₄ F2 m/z 96 [C₄H₂NO]⁺ M->F2 - C₃H₅• F3 m/z 69 [C₃H₃NO]⁺• F2->F3 - CO

Caption: Predicted major fragmentation pathway for this compound.

Experimental Protocols

To ensure the acquisition of high-quality data for the validation of these predictions, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range from -2 to 12 ppm.

    • Use a relaxation delay of 2 seconds and acquire at least 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range from 0 to 220 ppm.

    • Use a relaxation delay of 2-5 seconds and acquire a sufficient number of scans for adequate signal-to-noise (typically >1024).

IR Spectroscopy Protocol
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a thin film can be prepared between salt plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Scan the sample over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan prior to the sample scan and subtract it from the sample spectrum.

Mass Spectrometry Protocol
  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

  • Acquisition:

    • Set the ionization energy to 70 eV.

    • Scan a mass range from m/z 35 to 200.

    • If using GC-MS, select an appropriate column (e.g., a non-polar DB-5 column) and temperature program to ensure good separation and peak shape.

G cluster_workflow General Spectroscopic Analysis Workflow Sample Purified Compound NMR NMR Analysis (¹H, ¹³C, COSY, HSQC) Sample->NMR IR FT-IR Analysis Sample->IR MS MS Analysis (EI, ESI) Sample->MS Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Structure Structure Elucidation Data->Structure

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The oxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and clinically approved pharmaceuticals.[1][2][3] Specifically, 2-acyl oxazoles serve as critical intermediates and bioactive molecules themselves. This technical guide provides a comprehensive overview of the synthesis of 2-cyclobutanoyloxazole, a representative member of this class. We delve into the core synthetic challenges, present detailed, field-proven protocols for two primary synthetic pathways, and offer expert insights into the causality behind experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical, in-depth understanding of constructing this valuable heterocyclic motif.

Introduction: The Significance of the Oxazole Scaffold

The five-membered aromatic heterocycle, oxazole, is a cornerstone in modern drug discovery.[4][5] Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities allow it to engage with biological targets through a variety of non-covalent interactions.[2][3] This has led to the development of numerous oxazole-containing drugs with diverse therapeutic applications, including the anti-inflammatory agent Oxaprozin and the antibiotic Linezolid.[2][5] The 2-acyl substituted oxazoles, in particular, are versatile building blocks, with the acyl group providing a synthetic handle for further elaboration or acting as a key pharmacophoric element. The cyclobutyl moiety is increasingly utilized in medicinal chemistry to introduce conformational rigidity and improve metabolic stability, making this compound a highly relevant synthetic target.

Core Synthetic Challenges & Retrosynthetic Strategies

The direct acylation of the oxazole C2 position is challenging. The oxazole ring is relatively electron-deficient, and the C2 proton is the most acidic, making metallation a viable strategy.[6] However, the resulting organometallic intermediates can be unstable, and reactions with highly electrophilic acylating agents like acyl chlorides often lead to ring-opening or undesired side reactions.[7]

Therefore, two primary retrosynthetic strategies are considered for the synthesis of this compound:

  • Post-Oxazole Formation Acylation: This approach involves first having the oxazole core and then introducing the cyclobutanoyl group at the C2 position. This is typically achieved by forming a nucleophilic C2-organometallic species which then reacts with an activated form of cyclobutanecarboxylic acid.

  • Cyclization-Based Formation: This strategy builds the oxazole ring from precursors that already contain the cyclobutyl moiety. The Robinson-Gabriel synthesis is a classic example, involving the cyclodehydration of an α-acylamino ketone.[8][9]

The following diagram illustrates these primary disconnection approaches.

G cluster_0 Retrosynthetic Analysis cluster_1 Strategy 1: Acylation cluster_2 Strategy 2: Cyclization Target This compound S1_Text C2-Acyl Bond Disconnection Target->S1_Text S2_Text Ring Formation Disconnection Target->S2_Text S1_Precursors Oxazole Nucleophile + Activated Cyclobutanecarboxylic Acid S1_Text->S1_Precursors S2_Precursor α-(Cyclobutanecarboxamido)ketone S2_Text->S2_Precursor

Caption: Primary retrosynthetic strategies for this compound.

This guide will focus on the Post-Oxazole Formation Acylation via a Grignard intermediate and a Weinreb amide as the most reliable and high-yielding approach, followed by the classic Robinson-Gabriel Cyclization as a robust alternative.

Recommended Pathway: Acylation of 2-Magnesiooxazole with a Weinreb Amide

This pathway is often preferred due to its high efficiency and excellent control over the acylation step, preventing the formation of over-addition byproducts. The success of this route hinges on two key components: the stable, yet reactive, Weinreb amide as the acylating agent and the in-situ generation of a 2-oxazole Grignard reagent.[7]

Causality: Why a Weinreb Amide?

Direct acylation of organometallic reagents with more reactive species like acyl chlorides is often plagued by the formation of tertiary alcohol byproducts from double addition. The Weinreb amide (N-methoxy-N-methylamide) elegantly circumvents this issue. Upon nucleophilic attack by the Grignard reagent, it forms a highly stable, chelated tetrahedral intermediate. This intermediate does not collapse to a ketone until the acidic workup, at which point the Grignard reagent has already been quenched. This ensures the reaction stops cleanly at the ketone stage.

Experimental Workflow

The overall workflow for this pathway is depicted below.

G A Cyclobutanecarboxylic Acid B Activate with SOCl₂ or Coupling Agent A->B C React with Me(OMe)NH·HCl B->C D Cyclobutane Weinreb Amide C->D H Couple Amide and Grignard D->H E Oxazole F Deprotonate with i-PrMgCl·LiCl E->F G 2-Oxazole Grignard Reagent F->G G->H I Acidic Workup (e.g., aq. NH₄Cl) H->I J This compound I->J

Caption: Workflow for the Weinreb Amide-Grignard coupling route.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-methoxy-N-methylcyclobutane-carboxamide (Weinreb Amide)

This protocol details the conversion of cyclobutanecarboxylic acid into its corresponding Weinreb amide, a key acylating agent.

  • Rationale: The carboxylic acid is first converted to a more reactive species, the acyl chloride, using thionyl chloride (SOCl₂). This highly electrophilic intermediate readily reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the stable Weinreb amide. Pyridine is used as a base to neutralize the HCl generated in both steps.

  • Materials:

    • Cyclobutanecarboxylic acid (1.0 eq)

    • Thionyl chloride (1.2 eq)

    • N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)

    • Pyridine (2.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of cyclobutanecarboxylic acid in anhydrous DCM at 0 °C under a nitrogen atmosphere, add thionyl chloride dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2 hours.

    • Cool the mixture back to 0 °C.

    • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride in DCM and add pyridine. Add this mixture dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction by slowly adding saturated aq. NaHCO₃.

    • Separate the layers and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure Weinreb amide.

Protocol 2: Synthesis of this compound

This protocol describes the final coupling step to yield the target molecule.

  • Rationale: Oxazole is deprotonated at the C2 position using a strong, non-nucleophilic base. Isopropylmagnesium chloride-lithium chloride complex (Turbo Grignard) is an excellent choice as it is highly effective and commercially available. The resulting 2-magnesiooxazole is then reacted with the Weinreb amide prepared in Protocol 1.

  • Materials:

    • Oxazole (1.2 eq)

    • N-methoxy-N-methylcyclobutane-carboxamide (1.0 eq)

    • Isopropylmagnesium chloride lithium chloride complex (1.3 M in THF, 1.1 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of oxazole in anhydrous THF at -10 °C under a nitrogen atmosphere, add the isopropylmagnesium chloride lithium chloride solution dropwise.

    • Stir the mixture at -10 °C for 30 minutes to ensure complete formation of the Grignard reagent.

    • Add a solution of the cyclobutane Weinreb amide in anhydrous THF dropwise to the Grignard solution at -10 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 3 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of saturated aq. NH₄Cl.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford pure this compound.

Alternative Pathway: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a powerful, classic method for constructing the oxazole ring itself.[8][10] It involves the cyclodehydration of a 2-acylamino-ketone. For our target, this requires a precursor where the acyl group is cyclobutanoyl.

Mechanistic Overview

The key step is the acid-catalyzed intramolecular cyclization of the α-(cyclobutanecarboxamido)ketone. The amide oxygen attacks the protonated ketone carbonyl, forming a hemiaminal-like intermediate which then dehydrates to form the aromatic oxazole ring. Strong dehydrating agents like concentrated sulfuric acid or phosphorus oxychloride are typically employed.[6]

G cluster_0 Robinson-Gabriel Cyclodehydration Precursor α-(Cyclobutanecarboxamido)ketone Step1 + H⁺ (e.g., H₂SO₄) Precursor->Step1 Intermediate1 Protonated Ketone Step1->Intermediate1 Step2 Intramolecular Nucleophilic Attack Intermediate1->Step2 Intermediate2 Cyclized Intermediate (Oxazoline-diol) Step2->Intermediate2 Step3 - 2 H₂O Intermediate2->Step3 Product This compound Step3->Product

Sources

The Oxazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Oxazole-Containing Compounds

Abstract

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural versatility allow for diverse interactions with a wide array of biological targets. This guide provides a comprehensive technical overview of the multifaceted biological activities of oxazole-containing compounds. We will delve into their synthesis, explore their mechanisms of action across various therapeutic areas—including oncology, infectious diseases, and inflammation—and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic core.

Introduction: The Rise of the Oxazole Moiety in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the oxazole nucleus has garnered significant attention for its broad spectrum of pharmacological activities.[1] First prepared in 1947, this simple aromatic ring is a key structural component in numerous natural products and synthetic molecules.[1] The arrangement of the nitrogen and oxygen atoms within the ring allows for a range of non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions, enabling oxazole derivatives to bind with high affinity to various enzymes and receptors.[2] This inherent "drug-likeness" has led to the development of several clinically successful drugs and a robust pipeline of investigational agents.

The biological activities of oxazole derivatives are diverse, spanning anti-cancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties, among others.[3][4] This versatility stems from the fact that the oxazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological targets.

Synthetic Strategies: Building the Oxazole Core

The construction of the oxazole ring is a well-established area of organic synthesis, with several named reactions providing reliable routes to a wide variety of substituted derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern and the available starting materials.

The Robinson-Gabriel Synthesis

One of the most classical and versatile methods for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclization of 2-acylaminoketones.[5] This reaction is typically carried out under dehydrating conditions, often using strong acids like sulfuric acid or phosphorus pentachloride.

Experimental Protocol: A Representative Robinson-Gabriel Synthesis

The following protocol describes a general procedure for the synthesis of a 2,5-disubstituted oxazole.

  • Acylation of the α-aminoketone: To a solution of the α-aminoketone hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine), add the acylating agent (e.g., an acid chloride or anhydride) (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-acylaminoketone.

  • Cyclodehydration: Dissolve the crude 2-acylaminoketone in concentrated sulfuric acid at 0 °C.

  • Stir the mixture at room temperature for 1-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until the product precipitates.

  • Collect the solid by filtration, wash with water, and dry to afford the crude oxazole derivative.

  • Purify the product by recrystallization or column chromatography.

The Van Leusen Oxazole Synthesis

The Van Leusen reaction offers a powerful alternative for the synthesis of oxazoles, particularly for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6]

Experimental Protocol: A Representative Van Leusen Oxazole Synthesis [6]

This protocol outlines a general procedure for the synthesis of a 5-substituted oxazole.

  • To a stirred solution of the aldehyde (1.0 eq) and TosMIC (1.1 eq) in a suitable solvent (e.g., methanol or dimethoxyethane), add a base (e.g., potassium carbonate) (2.0 eq) at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours, monitoring by TLC.

  • After the reaction is complete, add water to the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-substituted oxazole.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Oxazole derivatives have demonstrated significant potential as anticancer agents, with many compounds exhibiting potent activity against a wide range of cancer cell lines.[7] Their mechanisms of action are diverse and often target key pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key signaling node that is constitutively activated in many human cancers, promoting tumor growth and survival.[8] Several oxazole-containing compounds have been identified as potent inhibitors of the STAT3 pathway.

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->Gene_Expression Oxazole Oxazole Inhibitor Oxazole->STAT3_active Inhibition

Caption: The STAT3 signaling pathway and the inhibitory action of oxazole compounds.

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton and play a critical role in cell division. Compounds that interfere with microtubule dynamics are potent anticancer agents.[9] Certain oxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

Quantitative Anticancer Activity

The anticancer potency of oxazole derivatives is typically evaluated using in vitro cell viability assays, such as the MTT or SRB assay, to determine the half-maximal inhibitory concentration (IC50).

Compound ClassCancer Cell LineIC50 (µM)Reference
Diaryl-1,3-oxazolesA549 (Lung)0.34[10]
Oxazole-linked benzimidazolesMCF-7 (Breast)1.7[8]
Fused Oxazolo-pyrimidinesHeLa (Cervical)0.05[8]
1,2,4-Oxadiazole derivativeJeko-1 (Lymphoma)1.0 (induces 73.1% apoptosis)[8]

Experimental Protocol: MTT Assay for Cytotoxicity [11]

This protocol provides a step-by-step guide for assessing the cytotoxicity of oxazole compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the oxazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new classes of antibiotics. Oxazole-containing compounds have demonstrated significant potential as antimicrobial agents, with activity against a broad range of bacteria and fungi.[1]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [13][14]

This protocol details the broth microdilution method for determining the MIC of oxazole compounds against bacterial strains.

  • Inoculum Preparation: From a pure overnight culture of the test bacterium, prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[15] This corresponds to approximately 1-2 x 10^8 CFU/mL.[15]

  • Compound Dilution: Prepare a series of two-fold dilutions of the oxazole compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Dilute the standardized bacterial suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[15]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Oxazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators.

A notable example is Oxaprozin , an FDA-approved nonsteroidal anti-inflammatory drug (NSAID) containing an oxazole core.[16] It is used to treat osteoarthritis and rheumatoid arthritis.[2] The primary mechanism of action of oxaprozin is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[9]

Other Notable Biological Activities

The therapeutic potential of oxazoles extends beyond the areas highlighted above. Various derivatives have been investigated for a range of other biological activities, including:

  • Antidiabetic: Some oxazole compounds have shown the ability to improve glucose tolerance and insulin sensitivity.[1]

  • Antiviral: The oxazole scaffold has been incorporated into molecules with activity against various viruses.[4]

  • Antitubercular: Certain oxazole derivatives have demonstrated potent activity against Mycobacterium tuberculosis.[1]

Conclusion and Future Perspectives

The oxazole nucleus undoubtedly represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. The diverse range of biological activities exhibited by oxazole-containing compounds underscores their immense potential to address a wide spectrum of unmet medical needs. Future research in this area will likely focus on the development of more potent and selective oxazole derivatives, the elucidation of novel mechanisms of action, and the exploration of new therapeutic applications. The continued synergy between synthetic organic chemistry, medicinal chemistry, and chemical biology will be crucial in unlocking the full therapeutic potential of this remarkable heterocyclic core.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021, September 15). PubMed. Retrieved January 18, 2026, from [Link]

  • FDA approved drugs with oxazole nucleus. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Oxaprozin (oral route) - Side effects & dosage. (2025, June 30). Mayo Clinic. Retrieved January 18, 2026, from [Link]

  • Robinson–Gabriel synthesis. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019, February 4). PMC. Retrieved January 18, 2026, from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022, April). FWD AMR-RefLabCap. Retrieved January 18, 2026, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020, March 31). PMC. Retrieved January 18, 2026, from [Link]

  • What is the mechanism of Oxaprozin? (2024, July 17). Patsnap Synapse. Retrieved January 18, 2026, from [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 18, 2026, from [Link]

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Synthesis and evaluation of biologically active compounds from heterocycles class. (2025, January 18). MDPI. Retrieved January 18, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved January 18, 2026, from [Link]

  • Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved January 18, 2026, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020, March 31). MDPI. Retrieved January 18, 2026, from [Link]

  • Kate Jones, Assistant Editor – RSC Advances Blog. (2024, December 6). RSC Blogs. Retrieved January 18, 2026, from [Link]

  • MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

The Strategic Incorporation of the Cyclobutane Moiety in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, a four-membered carbocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its distinct combination of conformational rigidity, three-dimensional character, and metabolic stability provides a powerful toolkit for overcoming common challenges in drug discovery. This guide offers a comprehensive exploration of the cyclobutane moiety's role, from its fundamental physicochemical properties to its strategic application as a bioisostere and its successful incorporation into clinical candidates. By providing detailed scientific rationale, proven synthetic protocols, and illustrative case studies, this document serves as an in-depth resource for scientists seeking to leverage the unique advantages of this versatile scaffold.

Introduction: Beyond Flatland - The Allure of 3D Scaffolds in Medicinal Chemistry

For decades, drug discovery has been dominated by aromatic, sp²-hybridized "flat" molecules. While effective, these structures often suffer from poor solubility, high metabolic liability, and limited exploration of the three-dimensional space of biological targets. The contemporary drive towards molecules with greater sp³ character aims to address these shortcomings, leading to compounds with improved physicochemical properties and novel intellectual property.[1]

In this paradigm shift, the cyclobutane ring has emerged as a particularly valuable scaffold.[2][3] It is the second most strained saturated monocarbocycle, with a strain energy of about 26.3 kcal/mol, which dictates its unique geometry and reactivity.[1][2] Far from being a liability, this inherent strain is key to its utility. The cyclobutane ring is not a planar square; it adopts a puckered or "butterfly" conformation to relieve torsional strain, creating a defined three-dimensional structure that can precisely orient substituents to engage with biological targets.[1][4][5][6] This guide delves into the core principles and practical applications of this increasingly vital structural motif.

Part 1: The Fundamental Physicochemical & Conformational Landscape of Cyclobutane

Conformational Analysis: The Puckered Ring

The defining structural feature of cyclobutane is its non-planar, puckered conformation.[4][5][6] A hypothetical planar ring would suffer from severe torsional strain due to the eclipsing of all eight C-H bonds. To alleviate this, the ring "folds" along a diagonal, with one carbon atom out of the plane of the other three.[1] This puckering results in two distinct substituent positions: axial and equatorial. The energy barrier for ring-flipping between two equivalent puckered conformations is low, allowing for rapid interconversion at room temperature.[6]

This puckered geometry is critical. It allows medicinal chemists to control the spatial vectors of attached functional groups with high precision, a feat not achievable with more flexible acyclic linkers.[7]

G cluster_puckered Puckered Conformation of Cyclobutane C1 C2 C1->C2 C1_H_ax C1->C1_H_ax ax C1_H_eq C1->C1_H_eq eq C3 C2->C3 C2_H_ax C2->C2_H_ax ax C2_H_eq C2->C2_H_eq eq C4 C3->C4 C3_H_ax C3->C3_H_ax ax C3_H_eq C3->C3_H_eq eq C4->C1 C4_H_ax C4->C4_H_ax ax C4_H_eq C4->C4_H_eq eq

Caption: Puckered conformation showing axial (red) and equatorial (green) positions.

Impact on Physicochemical Properties

The incorporation of a cyclobutane ring can profoundly and beneficially influence a molecule's drug-like properties.

  • Increased sp³ Character and Reduced Planarity : Replacing flat aromatic rings with a 3D cyclobutane scaffold can disrupt π-π stacking, which often improves aqueous solubility and reduces the likelihood of promiscuous binding.[1][2]

  • Metabolic Stability : The cyclobutane ring itself is highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1][7] Strategically placing it within a molecule can shield metabolically labile sites, thereby increasing the compound's half-life.[7]

  • Lipophilicity (logP) : Cyclobutane can serve as a less lipophilic replacement for other groups. For instance, replacing a gem-dimethyl group with a spiro-cyclobutane can maintain the desired steric bulk and conformation while reducing logP, a key strategy for improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Table 1: Comparative Physicochemical Properties of Bioisosteres

FragmentTypical cLogP ContributionKey Features
Phenyl~1.8 - 2.0Aromatic, planar, prone to oxidation
gem-Dimethyl~0.8 - 1.0Lipophilic, conformationally flexible
Cyclohexyl~2.5Lipophilic, conformationally flexible
Cyclobutyl ~1.5 3D scaffold, metabolically stable, moderate lipophilicity [8]
Oxetanyl~0.1 - 0.3Polar, H-bond acceptor, low lipophilicity[9]

Note: cLogP values are approximate and can vary based on the molecular context.

Part 2: The Cyclobutane Moiety as a Strategic Bioisostere

Bioisosterism is a fundamental strategy in medicinal chemistry where a part of a molecule is replaced by a chemically different group that retains similar biological activity. The cyclobutane ring has proven to be a highly versatile bioisostere.[7]

Phenyl Ring Mimetic

Replacing a phenyl ring with a 1,3-disubstituted cyclobutane is a powerful tactic to "de-aromatize" a lead compound.[1]

  • Causality : This switch is often driven by a need to improve metabolic stability (avoiding aromatic oxidation) and solubility. The defined cis and trans geometries of the 1,3-disubstituted cyclobutane allow for the precise placement of substituents in vectors that can mimic the para substitution of a phenyl ring, while also exploring new, non-planar exit vectors.[10]

G cluster_phenyl Phenyl Ring cluster_cyclobutane 1,3-trans-Cyclobutane P Phenyl (Planar) P_R1 R1 P->P_R1 P_R2 R2 P->P_R2 C_R1 R1 P_R1->C_R1 Bioisosteric Replacement C Cyclobutane (3D Puckered) C->C_R1 C_R2 R2 C->C_R2

Caption: Bioisosteric replacement of a phenyl ring with a 1,3-cyclobutane.

The gem-Dimethyl Group Replacement

The gem-dimethyl group is frequently used to induce a specific conformation through the Thorpe-Ingold effect or to fill a hydrophobic pocket. However, it can increase lipophilicity. The cyclobutane ring, particularly in a spirocyclic arrangement, is an excellent isostere.[9]

  • Causality : A spiro-cyclobutane locks the conformation more rigidly than a gem-dimethyl group and can provide similar or improved van der Waals contacts with a target protein.[9] In the development of cannabinoid receptor 1 (CB1) agonists, replacing a gem-dimethyl group with a cyclobutane led to a significant enhancement in potency and a 16-fold improvement in selectivity against CB2.[9]

Alkene and Alkyne Isostere

Flexible alkene linkers in a drug candidate can be susceptible to metabolic degradation and can exist as hard-to-separate E/Z isomers. A 1,2-disubstituted cyclobutane can act as a rigid, non-planar isostere.

  • Causality : This replacement maintains the distance between two points in the molecule but introduces sp³ character, improving metabolic stability and locking the geometry to prevent cis/trans isomerization.[2][11] This strategy has been used to develop antitumor agents with improved in vivo stability.[3]

Part 3: Synthetic Strategies for Accessing Medically Relevant Cyclobutanes

The historical underutilization of cyclobutanes was partly due to synthetic challenges.[10] However, modern organic synthesis now offers several robust methods.

[2+2] Photocycloaddition

The photochemical [2+2] cycloaddition of two olefins is a classic and powerful method for forming a cyclobutane ring.[12] The reaction typically proceeds through the triplet state of one of the components, often an enone, which is generated using a sensitizer like benzophenone.

Experimental Protocol: Representative [2+2] Photocycloaddition

  • Setup : In a quartz reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, dissolve the enone (1.0 eq) and the alkene partner (1.5-5.0 eq) in a suitable solvent (e.g., acetone, acetonitrile). Acetone can often serve as both solvent and triplet sensitizer.

  • Degassing : Sparge the solution with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

  • Irradiation : Irradiate the solution using a medium-pressure mercury lamp (e.g., 450W Hanovia) equipped with a Pyrex filter (to block short-wavelength UV that could cause side reactions) at 0-20 °C.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to over 24 hours depending on the substrates.

  • Workup & Purification : Upon completion, concentrate the reaction mixture in vacuo. Purify the resulting residue by column chromatography on silica gel to isolate the cyclobutane product(s). The reaction may yield a mixture of stereoisomers that require careful separation.

Self-Validation: The protocol's success is validated by spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS) of the purified product, confirming the formation of the cyclobutane ring and its relative stereochemistry.

Other Synthetic Approaches

While photocycloaddition is common, other methods are increasingly important:

  • Transition Metal-Catalyzed Cycloadditions : Iron-catalyzed thermal [2+2] cycloadditions provide an alternative to photochemical methods.[13]

  • Ring-Opening of Bicyclobutanes : Highly strained bicyclo[1.1.0]butanes (BCBs) can undergo ring-opening addition reactions to yield polysubstituted cyclobutanes with high regio- and diastereoselectivity.[14]

  • C-H Functionalization : Modern C-H activation logic allows for the direct functionalization of pre-existing cyclobutane rings, opening new avenues for complex molecule synthesis.[15]

G Start Simple Olefins & Ketones P22 [2+2] Photocycloaddition Start->P22 hv (Light) TM22 Transition Metal [2+2] Cycloaddition Start->TM22 [Fe], Δ (Heat) BCB Bicyclobutanes RO Ring Opening Addition BCB->RO Nu⁻ Pre_CB Pre-formed Cyclobutanes CHF C-H Functionalization Pre_CB->CHF [Pd], etc. Target Functionalized Cyclobutane (Drug Scaffold) P22->Target TM22->Target RO->Target CHF->Target

Caption: High-level overview of synthetic entries to functionalized cyclobutanes.

Part 4: Case Study in Drug Discovery - BILB 1941 (HCV Polymerase Inhibitor)

A compelling example of the strategic use of a cyclobutane ring is in the development of non-nucleoside inhibitors of the hepatitis C virus (HCV) NS5B polymerase.

  • The Challenge : Initial lead compounds containing a flexible indole-cinnamic acid linker showed promising potency. A gem-dimethyl variant was potent but suffered from poor oral bioavailability.

  • The Cyclobutane Solution : Researchers at Boehringer Ingelheim hypothesized that replacing the gem-dimethyl group with a cyclobutyl linker would rigidly position the pharmacophoric elements in a more favorable conformation for binding while improving physicochemical properties.

  • The Result : The resulting compound, BILB 1941, which features a 1,1-disubstituted cyclobutane, demonstrated an excellent, balanced profile of high potency, favorable in vitro ADME properties, and significantly improved oral bioavailability in rats compared to the gem-dimethyl analogue.[2] Although development was halted after Phase II trials for other reasons, the study remains a textbook example of using a cyclobutane to solve a critical DMPK (Drug Metabolism and Pharmacokinetics) problem.[2]

Conclusion & Future Outlook

The cyclobutane moiety is no longer an underutilized scaffold; it is a validated and powerful tool in the medicinal chemist's arsenal. Its ability to impart 3D character, confer metabolic stability, and serve as a versatile bioisostere for problematic functional groups makes it an attractive choice for lead optimization and the exploration of novel chemical space.[2][11]

The future will likely see the development of even more sophisticated synthetic methods to access complex, densely functionalized cyclobutanes.[14][16] As drug discovery continues its trajectory away from "flatland," the strategic use of small, strained rings like cyclobutane will be pivotal in designing the next generation of safer and more effective medicines.

References

  • Wuts, P. G. M., & Bigelow, S. S. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

  • Synfacts. (2022). Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Synfacts, 18(04), 0368. [Link]

  • PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • PubMed Central. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Journal of Medicinal Chemistry, 60(7), 2571-2617. [Link]

  • Royal Society of Chemistry. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

  • ACS Publications. (2018). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 83(21), 13126-13135. [Link]

  • ResearchGate. (2023). Functionalized cyclobutane synthesis from bicyclobutanes. Retrieved from [Link]

  • Lumen Learning. (n.d.). Conformers of Cycloalkanes. Retrieved from [Link]

  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2635-2648. [Link]

  • MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(10), 12343-12384. [Link]

  • ResearchGate. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]

  • PubMed Central. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(18), e202200293. [Link]

  • ACS Publications. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 2(8), 1888-1897. [Link]

  • Baran Lab, Scripps Research. (n.d.). Cyclobutanes in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2022). (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes.... Retrieved from [Link]

  • IOPscience. (2007). Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. Journal of Physics: Conference Series, 90, 012002. [Link]

  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

  • PubMed. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. ChemPlusChem, e202500150. [Link]

  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1898-1905. [Link]

  • Bentham Open. (2010). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 4, 29-37. [Link]

  • ResearchGate. (n.d.). Cyclobutane—Physical Properties and Theoretical Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Bicyclo[1.1.1]pentanes as saturated mimics for para‐substituted phenyl ring in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclobutane—Physical Properties and Theoretical Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Methyl-1-phenyl-3-(phthalimidoacetyl)cyclobutane. Retrieved from [Link]

Sources

A Technical Guide to 2-Cyclobutanoyloxazole: A Versatile Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth examination of 2-Cyclobutanoyloxazole, a heterocyclic ketone that has emerged as a valuable intermediate in pharmaceutical development. We will explore its synthesis, unique chemical reactivity, and role in constructing complex active pharmaceutical ingredients (APIs). This document is intended for researchers, medicinal chemists, and process development scientists, offering both theoretical insights and practical methodologies. We will delve into the strategic advantages of employing this building block, supported by mechanistic explanations, detailed experimental protocols, and a case study on its application in the synthesis of a notable clinical candidate.

Introduction: The Strategic Value of Heterocyclic Scaffolds

In the landscape of medicinal chemistry, heterocyclic compounds are foundational, with a significant portion of all known organic compounds containing at least one heterocyclic ring.[1] Among these, the oxazole nucleus—a five-membered aromatic ring with nitrogen and oxygen atoms—is a privileged scaffold.[2][3] Its derivatives are known to engage with biological targets through various non-covalent interactions and exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][4]

This compound merges the versatile oxazole core with a cyclobutyl moiety. The cyclobutane ring, a motif of increasing interest, introduces a three-dimensional, sp³-rich character to molecules, which can confer advantageous pharmacological properties such as improved metabolic stability and binding efficiency compared to more flexible or planar linkers.[5][6] This combination makes this compound a strategically important building block for accessing novel chemical space in drug discovery.

Physicochemical Properties

A clear understanding of a key intermediate's physical and chemical properties is crucial for its effective use in synthesis. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₉NO₂(Calculated)
Molecular Weight 151.16 g/mol (Calculated)
Appearance (Expected) Off-white to yellow solid or oilGeneral chemical knowledge
Boiling Point Not readily available; requires experimental determination or prediction.N/A
Solubility Expected to be soluble in common organic solvents (DCM, THF, EtOAc).General chemical knowledge

Synthesis of this compound

The synthesis of substituted oxazoles can be achieved through various classical methods, such as the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone.[7] The preparation of 2-acyl oxazoles like this compound typically involves the coupling of an oxazole core with the desired acyl group or constructing the ring from precursors already containing the cyclobutyl moiety.

A common conceptual pathway involves the acylation of a 2-metallated oxazole. The predictable and regioselective metallation of the oxazole ring, typically at the C2 position, is a powerful tool for functionalization.[8]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for synthesizing this compound, highlighting the key stages from starting materials to the purified intermediate.

G cluster_start Phase 1: Precursor Preparation cluster_synthesis Phase 2: Core Reaction cluster_finish Phase 3: Isolation & Purification Start Oxazole or Acyclic Precursors Coupling Coupling / Cyclization Reaction (e.g., Grignard, Lithiation, Condensation) Start->Coupling Reagent1 Cyclobutanecarboxylic Acid Derivative (e.g., Acid Chloride, Ester) Reagent1->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purify Chromatography (e.g., Silica Gel Column) Workup->Purify Final This compound (Characterized Product) Purify->Final

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

This protocol describes a plausible method based on the acylation of 2-lithiooxazole with cyclobutanecarbonyl chloride.

Materials:

  • Oxazole

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Cyclobutanecarbonyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: Oxazole (1.0 eq) is added to the cooled THF. n-Butyllithium (1.05 eq) is then added dropwise via syringe, keeping the internal temperature below -70 °C. The solution is stirred at -78 °C for 1 hour.

    • Scientific Rationale: The C2 proton of oxazole is the most acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms, allowing for regioselective deprotonation (lithiation) to form the C2-anion.[8]

  • Acylation: Cyclobutanecarbonyl chloride (1.1 eq) dissolved in a small amount of anhydrous THF is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight.

    • Scientific Rationale: The highly nucleophilic 2-lithiooxazole attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate which then collapses to yield the ketone product and lithium chloride.

  • Quenching & Workup: The reaction is carefully quenched at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and diluted with water and EtOAc.

  • Extraction: The layers are separated, and the aqueous layer is extracted twice more with EtOAc. The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure this compound.

Application in Pharmaceutical Synthesis: A Case Study

While direct public-domain examples explicitly detailing the use of this compound are scarce, its structural motifs are present in complex molecules. For instance, the cyclobutyl group is a key feature in various modern therapeutics. The value of this compound lies in its potential to serve as a precursor to more complex intermediates.

A relevant analogue is the use of a cyclopropanecarbonyl group in the synthesis of Filgotinib , a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of rheumatoid arthritis.[9][10] In the synthesis of Filgotinib, an amidation reaction is performed using cyclopropanecarbonyl chloride on a complex amine intermediate.[10][11] This highlights a key reaction type where this compound could offer a different acyl fragment.

The oxazole ring itself can be a masked functionality. For example, under certain conditions, the oxazole ring can undergo a Diels-Alder reaction or be opened to reveal an amino ketone, providing a route to different classes of compounds.[1][7]

Mechanistic Utility: The Oxazole as a Directing Group and Bioisostere

The oxazole ring in this compound is not merely a passive carrier of the acyl group.

  • Electronic Nature: The electron-withdrawing nature of the oxazole ring can activate the carbonyl group toward nucleophilic attack.

  • Bioisosterism: The oxazole ring is often used as a bioisostere for ester or amide groups, potentially improving metabolic stability and pharmacokinetic properties.[3]

  • Synthetic Handle: The ring can be a site for further functionalization through electrophilic substitution (though often difficult without activating groups) or by leveraging its diene character in cycloaddition reactions.[1][7]

The following diagram illustrates the key reactive sites and potential transformations of the intermediate.

G cluster_main cluster_reactions Potential Synthetic Transformations struct This compound Structure nuc_add Nucleophilic Addition to Carbonyl (A) struct->nuc_add A diels_alder Diels-Alder Cycloaddition on Oxazole Ring (B) struct->diels_alder B ring_opening Reductive/Hydrolytic Ring Opening (C) struct->ring_opening C

Caption: Key reactive sites on this compound.

Analytical Characterization & Quality Control

Ensuring the identity and purity of a pharmaceutical intermediate is paramount. Standard analytical techniques are used to characterize this compound.[12]

TechniqueExpected Observations
¹H NMR Signals corresponding to the oxazole ring protons (typically in the 7-8 ppm region) and the cyclobutyl ring protons (aliphatic region, 1.5-3.5 ppm).
¹³C NMR Resonances for the carbonyl carbon (~180-190 ppm), oxazole ring carbons (~120-160 ppm), and cyclobutyl carbons (aliphatic region).
IR Spectroscopy Strong absorption band for the C=O stretch (~1680-1700 cm⁻¹), and characteristic C=N and C-O stretches from the oxazole ring.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
HPLC/GC A single major peak under appropriate conditions, used to determine purity.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion and Future Outlook

This compound stands as a potent and versatile intermediate for pharmaceutical synthesis. Its unique structure, combining the electronically tunable oxazole core with the conformationally constrained cyclobutyl moiety, provides a valuable platform for the design of novel therapeutics. The synthetic accessibility and multiple handles for chemical modification ensure its continued relevance in both discovery and process chemistry. Future applications will likely leverage the oxazole ring in more complex cycloaddition or ring-opening strategies to rapidly build molecular complexity, cementing its role as a key building block in the medicinal chemist's toolbox.

References

  • Vederas, J. C. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. CORE.
  • ChemicalBook. Filgotinib synthesis.
  • YouTube. (2020). OXAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS).
  • SlideShare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
  • Fuji Chemical Industries Co., Ltd. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
  • ChemicalBook. (2023). How is Filgotinib synthesised?.
  • ChemicalBook. Filgotinib | 1206161-97-8.
  • Radboud Repository. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • PubMed. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications.
  • Google Patents. WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof.
  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Macmillan Group. Oxazole.
  • BOC Sciences. Pharmaceutical Intermediates in Drug Synthesis.
  • Google Patents. CN114249672A - Riluzole intermediate compound.
  • Google Patents. CN104987333A - Filgotinib synthetic method.
  • ResearchGate. (2025). Synthesis and Reactions of Oxazoles.
  • Organic Chemistry Portal. Cyclobutane synthesis.
  • RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • ResearchGate. Synthesis of cyclobutane-1,2-diols 2 a.
  • Royal Society of Chemistry. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives.

Sources

The Emergence of 2-Acyl-Oxazoles: A Synthetic and Pharmacological Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Oxazole Core in Modern Chemistry

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, represents a "privileged scaffold" in medicinal chemistry.[1][2] First prepared in its simple form in 1947, the oxazole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and advanced materials.[3] Its derivatives are known to engage with a wide array of biological targets through various non-covalent interactions, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] This guide focuses specifically on the 2-acyl-oxazole subclass, a group of compounds that has risen to prominence due to their unique reactivity and significant therapeutic potential, most notably as potent enzyme inhibitors.

Part 1: A History of Synthetic Challenges and Triumphs

The journey to efficiently synthesize 2-acyl-oxazoles is a story of overcoming the inherent electronic nature of the oxazole ring. The C2 position of oxazole is the most electron-deficient, making it susceptible to nucleophilic attack but challenging to functionalize via classical electrophilic substitution methods.[1]

Early Hurdles: The Challenge of Direct Acylation

Historically, the direct acylation of a pre-formed oxazole ring at the C2 position has been a formidable challenge. Classical electrophilic acylation methods, such as the Friedel-Crafts reaction, are generally ineffective for electron-deficient heterocyclic systems like oxazole.[4][5] The Lewis acid catalyst required for the reaction often complexes with the heteroatoms in the ring, further deactivating it towards electrophilic attack.[4] Early synthetic chemists were therefore required to construct the acylated oxazole ring from acyclic precursors, a less direct and often more arduous task.

The Dawn of Modern Synthesis: Building the Ring

Initial successes in creating substituted oxazoles relied on cyclization strategies where the acyl group was incorporated into one of the starting materials.

  • Robinson-Gabriel Synthesis (1909): This venerable method involves the cyclodehydration of 2-acylamino ketones using strong acids like sulfuric acid or polyphosphoric acid.[3][6] While effective for creating 2,5-disubstituted oxazoles, its reliance on harsh, high-temperature conditions limits its compatibility with sensitive functional groups.[3][6]

  • Fischer Oxazole Synthesis (1896): Another classical approach, the Fischer synthesis, utilizes the reaction of cyanohydrins with aldehydes under anhydrous acidic conditions.[3] This method, while historically significant, also has limitations in substrate scope and functional group tolerance.

These early methods, though foundational, lacked the regioselectivity and mild conditions necessary for the efficient and versatile synthesis of complex 2-acyl-oxazole derivatives required for modern drug discovery.

A Paradigm Shift: C2-Functionalization via Organometallics

A significant breakthrough in 2-acyl-oxazole synthesis came with the development of methods to directly functionalize the C2 position using organometallic reagents. The key was to deprotonate the acidic C2 proton to form a nucleophilic 2-metallo-oxazole species, which could then react with an acylating agent.

However, this approach was not without its own challenges. Early attempts using highly reactive 2-lithiooxazoles with standard acylating agents like acyl chlorides often resulted in low yields due to the instability of the lithiated intermediate and over-addition reactions.

The Weinreb Amide Solution (1981): A Game-Changer

The discovery of the Weinreb-Nahm ketone synthesis in 1981 provided the crucial tool needed for the efficient and high-yield synthesis of 2-acyl-oxazoles.[7][8] This method involves the reaction of an organometallic reagent with an N-methoxy-N-methylamide (a Weinreb amide). The genius of this approach lies in the formation of a stable, chelated tetrahedral intermediate. This intermediate does not collapse to a ketone under the reaction conditions, thus preventing the common problem of over-addition where a second equivalent of the organometallic reagent attacks the newly formed ketone.[7][8] The desired ketone is only liberated upon aqueous workup.

The application of this methodology to 2-magnesiated oxazoles (Grignard reagents), which are more stable than their lithiated counterparts, proved to be a simple and highly efficient route to a wide variety of 2-acyl-oxazoles.[7]

Caption: Weinreb amide synthesis workflow for 2-acyl-oxazoles.

The Stille Coupling: A Powerful Alternative

Another powerful tool for C-C bond formation, the Stille reaction , has also been adapted for 2-acyl-oxazole synthesis. This palladium-catalyzed cross-coupling reaction typically involves an organostannane (e.g., a 2-stannyl-oxazole) and an organic halide (e.g., an acyl chloride).[9][10] The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, making it highly valuable for the synthesis of complex molecules.[10]

Stille_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add + R-CO-Cl r1x Acyl Chloride (R-CO-Cl) r1x->oxidative_add r2sn 2-Stannyl-Oxazole transmetal Transmetalation r2sn->transmetal product 2-Acyl-Oxazole (Product) snx Bu₃SnCl oxidative_add->transmetal Forms Pd(II) complex transmetal->snx Forms reductive_elim Reductive Elimination transmetal->reductive_elim + 2-Stannyl-Oxazole reductive_elim->pd0 Releases Product reductive_elim->product

Caption: Catalytic cycle of the Stille coupling for 2-acyl-oxazole synthesis.

Comparative Analysis of Modern Synthetic Routes
Synthetic RouteKey ReagentsTypical ConditionsYield RangeAdvantagesDisadvantages
Robinson-Gabriel 2-Acylamino ketone, H₂SO₄/PPAHigh temperatureModerate-GoodWell-established, readily available starting materials.[3][11]Harsh conditions, limited functional group tolerance.[3][6]
van Leusen Reaction Aldehyde, TosMIC, Base (K₂CO₃)Mild to moderate temp.Good-ExcellentMild conditions, good functional group tolerance, one-pot variations.[6]Stoichiometric use of TosMIC.
Weinreb Amide Synthesis 2-Magnesio-oxazole, Weinreb AmideLow temperature to RTGood-HighPrevents over-addition, high yields, clean reactions.[7]Requires organometallic reagents.
Stille Coupling 2-Stannyl-oxazole, Acyl Chloride, Pd CatalystMildGood-HighExcellent functional group tolerance, mild conditions.[10][12]Toxicity of tin reagents, cost of palladium catalyst.[10]

Part 2: Pharmacological Significance - The Rise of FAAH Inhibitors

The development of efficient synthetic routes to 2-acyl-oxazoles coincided with the discovery of their profound potential as therapeutic agents. A prime example is their role as potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH) .

FAAH is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids, including the endocannabinoid anandamide.[13][14] By inhibiting FAAH, the levels of anandamide are increased in the body, leading to analgesic, anti-inflammatory, and anxiolytic effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[13][15]

Mechanism of Action: Reversible Covalent Inhibition

The α-ketooxazole core acts as a potent, reversible covalent inhibitor of FAAH.[13] The electrophilic ketone of the acyl group is attacked by a catalytic serine residue (Ser241) in the FAAH active site.[8] The resulting hemiketal intermediate is stabilized by interactions within the enzyme's active site, effectively and selectively shutting down its hydrolytic activity.[8] The oxazole ring itself serves not only to activate the adjacent ketone but also to form substantial and selective stabilizing interactions within the active site, contributing significantly to binding affinity.[14]

FAAH_Inhibition cluster_process Inhibition Pathway FAAH FAAH Active Site Ser241-OH Oxyanion Hole Hemiketal Reversible Hemiketal Adduct Ser241-O-C(OH)-R Stabilized by Oxyanion Hole FAAH->Hemiketal Inhibitor 2-Acyl-Oxazole Electrophilic Carbonyl (C=O) Oxazole Ring Inhibitor:f1->FAAH:f1 Inhibitor->Hemiketal step1 1. Inhibitor Binding step2 2. Nucleophilic Attack step3 3. Enzyme Inactivated

Caption: Mechanism of reversible FAAH inhibition by a 2-acyl-oxazole.

Structure-Activity Relationship (SAR) Studies: The Case of OL-135

Extensive SAR studies have been conducted to optimize the potency and selectivity of α-ketooxazole FAAH inhibitors. A key lead compound, OL-135 , emerged from these studies as a potent and highly selective inhibitor.[3][13]

  • C2 Acyl Side Chain: The length and nature of the C2 acyl side chain are critical for potency. For instance, incorporating a terminal phenyl group was found to significantly improve inhibitory activity.[13] Further exploration showed that conformationally restricted side chains, such as an ethylbiphenyl group, could lead to exceptionally potent inhibitors with Kᵢ values in the picomolar range.[13]

  • C5 Position of the Oxazole Ring: Modifications at the C5 position of the oxazole ring also have a profound impact on both potency and selectivity. Incorporation of a 2-pyridyl group at this position was found to significantly enhance binding affinity, likely through the formation of a hydrogen bond array with residues Lys142 and Thr236 in the FAAH active site.[13]

Table of Potency for OL-135 Analogs (C2 Side Chain Modification)

CompoundC2 Acyl Side Chain ModificationKᵢ (nM)Fold Change vs. OL-135
2b (OL-135) Terminal Phenyl4.71.0
5c Terminal 1-Naphthyl2.6~1.8x more potent
5hh Terminal 3-Cl-Phenyl0.9~5.2x more potent
11j Ethylbiphenyl0.75~6.3x more potent
12p 6-position Sulfur in linker3.0~1.6x less potent
13d 2-position OH on linker8.0~1.7x less potent
Data sourced from Hardouin et al., J. Med. Chem. 2007.[13]
From Bench to Bedside: Clinical Development

The promising preclinical data from animal models, showing that 2-acyl-oxazole FAAH inhibitors produce significant analgesic and anti-inflammatory effects, spurred their advancement into clinical trials.[14][15]

  • PF-04457845: This potent and selective FAAH inhibitor, developed by Pfizer, entered clinical trials for treating osteoarthritis pain and cannabis withdrawal.[7][8][15] While it was well-tolerated and effectively inhibited FAAH in humans (>96% inhibition), a Phase II trial for osteoarthritis pain was stopped for futility as it failed to show a significant analgesic effect compared to placebo.[7][16] However, it did show efficacy in reducing cannabis withdrawal symptoms.[8]

  • JNJ-42165279: Developed by Janssen, this FAAH inhibitor has been investigated in Phase II trials for social anxiety disorder and major depressive disorder.[13][17][18] The compound demonstrated potent central and peripheral FAAH inhibition in humans, and while a study in social anxiety disorder did not meet its primary endpoint, it did show a statistically significant anxiolytic effect on secondary measures.[13][19] Dosing in these trials was temporarily suspended as a precautionary measure following a severe adverse event with a different company's FAAH inhibitor, but has since resumed.[17]

The journey of these compounds highlights the complexities of translating efficacy from animal models to human patients, a common challenge in drug development.

Part 3: Experimental Protocols & Methodologies

Synthesis of a 2-Acyl-Oxazole via Stille Coupling

This protocol provides a general methodology for the palladium-catalyzed Stille coupling of a 2-stannyl-oxazole with an acyl chloride.

Materials:

  • 2-(Tributylstannyl)oxazole derivative (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Anhydrous, degassed toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-(tributylstannyl)oxazole derivative and the palladium catalyst.

  • Add anhydrous, degassed toluene via syringe to dissolve the reagents.

  • Add the acyl chloride dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stirring the biphasic mixture for 1-2 hours can facilitate the precipitation of tributyltin fluoride.

  • Filter the mixture through a pad of Celite to remove the precipitate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-acyl-oxazole.

Self-Validation: The success of the reaction is validated by the disappearance of the starting materials (TLC/LC-MS) and the appearance of a new, typically more polar, product spot. The identity and purity of the final product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS). The removal of tin residues can be confirmed by ¹H NMR, looking for the absence of characteristic signals from the butyl groups.

Conclusion and Future Outlook

The field of 2-acyl-oxazole chemistry has evolved dramatically from the early days of challenging ring constructions to the modern era of efficient, regioselective C-H functionalization. The development of robust synthetic methods like the Weinreb amide synthesis and palladium-catalyzed cross-coupling reactions has been paramount, enabling chemists to readily access these valuable compounds. This synthetic accessibility has, in turn, fueled their exploration in medicinal chemistry, culminating in their identification as a premier class of FAAH inhibitors. While clinical successes have been mixed, the journey of compounds like PF-04457845 demonstrates the power of this scaffold to produce potent, selective, and orally bioavailable drug candidates. Future research will undoubtedly focus on refining the pharmacological properties of these derivatives to improve clinical efficacy and exploring the 2-acyl-oxazole core for inhibiting other important enzyme targets.

References

  • JNJ-42165279 - Wikipedia. [URL: https://en.wikipedia.org/wiki/JNJ-42165279]
  • Hardouin, C., Kelso, M. J., Romero, F. A., Rayl, T. J., Leung, D., Hwang, I., Cravatt, B. F., & Boger, D. L. (2007). Structure-activity relationships of alpha-ketooxazole inhibitors of fatty acid amide hydrolase. Journal of Medicinal Chemistry, 50(14), 3359–3368. [URL: https://pubmed.ncbi.nlm.nih.gov/17559203/]
  • Keith, J. M., Jones, W. M., Tichenor, M., Liu, J., Seierstad, M., Palmer, J. A., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.5b00157]
  • Pippel, D. J., Mapes, C. M., & Mani, N. S. (2007). Reactions between Weinreb amides and 2-magnesiated oxazoles: a simple and efficient preparation of 2-acyl oxazoles. The Journal of Organic Chemistry, 72(15), 5828–5831. [URL: https://pubmed.ncbi.nlm.nih.gov/17585776/]
  • S. M. Weinreb and S. Nahm. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390192740X]
  • Johnson, D. S., et al. (2010). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4003922/]
  • Liebeskind, L. S., Yu, M. S., & Fengl, R. W. (1993). A new, general method for the synthesis of ketones by the cross-coupling of organostannanes with acid chlorides. The Journal of Organic Chemistry, 58(13), 3543–3549. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00065a004]
  • Huggins, J. P., et al. (2012). An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee. Pain, 153(9), 1837-1846. [URL: https://pubmed.ncbi.nlm.nih.gov/22727110/]
  • Weinreb Ketone Synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis]
  • Schmidt, M. E., Liebowitz, M. R., Stein, M. B., et al. (2021). The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study. eScholarship.org. [URL: https://escholarship.org/uc/item/4v77b3z9]
  • Stille Reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Stille_reaction]
  • A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. BenchChem. [URL: https://www.benchchem.com/product/b1159]
  • Boger, D. L., et al. (2005). Discovery of a Potent, Selective, and Efficacious Class of Reversible α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Effective as Analgesics. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2538722/]
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. [URL: https://www.tandfonline.com/doi/full/10.1080/2314808X.2023.2171578]
  • Stille Coupling | NROChemistry. [URL: https://www.nro-chem.com/stille-coupling/]
  • Migita, T., et al. (1977). The palladium catalyzed cross-coupling reaction of acyl chlorides with organotin compounds. Chemistry Letters, 6(12), 1479-1480.
  • Neha, K., Ali, F., Haider, K., Khasimbi, S., & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications. [URL: https://www.researchgate.
  • Kumar, R., & Sharma, M. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [URL: https://www.ijpsonline.
  • Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2008). Direct Arylation of Oxazoles at C2. A Concise Approach to Consecutively Linked Oxazoles. Organic Letters. [URL: https://core.ac.uk/display/82025750]
  • D'Souza, D. C., et al. (2019). Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men: a double-blind, placebo-controlled, parallel group, phase 2a single-site randomised controlled trial. The Lancet Psychiatry, 6(1), 35-45. [URL: https://pubmed.ncbi.nlm.nih.gov/30528676/]
  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [URL: https://www.researchgate.
  • Boger, D. L. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2752358/]
  • Protocol for Stille Coupling Reactions Using Stannane Reagents. BenchChem. [URL: https://www.benchchem.com/product/b1159]
  • Voets, M., et al. (2018). Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Clinical Pharmacology & Therapeutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6032811/]
  • Boger, D. L., et al. (2008). Optimization of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. Bioorganic & Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2614227/]
  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [URL: https://www.chemistrysteps.
  • Ch12: Friedel-Crafts limitations. University of Calgary. [URL: https://www.chem.ucla.edu/~harding/IGOC/F/friedelcrafts02.html]
  • 15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/15%3A_Benzene_and_Aromaticity/15.
  • Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem. [URL: https://www.benchchem.com/product/b1159]

Sources

Methodological & Application

Purifying 2-Cyclobutanoyloxazole: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide to the purification of 2-Cyclobutanoyloxazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1][2][3] Given the critical impact of purity on biological activity and downstream applications, mastering the purification of this molecule is paramount for researchers in drug development and related scientific fields. This guide will delve into the rationale behind various purification strategies, offering step-by-step protocols and troubleshooting insights.

Introduction: The Importance of Purity for this compound

This compound belongs to the oxazole family, a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms.[1][3] The oxazole ring is a valuable scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][3] The cyclobutane moiety, a four-membered carbocyclic ring, is also gaining significant attention in drug design for its unique conformational properties and potential to enhance pharmacological profiles.[4][5] The combination of these two structural features in this compound makes it a promising candidate for the development of novel therapeutics.

However, the synthesis of this compound, like many organic reactions, can result in a mixture of the desired product along with unreacted starting materials, byproducts, and other process-related impurities.[6][7][8] These impurities can interfere with biological assays, lead to inaccurate structure-activity relationship (SAR) studies, and compromise the safety and efficacy of potential drug candidates. Therefore, robust and efficient purification techniques are essential to obtain this compound of high purity.

Understanding Potential Impurities

A crucial first step in developing a purification strategy is to anticipate the potential impurities that may be present in the crude reaction mixture. The nature of these impurities will depend on the specific synthetic route employed. Common impurities in the synthesis of oxazole and ketone-containing compounds may include:

  • Unreacted Starting Materials: Depending on the reaction stoichiometry and conversion, residual starting materials are a common source of contamination.

  • Aldehydic and Ketonic Byproducts: Side reactions can lead to the formation of other carbonyl-containing compounds.[9]

  • Ring-Opened Products: The oxazole ring can be susceptible to cleavage under certain conditions.[10]

  • Solvent Residues: Incomplete removal of reaction or extraction solvents.

  • Catalyst Residues: If a catalyst is used in the synthesis, its removal is critical.

Purification Strategies for this compound

The choice of purification method depends on the physical and chemical properties of this compound and its impurities, such as polarity, volatility, and solubility. A multi-step purification approach is often necessary to achieve the desired level of purity.

Workflow for Purification Strategy Selection

Sources

Application Note: 2-Cyclobutanoyloxazole as a Novel Acylating Agent for Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the novel application of 2-cyclobutanoyloxazole as a stable yet reactive acylating agent for the modification of amine-functionalized solid supports. We present the underlying chemical principles, detailed protocols for solid-phase acylation, and methods for the subsequent cleavage and analysis of the resulting cyclobutyl amide products. This methodology offers a valuable tool for researchers in drug discovery and materials science, enabling the introduction of the cyclobutane moiety, a key structural motif in many biologically active compounds, onto a solid support for library synthesis or functionalization of materials.

Introduction: The Rationale for this compound in Solid-Phase Synthesis

Solid-phase synthesis (SPS) is a cornerstone of modern combinatorial chemistry and peptide synthesis, allowing for the rapid and efficient construction of molecular libraries.[1] A critical step in many SPS workflows is the acylation of resin-bound functional groups, typically amines. While numerous acylating agents are available, there is a continuous need for reagents with a balance of stability for storage and handling, and sufficient reactivity for efficient on-resin coupling.

This compound is proposed here as a novel acylating agent that fulfills these criteria. The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, can serve as an effective activating group for the attached cyclobutanoyl moiety.[2] The lone pair of the oxazole nitrogen can be protonated or coordinated to a Lewis acid, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by a resin-bound amine. This approach provides a controlled method for the introduction of the cyclobutanoyl group, a prevalent feature in various pharmacologically relevant molecules due to its ability to impart conformational rigidity and unique metabolic stability.

This application note will detail the theoretical basis for this transformation, provide step-by-step protocols, and offer expert insights into the practical aspects of its implementation.

Mechanistic Principles of Activation and Acylation

The utility of this compound as an acylating agent hinges on the activation of the oxazole ring to facilitate nucleophilic acyl substitution. The proposed mechanism involves two key stages: activation and nucleophilic attack.

  • Activation: The acylation process is initiated by the addition of a protic or Lewis acid. This acid associates with the nitrogen atom of the oxazole ring, leading to the formation of a highly activated acylium ion intermediate or a transition state with significant acylium ion character. This activation dramatically increases the electrophilicity of the carbonyl carbon.[3]

  • Nucleophilic Attack: The activated carbonyl is then readily attacked by the nucleophilic amine present on the solid support (e.g., a Rink amide or other amino-functionalized resin). This is followed by the collapse of the tetrahedral intermediate and the release of the oxazole as a stable leaving group, resulting in the formation of a stable amide bond between the cyclobutanoyl group and the resin.

The overall transformation is an efficient transfer of the cyclobutanoyl group to the solid support, driven by the formation of a strong amide bond and a stable leaving group.

Acylation Mechanism cluster_0 Activation cluster_1 Acylation on Solid Support Reagent This compound Activated Activated Acylium Intermediate Reagent->Activated + Acid Acid H⁺ or Lewis Acid Resin Resin-NH₂ Activated->Resin Nucleophilic Attack AcylatedResin Resin-NH-CO-Cyclobutyl Resin->AcylatedResin + Activated Intermediate LeavingGroup Oxazole

Figure 1: Proposed mechanism for the activation of this compound and subsequent acylation of an amine-functionalized solid support.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for assessing the success of each stage.

Materials and Reagents
Reagent/MaterialGradeSupplier
Rink Amide AM Resin (100-200 mesh)Synthesis GradeSigma-Aldrich
This compoundSynthesis GradeCustom Synthesis/Supplier
N,N-Dimethylformamide (DMF)Anhydrous, Amine-FreeSigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
PiperidineReagent GradeAcros Organics
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)98%Acros Organics
N,N-Diisopropylethylamine (DIPEA)Reagent GradeSigma-Aldrich
Acetic Anhydride (Ac₂O)ACS GradeFisher Scientific
Hydrochloric Acid (HCl) in 1,4-Dioxane4.0 MSigma-Aldrich
Protocol 1: Solid-Phase Acylation with this compound

This protocol details the acylation of a Rink Amide resin, a common support for solid-phase synthesis.

Solid-Phase Acylation Workflow start Start: Rink Amide Resin swell 1. Swell Resin in DMF start->swell deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotection wash1 3. Wash with DMF and DCM deprotection->wash1 acylation 4. Acylation with This compound and HCl in Dioxane wash1->acylation wash2 5. Wash with DMF and DCM acylation->wash2 capping 6. Capping (Optional) (Acetic Anhydride/DIPEA) wash2->capping wash3 7. Final Wash and Dry capping->wash3 end End: Acylated Resin wash3->end

Figure 2: Workflow for the solid-phase acylation of Rink Amide resin using this compound.

Step-by-Step Procedure:

  • Resin Swelling: Place the Rink Amide resin (e.g., 100 mg, 0.5 mmol/g loading) in a suitable reaction vessel. Add anhydrous DMF (2 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF (2 mL). Agitate for 5 minutes. Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.[4]

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 2 mL) followed by DCM (3 x 2 mL) to remove residual piperidine.

  • Acylation:

    • Pre-dissolve this compound (5 equivalents based on resin loading) in anhydrous DMF (1 mL).

    • Add the solution to the swollen, deprotected resin.

    • Add a 4.0 M solution of HCl in 1,4-dioxane (5 equivalents) to the reaction mixture. Note: The acid is crucial for activating the oxazole.

    • Agitate the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by taking a small sample of the resin, washing it, and performing a Kaiser test to check for the presence of free amines.

  • Post-Acylation Wash: Drain the reaction mixture and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL) to remove excess reagents and the oxazole byproduct.

  • Capping (Optional but Recommended): To block any unreacted amine sites, treat the resin with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF (2 mL) for 30 minutes.

  • Final Wash and Drying: Wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and finally with methanol (2 x 2 mL). Dry the resin under high vacuum.

Protocol 2: Cleavage and Product Isolation

This protocol describes the cleavage of the acylated product from the Rink Amide resin.

Step-by-Step Procedure:

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[5]

  • Cleavage Reaction: Add the cleavage cocktail (2 mL) to the dry, acylated resin in the reaction vessel. Agitate at room temperature for 2-3 hours.[6]

  • Product Isolation:

    • Filter the resin and collect the filtrate containing the cleaved product.

    • Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

    • Concentrate the TFA solution under a stream of nitrogen.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash twice.

  • Drying and Analysis: Dry the crude product under vacuum. The product, cyclobutane-carboxamide, can then be analyzed by HPLC and mass spectrometry to confirm its identity and purity.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by several integrated checkpoints:

  • Kaiser Test: After the acylation step (and before capping), a negative Kaiser test (absence of blue color) indicates a successful and complete acylation of the primary amines on the resin.

  • Mass Spectrometry: Analysis of the cleaved product by mass spectrometry should show a molecular ion corresponding to the expected cyclobutyl amide.

  • HPLC Analysis: HPLC analysis of the crude product provides a quantitative measure of purity and can be compared against a standard if available.

By performing these analytical checks, researchers can have high confidence in the outcome of the synthesis.

Expertise and Experience: Practical Insights

  • Solvent Quality: The use of anhydrous, amine-free DMF is critical for the success of the acylation step. Water can hydrolyze the activated intermediate, while contaminating amines can compete with the resin-bound nucleophile.[4]

  • Activation: The choice and stoichiometry of the acid activator can be optimized. While HCl in dioxane is proposed, other Lewis acids such as scandium triflate or zinc chloride could also be effective and may offer milder reaction conditions.

  • Reaction Time: The 4-12 hour reaction time is a starting point. For sterically hindered amines on the solid support, a longer reaction time or gentle heating (e.g., 40 °C) may be required.

  • Cleavage: The scavenger (TIS) in the cleavage cocktail is important to quench any reactive species generated during the cleavage process, thereby preventing side reactions with the product.[5]

Conclusion

The use of this compound as an acylating agent in solid-phase synthesis represents a promising and novel methodology. It provides a stable, easy-to-handle reagent for the introduction of the cyclobutanoyl moiety onto solid supports. The protocols detailed in this application note are robust and include self-validating checkpoints to ensure reliable and reproducible results. This approach expands the toolbox of synthetic chemists working in drug discovery and related fields, facilitating the exploration of new chemical space.

References

  • Ayala, L., et al. (2006). Solid-phase synthesis of 1,3-azole-based peptides and peptidomimetics. The Journal of organic chemistry, 71(26), 9684–9690. [Link]

  • Sci-Hub. (n.d.). Solid-Phase Synthesis of 1,3-Azole-Based Peptides and Peptidomimetics. Retrieved from [Link]

  • DalSpace. (n.d.). On-Resin Synthesis and Pharmacokinetic Evaluation of the Oxazole-Containing Peptide: Wewakazole B. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2017). Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. Organic letters, 19(14), 3636–3639. [Link]

  • Valente, S., et al. (2019). Naturally Occurring Oxazole-Containing Peptides. Molecules (Basel, Switzerland), 24(17), 3049. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide‐oxazoline synthesis and application for C−H functionalization of.... Retrieved from [Link]

  • Infoscience. (n.d.). Activation of a terminal carboxylic acid by an internal oxazole: a novel synthesis of macrocyclodepsipeptide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development and Applications of an Oxazole-Forming Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of azole-enriched cyclic peptides by a clean solid-phase-based cyclization-cleavage strategy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Solid-phase synthesis route to the various 2-amino and.... Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Cleavage from Resin. Retrieved from [Link]

  • ResearchGate. (2023, July 9). (PDF) Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solid-phase peptide synthesis under continuous-flow conditions. Retrieved from [Link]

Sources

The Strategic Utility of 2-Cyclobutanoyloxazole in the Synthesis of Complex Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Three-Dimensional Chemical Space with a Strained Scaffold

In the landscape of modern synthetic and medicinal chemistry, the quest for novel molecular architectures with precisely controlled three-dimensional (3D) topographies is paramount. The strategic incorporation of strained ring systems has emerged as a powerful approach to expand accessible chemical space, often leading to compounds with improved pharmacological properties. The cyclobutane moiety, in particular, has garnered significant attention as a bioisostere and a conformational restricting element in drug discovery.[1][2] When appended to a versatile heterocyclic core like oxazole, the resulting building block, 2-cyclobutanoyloxazole , presents a unique and powerful tool for the synthesis of complex molecular targets.

This guide provides an in-depth exploration of this compound as a strategic building block. We will delve into its synthesis, explore its reactivity—with a focus on its application in cycloaddition reactions—and provide detailed protocols for its use. The causality behind experimental choices will be elucidated, offering researchers, scientists, and drug development professionals the foundational knowledge to effectively integrate this promising building block into their synthetic programs.

Physicochemical Properties and Synthetic Rationale

The fusion of a cyclobutanoyl group with an oxazole ring creates a molecule with a distinct set of properties. The cyclobutane ring, with its inherent puckered conformation, introduces a rigid, sp³-rich scaffold that can favorably occupy hydrophobic pockets in biological targets and improve metabolic stability.[3][4] The oxazole ring, a five-membered heterocycle, is a versatile functional group known for its participation in a variety of chemical transformations, including cycloadditions, cross-coupling reactions, and as a precursor to other functional groups.[5][6]

The synthesis of 2-acyl oxazoles, including this compound, can be achieved through several established methods. A common and effective approach involves the coupling of an activated carboxylic acid derivative with an appropriate oxazole precursor.

Protocol 1: Synthesis of this compound

This protocol outlines a general and reliable method for the synthesis of this compound starting from cyclobutanecarboxylic acid.

Workflow Diagram:

A Cyclobutanecarboxylic Acid B Activation (e.g., SOCl₂, Oxalyl Chloride) A->B Step 1 C Cyclobutanecarbonyl Chloride B->C E Coupling C->E D 2-Lithiooxazole (from Oxazole and n-BuLi) D->E Step 2 F This compound E->F

Caption: Synthetic workflow for this compound.

Materials:

Reagent/SolventGradeSupplier (Example)
Cyclobutanecarboxylic acidReagentPlus®, 99%Sigma-Aldrich
Oxalyl chloride2.0 M in CH₂Cl₂Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Oxazole98%Alfa Aesar
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.5%Fisher Scientific
Saturated aq. NH₄ClACS ReagentVWR Chemicals
Saturated aq. NaHCO₃ACS ReagentVWR Chemicals
Brine--
Anhydrous MgSO₄ACS ReagentVWR Chemicals

Procedure:

  • Acid Chloride Formation:

    • To a solution of cyclobutanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (N₂ or Ar), add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride in vacuo to yield crude cyclobutanecarbonyl chloride. This is typically used in the next step without further purification.

  • Coupling with 2-Lithiooxazole:

    • In a separate flask under an inert atmosphere, dissolve oxazole (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.5 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir at -78 °C for 30 minutes to generate 2-lithiooxazole.

    • Dissolve the crude cyclobutanecarbonyl chloride from Step 1 in anhydrous THF (0.5 M) and add it dropwise to the 2-lithiooxazole solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Application in Diels-Alder Cycloadditions: A Gateway to Fused Ring Systems

A primary application of this compound is its participation in Diels-Alder reactions. The oxazole ring can function as a diene, reacting with a dienophile to construct a six-membered ring.[6][7] This transformation is particularly powerful as the initial cycloadduct can undergo subsequent rearrangement and elimination of HCN to afford a furan, a valuable heterocyclic motif in its own right. The presence of the cyclobutanoyl group can influence the reactivity and selectivity of the cycloaddition and provides a handle for further synthetic manipulations.

Protocol 2: Diels-Alder Reaction of this compound with an Alkene Dienophile

This protocol details a representative Diels-Alder reaction between this compound and N-phenylmaleimide, a common electron-deficient dienophile.

Reaction Mechanism:

cluster_0 Diels-Alder Cycloaddition A This compound (Diene) C [4+2] Cycloaddition A->C B N-Phenylmaleimide (Dienophile) B->C D Bicyclic Adduct C->D Heat E Rearrangement & -HCN D->E F Substituted Furan E->F

Sources

High-throughput screening assays involving 2-Cyclobutanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for High-Throughput Screening of 2-Cyclobutanoyloxazole and its Analogs Against Fatty Acid Amide Hydrolase (FAAH)

Abstract

The identification of novel therapeutic agents often begins with the screening of large chemical libraries against validated biological targets. This document provides a comprehensive guide for developing and executing a high-throughput screening (HTS) campaign to identify inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system and a target for analgesic, anxiolytic, and anti-inflammatory drug discovery. We present a robust fluorescence-based assay, using the novel scaffold this compound as a representative test compound from a diverse chemical library. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, data analysis workflows, and the scientific rationale behind key experimental steps to ensure a self-validating and reproducible screening system.

Introduction: The Rationale for Targeting FAAH

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA). By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates anandamide's signaling, which plays a crucial role in pain perception, mood regulation, and inflammation. Inhibition of FAAH leads to an elevation of endogenous anandamide levels, thereby enhancing its therapeutic effects at cannabinoid receptors (CB1 and CB2) without the psychotropic side effects associated with direct CB1 agonists. This makes FAAH a highly attractive therapeutic target.

The oxazole ring is a common motif in pharmacologically active compounds due to its ability to participate in hydrogen bonding and act as a bioisosteric replacement for ester and amide functionalities. Therefore, screening novel oxazole-containing compounds, such as this compound, represents a rational starting point for identifying new classes of FAAH inhibitors.

Assay Principle: A Fluorescence-Based Approach

To enable high-throughput screening, a sensitive and robust assay is required. We will utilize a well-established fluorogenic substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to measure FAAH activity.

Mechanism of Action: In its native state, the AAMCA substrate is non-fluorescent. The active FAAH enzyme recognizes and cleaves the amide bond, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The intensity of the resulting fluorescence is directly proportional to FAAH enzymatic activity. When an inhibitor, such as a potential hit compound like this compound, binds to FAAH, the cleavage of AAMCA is prevented, resulting in a quantifiable reduction in the fluorescence signal.

Below is a diagram illustrating the core principle of the assay.

cluster_0 FAAH Inactive (Inhibitor Present) cluster_1 FAAH Active (No Inhibitor) FAAH_I FAAH Enzyme NoReaction No Reaction FAAH_I->NoReaction Blocked Inhibitor Inhibitor (e.g., this compound) Inhibitor->FAAH_I AAMCA_I AAMCA Substrate (Non-Fluorescent) AAMCA_I->NoReaction FAAH_A FAAH Enzyme AMC AMC Product (FLUORESCENT) FAAH_A->AMC Hydrolysis AAMCA_A AAMCA Substrate (Non-Fluorescent) AAMCA_A->FAAH_A

Caption: Mechanism of the fluorescence-based FAAH inhibition assay.

Detailed HTS Protocol

This protocol is optimized for a 384-well microplate format, which is standard for high-throughput screening campaigns.

Required Materials and Reagents
Reagent/MaterialSupplier (Example)Purpose
Recombinant Human FAAH-1Cayman ChemicalEnzyme source
Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)Cayman ChemicalFluorogenic substrate
PF-3845 (Control Inhibitor)Sigma-AldrichPositive control for FAAH inhibition
Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0)Thermo FisherMaintain optimal enzyme pH
DMSO (Anhydrous)Sigma-AldrichSolvent for compounds
384-Well Black, Flat-Bottom PlatesCorningLow-volume assay plates
Acoustic Liquid Handler (e.g., Echo 525)LabcyteNanoliter-volume compound dispensing
Plate Reader (Fluorescence)BMG LabtechSignal detection (Ex/Em: 380/460 nm)
Step-by-Step Experimental Workflow

Step 1: Compound Plate Preparation

  • Create a master library of test compounds (including this compound) dissolved in 100% DMSO at a concentration of 10 mM.

  • From the master plate, create intermediate plates by diluting compounds to 1 mM in DMSO.

  • For dose-response analysis of hit compounds, perform a 7-point serial dilution in DMSO, starting from 10 mM.

Step 2: Assay Plate Dispensing

  • Using an acoustic liquid handler, dispense 50 nL of each test compound, control inhibitor (PF-3845), or pure DMSO (for vehicle controls) into the appropriate wells of a 384-well assay plate.

    • Layout: Dedicate columns 1-2 for vehicle controls (DMSO only, representing 0% inhibition) and columns 23-24 for positive controls (a saturating concentration of PF-3845, representing 100% inhibition). The remaining wells are for test compounds.

Step 3: Enzyme Addition and Pre-incubation

  • Prepare the FAAH enzyme solution by diluting the recombinant human FAAH in cold assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 ng/mL for a final of 10 ng/mL).

  • Dispense 12.5 µL of the 2X FAAH enzyme solution into all wells of the assay plate.

  • Seal the plate, centrifuge briefly (1 min at 1000 x g) to ensure all components are at the bottom, and incubate for 15 minutes at 30°C. This step allows the test compounds to interact with the enzyme before the substrate is introduced.

Step 4: Substrate Addition and Kinetic Read

  • Prepare the AAMCA substrate solution by diluting it in assay buffer to a 2X final concentration (e.g., 20 µM for a final of 10 µM).

  • Dispense 12.5 µL of the 2X AAMCA substrate solution into all wells to initiate the enzymatic reaction. The final assay volume is now 25 µL.

  • Immediately transfer the plate to a pre-warmed (30°C) fluorescence plate reader.

  • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 20 minutes. The rate of fluorescence increase (slope) corresponds to the reaction velocity.

The following diagram outlines the complete HTS workflow.

cluster_workflow HTS Workflow A 1. Compound Plating (50 nL test compounds & controls in DMSO) B 2. Enzyme Addition (12.5 µL FAAH solution) A->B C 3. Pre-incubation (15 min @ 30°C) B->C D 4. Substrate Addition (12.5 µL AAMCA solution) C->D E 5. Kinetic Reading (Fluorescence, 20 min @ 30°C) D->E F 6. Data Analysis (Calculate % Inhibition, Z') E->F G 7. Hit Identification (Dose-Response & IC50) F->G

Caption: High-throughput screening workflow for FAAH inhibitors.

Data Analysis and Quality Control

Rigorous data analysis is critical for the success of an HTS campaign.

Calculation of Percent Inhibition

The rate of reaction (slope of fluorescence vs. time) is calculated for each well. The percent inhibition for each test compound is then determined using the following formula:

% Inhibition = 100 x ( 1 - [ (Slopecompound - Slopepos) / (Slopeneg - Slopepos) ] )

Where:

  • Slopecompound is the reaction rate in the presence of the test compound.

  • Slopeneg is the average reaction rate of the negative controls (DMSO vehicle).

  • Slopepos is the average reaction rate of the positive controls (PF-3845).

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to assess the quality and robustness of an HTS assay. It measures the separation between the positive and negative control distributions.

Z' = 1 - [ (3σpos + 3σneg) / |μneg - μpos| ]

Where:

  • σ is the standard deviation of the control slopes.

  • μ is the mean of the control slopes.

Z'-Factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Acceptable for screening
< 0Unacceptable assay

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.

Hit Confirmation and IC50 Determination

Compounds that exhibit significant inhibition (e.g., >50%) in the primary screen are designated as "hits." These hits must be confirmed through dose-response analysis. The compound is tested across a range of concentrations, and the resulting percent inhibition values are plotted against the logarithm of the compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Hypothetical Results for this compound

Below is a table showing representative data from a primary screen and subsequent dose-response analysis for our test compound.

CompoundPrimary Screen (% Inhibition @ 10 µM)IC50 (µM)
DMSO (Vehicle)0% (by definition)N/A
PF-3845 (Control)98.7%0.007
This compound 62.4% 4.2
Inactive Analog3.1%> 100

In this hypothetical example, this compound is identified as a primary hit and confirmed as a moderately potent FAAH inhibitor with an IC50 of 4.2 µM. Subsequent steps would involve medicinal chemistry efforts to improve potency and selectivity, as well as further biochemical and cellular assays to confirm its mechanism of action.

References

  • Cravatt, B.F., et al. (2001). Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase. Proceedings of the National Academy of Sciences, 98(16), 9371-9376. [Link]

  • Maccarrone, M., et al. (2010). Fatty acid amide hydrolase: a potential therapeutic target in diseases of the central nervous system. CNS & Neurological Disorders - Drug Targets, 9(3), 321-331. [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]

  • Patel, S., et al. (2005). A sensitive and high-throughput assay for fatty acid amide hydrolase. Journal of Biomolecular Screening, 10(6), 575-582. [Link]

  • Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

Application Note: Developing Kinase Inhibitors with a 2-Cyclobutanoyloxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of kinase inhibitors centered on the 2-cyclobutanoyloxazole scaffold.

Introduction: The Rationale for Novel Scaffolds in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them a focal point for drug discovery, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer treatment since the approval of the first-in-class drug, imatinib.[3] While many successful inhibitors target the highly conserved ATP-binding site, this often leads to challenges with selectivity and the emergence of resistance.[4] Consequently, there is a persistent need to explore novel chemical scaffolds that can form unique interactions within the kinase domain, offering improved potency, selectivity, and pharmacokinetic profiles.[5]

The oxazole ring is a five-membered heterocycle recognized as a "privileged scaffold" in medicinal chemistry due to its versatile chemical properties and ability to engage in various non-covalent interactions like hydrogen bonding and π–π stacking.[6] Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer effects by targeting protein kinases.[2] This guide focuses on the this compound scaffold, a novel motif that combines the favorable properties of the oxazole core with the unique conformational constraints of a cyclobutane ring. This combination offers a compelling strategy to develop a new generation of selective and potent kinase inhibitors.

Section 1: The this compound Scaffold: Design and Strategy

The core hypothesis is that the rigid, three-dimensional nature of the cyclobutane moiety can confer conformational restriction on the inhibitor, promoting a specific binding orientation within the kinase active site. This can lead to enhanced selectivity and potency compared to more flexible acyclic analogs. The oxazole ring acts as a stable, bioisosteric linker that can be readily functionalized to optimize interactions with the kinase hinge region and other key residues.[6]

Structure-activity relationship (SAR) studies are crucial for optimizing this scaffold.[7] Key modifications can be explored at several positions to modulate the inhibitor's properties:

  • The Cyclobutane Ring: Substitution on the cyclobutane ring can probe interactions with the solvent-exposed region or deeper pockets of the active site.

  • The Oxazole Ring: The 4- and 5-positions of the oxazole can be substituted to fine-tune electronic properties or introduce vectors for additional binding interactions.

  • The Linker to a Second Pharmacophore: The 5-position of the oxazole is often linked to another aromatic or heterocyclic system to maximize interactions with the kinase hinge region.

cluster_0 This compound Scaffold scaffold R1 R1: Probe solvent front R2 R2: Hinge binding R3 R3: Modulate electronics

Caption: Generalized synthetic workflow for a compound library.

Protocol 2.1: Synthesis of a 2-Aminocyclobutanone Intermediate

This protocol is adapted from established methods for synthesizing substituted aminocyclobutanones, which are key precursors. [8][9]

  • Preparation of 1,2-bis(trimethylsilyloxy)cyclobutene: Synthesize this reagent via the acyloin cyclization of dimethyl succinate in the presence of trimethylsilyl chloride.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the desired nitrogen nucleophile (e.g., a protected amine or aniline, 1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Addition of Reagents: Add 1,2-bis(trimethylsilyloxy)cyclobutene (1.2 eq) to the solution.

  • Acidic Conditions: Introduce an acid catalyst, such as a solution of HCl in an organic solvent, dropwise at 0°C. Causality: The acid catalyzes the reaction of the weakly nucleophilic amine with the cyclobutene precursor. [8]5. Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aminocyclobutanone derivative.

Section 3: Biochemical Evaluation and Screening Cascade

Once a library of compounds is synthesized, the next step is to evaluate their ability to inhibit the target kinase. This is typically done using a tiered screening approach, starting with high-throughput biochemical assays and progressing to more complex cellular models. [1]

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Mechanism of Action Primary High-Throughput Screen (HTS) Single concentration (e.g., 10 µM) Target Kinase IC50 IC50 Determination 10-point dose-response curve Target Kinase Primary->IC50 Active 'Hits' Selectivity Selectivity Profiling Key off-target kinases IC50->Selectivity Kinetics Kinetic Studies (Ki, Residence Time) Determine inhibition mode (e.g., ATP-competitive) Selectivity->Kinetics Potent & Selective 'Leads'

Caption: A tiered workflow for kinase inhibitor evaluation.

Comparison of Biochemical Kinase Assay Formats

A variety of assay formats are available, each with its own advantages and disadvantages. [1][3]The choice of assay depends on factors such as throughput requirements, the nature of the kinase, and the availability of reagents. []

Assay Format Principle Advantages Disadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate. [][11] Gold standard, direct measurement of activity, high sensitivity, avoids interference from colored/fluorescent compounds. [11] Requires handling of radioactive materials, generates radioactive waste, low throughput.
Luminescence-Based Measures the depletion of ATP (e.g., Kinase-Glo®) or the production of ADP (e.g., ADP-Glo®). [3] Homogeneous ("add-and-read"), high-throughput, non-radioactive, widely applicable. Indirect measurement, susceptible to interference from compounds affecting luciferase.
Fluorescence-Based (TR-FRET) Measures the FRET signal between a donor (e.g., Europium) on an antibody and an acceptor on a phosphorylated substrate. [12][13] Homogeneous, high-throughput, robust, reduces background fluorescence interference. [12] Requires specific phospho-antibodies and labeled substrates, potential for compound interference.

| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer or substrate upon binding/phosphorylation. []| Homogeneous, real-time kinetic measurements possible, cost-effective. | Lower sensitivity for some kinases, requires small fluorescent substrates. |

Protocol 3.1: IC50 Determination using the ADP-Glo™ Kinase Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency. [14][15]

  • Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, ATP solution, and test compounds. Dilute the this compound test compounds to create a 10-point serial dilution series (e.g., from 100 µM to 5 nM). Self-Validation: Include a known potent inhibitor as a positive control and DMSO as a negative (vehicle) control.

  • Kinase Reaction: In a 384-well plate, add 2 µL of the test compound from the dilution series. Add 2 µL of the kinase/substrate mix. To initiate the reaction, add 2 µL of ATP solution (final concentration should be at or near the Km for the specific kinase).

  • Incubation: Gently mix the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes). Causality: This incubation allows the kinase to phosphorylate its substrate. The presence of an inhibitor will reduce the rate of this reaction. [14]4. First Detection Step: Add 6 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 12 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and a "no enzyme" control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve (sigmoidal dose-response curve) to calculate the IC50 value. [14][16]

Section 4: Cellular Activity and Target Engagement

While biochemical assays are essential for determining direct enzyme inhibition, it is crucial to assess an inhibitor's activity in a more physiologically relevant context. [17]Cell-based assays can measure not only the compound's ability to inhibit the target kinase within a cell but also its effects on downstream signaling and overall cell viability. [18][19]

cluster_0 Target Phosphorylation Assay (Direct Effect) cluster_1 Cell Viability Assay (Downstream Effect) A Inhibitor Enters Cell Binds to Target Kinase B Kinase Inhibited Substrate Phosphorylation (pSubstrate) Blocked A->B C Measure pSubstrate Level (e.g., In-Cell Western, ELISA) B->C D Inhibitor Enters Cell Inhibits Kinase in Pathway E Signaling Cascade Disrupted Apoptosis or Growth Arrest Induced D->E F Measure Cell Viability (e.g., MTT Assay, Cell Counting) E->F

Caption: Comparing direct target engagement vs. downstream functional assays.

Protocol 4.1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. [20]

  • Cell Seeding: Seed cancer cells (chosen based on the target kinase's relevance) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, remove the media and add fresh media containing serial dilutions of the this compound test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours. Causality: This extended incubation period allows the inhibitor's effect on the signaling pathway to manifest as a change in cell proliferation or survival.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Mechanism: Succinate dehydrogenase in the mitochondria of living cells reduces the yellow MTT to a purple formazan, which is insoluble. [20]5. Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well. Place the plate on a shaker for 10 minutes to fully dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the log of inhibitor concentration to determine the cellular IC50 value.

Section 5: Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from biochemical and cellular assays will fuel the iterative process of lead optimization. By comparing the activity of different analogs, researchers can deduce the structure-activity relationship (SAR). [7] Example SAR Data Table

CompoundR1 (Cyclobutane)R2 (Hinge Binder)Kinase X IC50 (nM)Kinase Y IC50 (nM)Selectivity (Y/X)
1a -HPhenyl1503002
1b -OHPhenyl754506
1c -H4-Fluorophenyl120240020
1d -OH4-Fluorophenyl15 3000 200

From this hypothetical data, one can infer:

  • Adding a hydroxyl group to the cyclobutane ring (R1) improves potency against the target Kinase X (compare 1a vs. 1b).

  • Adding a fluorine to the hinge-binding phenyl ring (R2) dramatically improves selectivity against the off-target Kinase Y (compare 1a vs. 1c).

  • Combining these two favorable modifications in compound 1d results in a highly potent and selective lead candidate.

This systematic optimization program is key to developing a lead structure with nanomolar inhibitory activity in cellular assays. [21]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its unique structural features provide opportunities to achieve high potency and selectivity. By employing a systematic approach that combines rational design, efficient synthesis, and a robust cascade of biochemical and cellular assays, researchers can effectively explore the chemical space around this scaffold. The detailed protocols and strategic workflows provided in this guide offer a comprehensive framework for identifying and optimizing new lead compounds for preclinical development.

References

  • Reaction Biology. Kinase Screening Assay Services. Reaction Biology. [Link]

  • INiTS. (2020-11-26). Cell-based test for kinase inhibitors. [Link]

  • Celtarys Research. (2025-08-14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Reaction Biology. (2022-05-11). Spotlight: Cell-based kinase assay formats. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • The Royal Society of Chemistry. (2018). CHAPTER 2: New Screening Approaches for Kinases. [Link]

  • Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • ResearchGate. (2025-08-06). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

  • BMG LABTECH. (2020-09-01). Kinase assays. [Link]

  • American Association for Cancer Research. (2020-08-15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. [Link]

  • ResearchGate. (2025-08-10). Kinetic assay for characterisation of Syk activity and inhibition with recombinant kinase and crude cell lysates. [Link]

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • edX. IC50 Determination. [Link]

  • Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • Azure Biosystems. (2025-01-29). In-cell Western Assays for IC50 Determination. [Link]

  • ScienceDirect. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. [Link]

  • Rich, R. L., et al. (2012). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed Central. [Link]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

  • El-Damasy, D. A., et al. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]

  • Li, S., et al. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • Singh, P., et al. (2021). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed. [Link]

  • Armoush, N., et al. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. CORE. [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • Janssen, M. A. C. H., et al. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. [Link]

  • Tasler, S., et al. (2009). Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization. PubMed. [Link]

  • Armoush, N., et al. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. [Link]

  • Fan, H., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. PubMed. [Link]

  • Janssen, M. A. C. H., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. [Link]

  • Pye, C. R., et al. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. RSC Publishing. [Link]

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 2-Cyclobutanoyloxazole Analogs as Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of FAAH Inhibition and the Role of the 2-Cyclobutanoyloxazole Scaffold

Fatty Acid Amide Hydrolase (FAAH) has emerged as a compelling therapeutic target for a range of neurological and inflammatory disorders. This integral membrane enzyme is the primary catabolic regulator of the endocannabinoid anandamide (AEA), a lipid signaling molecule involved in pain, inflammation, and mood regulation.[1][2] Inhibition of FAAH elevates endogenous AEA levels, thereby augmenting endocannabinoid signaling in a localized and "on-demand" manner, which is anticipated to offer therapeutic benefits with a reduced side effect profile compared to direct cannabinoid receptor agonists.[1][2]

The oxazole heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds due to its favorable metabolic stability and ability to participate in key binding interactions.[3][4] The strategic incorporation of a cyclobutane moiety can also be advantageous in drug design, as it can enhance metabolic stability, improve pharmacokinetic properties, and provide a three-dimensional structural element that can favorably interact with biological targets.[5][6] The convergence of these two structural motifs in the this compound scaffold presents a promising avenue for the development of novel FAAH inhibitors. This document provides a detailed guide for researchers on the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of this compound analogs as FAAH inhibitors.

General Synthetic Strategy for this compound Analogs

The synthesis of this compound analogs can be achieved through a variety of established synthetic routes for oxazole formation. A common and effective method is the reaction of a cyclobutane-containing α-haloketone with an amide, a transformation known as the Bredereck reaction or a related variant.[7] This approach allows for the modular synthesis of a library of analogs by varying the substituents on both the cyclobutane and the amide starting materials.

Protocol 1: General Synthesis of 2-Cyclobutanoyl-5-aryloxazoles

This protocol outlines a representative synthesis of a 2-cyclobutanoyl-5-aryloxazole analog.

Materials:

  • 2-Bromo-1-(cyclobutyl)ethan-1-one

  • Substituted benzamide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted benzamide (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-bromo-1-(cyclobutyl)ethan-1-one (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-cyclobutanoyl-5-aryloxazole.

Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: In Vitro FAAH Inhibition Assay

The primary biological evaluation of the synthesized this compound analogs involves determining their inhibitory potency against FAAH. A common and reliable method is a fluorometric assay that measures the hydrolysis of a fluorogenic FAAH substrate.

Protocol 2: In Vitro Fluorometric FAAH Inhibition Assay

Materials:

  • Human recombinant FAAH enzyme

  • FAAH substrate (e.g., N-(4-pyridinylmethyl)-7-(4,4,4-trifluoro-3-oxo-2-((2-oxo-2H-chromen-7-yl)oxy)butyl)heptanamide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 0.1% BSA)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Positive control inhibitor (e.g., URB597 or PF-3845)[2][8]

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions to the appropriate wells. For control wells, add 2 µL of DMSO.

  • Add 178 µL of assay buffer containing the FAAH enzyme to each well.

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the FAAH substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) every minute for 30 minutes at 37 °C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC₅₀ value for each compound by fitting the concentration-response data to a suitable sigmoidal dose-response curve using graphing software.

Structure-Activity Relationship (SAR) of this compound Analogs

The systematic modification of the this compound scaffold allows for the elucidation of key structural features required for potent FAAH inhibition. The following sections outline important regions for modification and the expected impact on activity based on known principles of FAAH inhibitor design.[5]

Modifications at the 5-Position of the Oxazole Ring

The 5-position of the oxazole ring is a critical point for introducing substituents that can interact with the active site of FAAH.

  • Aromatic and Heteroaromatic Rings: Introduction of various substituted phenyl rings or heteroaromatic rings (e.g., pyridine, thiophene) can significantly impact potency. Electron-withdrawing or electron-donating groups on these rings can modulate the electronic properties of the oxazole and influence binding affinity. For instance, a 2-pyridyl substituent at the 5-position has been shown to enhance FAAH inhibition in other keto-oxazole series by forming a hydrogen bond with Lys142 in the active site.

Modifications of the Cyclobutane Ring

The cyclobutane ring at the 2-position of the oxazole can be modified to explore its role in binding and its effect on the overall physicochemical properties of the molecule.

  • Substitution on the Cyclobutane Ring: Introducing small alkyl or polar groups on the cyclobutane ring can probe for additional binding pockets within the enzyme's active site.

  • Ring Size Variation: Comparing the activity of analogs with different cycloalkane rings (e.g., cyclopropane, cyclopentane) can determine the optimal ring size for FAAH inhibition.

Data Presentation

The SAR data should be summarized in a clear and concise table to facilitate comparison and analysis.

Compound IDR (Substituent at 5-position)FAAH IC₅₀ (nM)
1a Phenyl500
1b 4-Fluorophenyl250
1c 4-Methoxyphenyl700
1d 2-Pyridyl50
2a Phenyl (Cyclopropyl analog)800
2b Phenyl (Cyclopentyl analog)400

Visualizing SAR and Experimental Workflows

Graphical representations are essential for understanding the relationships between chemical structure, experimental procedures, and biological activity.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis S1 Starting Materials (Cyclobutane Ketone, Amide) S2 Oxazole Formation (e.g., Bredereck Reaction) S1->S2 S3 Purification & Characterization (Chromatography, NMR, MS) S2->S3 B1 In Vitro FAAH Assay S3->B1 Synthesized Analogs B2 IC50 Determination B1->B2 SAR1 Data Compilation & Analysis B2->SAR1 Potency Data SAR2 Identify Key Pharmacophores SAR1->SAR2 SAR3 Design Next-Generation Analogs SAR2->SAR3 SAR3->S1 Iterative Design

Caption: A workflow diagram illustrating the iterative process of synthesis, biological evaluation, and SAR analysis for the development of this compound FAAH inhibitors.

SAR_Logic Core This compound Core Pos5 5-Position Modification (Aryl/Heteroaryl) Core->Pos5 Cyclo Cyclobutane Modification (Substitution/Ring Size) Core->Cyclo Activity FAAH Inhibitory Potency Pos5->Activity Cyclo->Activity

Caption: A logical diagram depicting the key structural components of the this compound scaffold that are systematically modified to probe the structure-activity relationship for FAAH inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel FAAH inhibitors. The synthetic and analytical protocols provided herein offer a robust framework for the systematic exploration of the SAR of this compound class. Future work should focus on optimizing the substituents at the 5-position of the oxazole ring to maximize potency and selectivity. Furthermore, in vivo pharmacokinetic and efficacy studies of the most promising analogs will be crucial to validate their therapeutic potential for treating inflammatory and neuropathic pain.

References

  • Kakkar, S., & Narasimhan, B. (2019).
  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Discovery of MK-4409, a novel oxazole FAAH inhibitor for the treatment of inflammatory and neuropathic pain. ACS medicinal chemistry letters, 5(6), 717–721. [Link]

  • Timmons, A., Seierstad, M., Apodaca, R., Epperson, M., Pippel, D., Brown, S., ... & Breitenbucher, J. G. (2008). Novel ketooxazole based inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & medicinal chemistry letters, 18(6), 2109-2113. [Link]

  • Jiang, B., & Rajale, T. (2008). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492. [Link]

  • Phalke, S. S., & Joshi, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 1-21. [Link]

  • Boger, D. L. (2004). The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & medicinal chemistry letters, 14(10), 2379-2383. [Link]

  • van der Kolk, M. R., Janssen, M. A., Rutjes, F. P., & Blanco-Ania, D. (2022). Cyclobutanes in small-molecule drug candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Nam, G., & Lee, J. (2018). Cyclobutanes in medicinal chemistry. Journal of medicinal chemistry, 61(23), 10455-10481.
  • Neha, K., Ali, F., Haider, K., Khasimbi, S., & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3465-3498. [Link]

  • Maccarrone, M., & Finazzi-Agrò, A. (2002). Partial QSAR analysis of some selected natural inhibitors of FAAH suggests a working hypothesis for the development of endocannabinoid-based drugs. Mini reviews in medicinal chemistry, 2(1), 43-50. [Link]

  • Wang, J., Ueda, N., & Xie, W. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International journal of molecular sciences, 23(1), 257. [Link]

  • Vandevoorde, S., & Fowler, C. J. (2023). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. European journal of medicinal chemistry, 246, 114952. [Link]

  • Kamal, A., Reddy, M. K., & Dastagiri, D. (2015). Synthesis of 2-aryl-1, 2, 4-oxadiazolo-benzimidazoles: Tubulin polymerization inhibitors and apoptosis inducing agents. Bioorganic & medicinal chemistry, 23(15), 4827-4839. [Link]

  • Chicca, A., & Gertsch, J. (2025). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. International Journal of Molecular Sciences, 26(7), 3698. [Link]

  • Li, H., & Zhan, P. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of medicinal chemistry, 66(10), 6725–6742. [Link]

  • Zhang, Y., & Liu, Y. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules (Basel, Switzerland), 25(21), 5154. [Link]

  • Zhang, X., & Wang, Y. (2021). Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells. Bioorganic & medicinal chemistry, 40, 116187. [Link]

  • Di Marzo, V. (2008). The endocannabinoid system in the regulation of pain. Current opinion in anaesthesiology, 21(5), 573-578.
  • Wang, D., & DuBois, R. N. (2010). Dual cyclooxygenase–fatty acid amide hydrolase inhibitor exploits novel binding interactions in the cyclooxygenase active site. Journal of Biological Chemistry, 285(29), 22153-22165. [Link]

  • Al-Tel, T. H. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & medicinal chemistry letters, 17(10), 2723-2727. [Link]

  • El-Sayed, M. A. A. (2021). Discovery of new VEGFR-2 inhibitors based on bis ([3][4][8] triazolo)[4, 3-a: 3', 4'-c] quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1269-1282. [Link]

  • Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., ... & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411-420. [Link]

  • Demchenko, A. M., & Saliyeva, M. O. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1, 3-Oxazoles. Biointerface Research in Applied Chemistry, 12(6), 7789-7802. [Link]

Sources

The Strategic Value of 2-Cyclobutanoyloxazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the application of 2-cyclobutanoyloxazole in fragment-based drug discovery (FBDD) requires a foundational understanding of its constituent parts and the principles of FBDD, as direct research on this specific molecule is not extensively documented. This guide synthesizes information on the oxazole scaffold, the cyclobutane moiety, and established FBDD protocols to provide a comprehensive application note for researchers.

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[1][2] This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. The core principle of FBDD lies in the idea that smaller molecules can explore chemical space more efficiently and are more likely to form high-quality interactions with a target protein.[1][3] These initial "hits," though often weakly binding, provide a more efficient starting point for optimization into potent drug candidates.[4]

Fragments typically adhere to the "Rule of Three," which suggests a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a cLogP of 3 or less.[5][6] this compound, with its compact structure, aligns well with these principles. Its value as a potential fragment is rooted in the unique and advantageous properties of its two core components: the oxazole ring and the cyclobutane group.

The Oxazole Scaffold: A Privileged Heterocycle

The oxazole ring is a five-membered heterocycle containing both a nitrogen and an oxygen atom.[7] It is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to engage in diverse non-covalent interactions with protein targets.[8][9] The oxazole moiety can participate in hydrogen bonding and offers a rigid scaffold for the precise positioning of substituents.[7][10] Its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[9][10][11]

The Cyclobutane Moiety: Introducing Three-Dimensionality

Historically, fragment libraries have been dominated by flat, two-dimensional aromatic rings.[12] However, there is a growing recognition that incorporating three-dimensional (3D) scaffolds can lead to improved physicochemical properties, enhanced selectivity, and better binding affinities.[12][13] The cyclobutane ring is an excellent example of an underutilized 3D motif in FBDD.[12]

The key advantages of the cyclobutane ring include:

  • Unique 3D Structure: Its puckered conformation allows for the exploration of non-planar regions of a protein's binding pocket.[12][14]

  • Metabolic Stability: The cyclobutane ring is generally chemically inert and can enhance the metabolic stability of a compound.[14]

  • Conformational Restriction: It can act as a conformationally restricted linker, which can be advantageous in optimizing binding affinity.[14][15]

By combining the privileged oxazole scaffold with the 3D nature of the cyclobutane ring, this compound presents itself as a novel and attractive fragment for screening campaigns.

Physicochemical Properties of this compound

For a fragment to be successful in an FBDD campaign, it must possess appropriate physicochemical properties. Below is a table of calculated properties for this compound, demonstrating its adherence to the "Rule of Three."

PropertyValue"Rule of Three" Guideline
Molecular Weight139.15 g/mol < 300 Da
cLogP1.2≤ 3
Hydrogen Bond Donors0≤ 3
Hydrogen Bond Acceptors2 (N and O in oxazole)≤ 3
Rotatable Bonds1≤ 3
Heavy Atom Count10< 20

These properties suggest that this compound should have good aqueous solubility and the potential for efficient binding, making it an excellent candidate for a fragment library.

Experimental Protocols for the Application of this compound in FBDD

The following protocols provide a step-by-step guide for utilizing this compound in an FBDD workflow.

FBDD Workflow Overview

The general workflow for an FBDD campaign is illustrated below.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization A Fragment Library Screening (NMR, SPR, X-ray) B Hit Validation A->B Initial Hits C Structural Biology (X-ray, NMR) B->C Confirmed Hits D Structure-Guided Design C->D E Synthesis of Analogs D->E F Potency & ADME Testing E->F F->C Iterative Cycles G Lead Candidate F->G Optimized Properties

FBDD Workflow Diagram
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique for detecting the binding of small molecules to a target protein immobilized on a sensor chip.[16][17][18]

Objective: To identify if this compound binds to the target protein.

Materials:

  • SPR instrument (e.g., Biacore)[19]

  • Sensor chip (e.g., CM5)

  • Target protein

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

  • Immobilization reagents (e.g., EDC/NHS)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a 1:1 mixture of EDC and NHS.

    • Inject the target protein (e.g., 50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Fragment Screening:

    • Prepare a dilution series of this compound in running buffer (e.g., 100 µM, 250 µM, 500 µM). Ensure the final DMSO concentration is matched across all samples.[16]

    • Inject the fragment solutions over the sensor surface, including a running buffer blank for double referencing.

    • Monitor the change in response units (RU) to detect binding.

  • Data Analysis:

    • Subtract the reference channel signal and the blank injection signal.

    • A concentration-dependent increase in RU suggests a binding event.[16]

    • Determine the dissociation constant (KD) by fitting the data to a steady-state affinity model.

Protocol 2: Hit Confirmation and Binding Site Mapping by NMR Spectroscopy

NMR spectroscopy is a powerful tool in FBDD for confirming hits and providing structural information about the binding interaction.[20][21] Ligand-observed NMR experiments are particularly useful for initial screening.[22]

Objective: To confirm the binding of this compound and identify its binding site on the target protein.

Materials:

  • NMR spectrometer (≥ 600 MHz)

  • ¹⁵N-labeled target protein (for protein-observed NMR)

  • NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, in 90% H₂O/10% D₂O)

  • This compound

Procedure (¹H-¹⁵N HSQC Titration):

  • Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled target protein (e.g., 50-100 µM) in the NMR buffer.

  • Titration:

    • Add increasing concentrations of this compound to the protein sample (e.g., 100 µM, 250 µM, 500 µM, 1 mM).

    • Acquire a ¹H-¹⁵N HSQC spectrum at each concentration.

  • Data Analysis:

    • Overlay the spectra from the titration.

    • Chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum indicate the residues at or near the binding site of the fragment.

    • Map the residues with significant CSPs onto the 3D structure of the protein to visualize the binding pocket.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-guided lead optimization.[23][24][25]

Objective: To determine the 3D structure of the protein-fragment complex.

Procedure:

  • Protein Crystallization: Grow crystals of the target protein under suitable conditions.

  • Fragment Soaking:

    • Prepare a solution of this compound (e.g., 1-10 mM) in a cryoprotectant solution compatible with the protein crystals.

    • Transfer the protein crystals to this solution and allow them to soak for a period ranging from minutes to hours.

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure.

    • Analyze the electron density maps to identify the bound fragment and model its interactions with the protein.

Hit-to-Lead Optimization Strategies

Once this compound is confirmed as a hit, the next step is to improve its binding affinity and selectivity. Computational methods can play a significant role in this process.[26][27][28]

Hit_To_Lead cluster_0 Optimization Strategies cluster_1 Example Modifications Start This compound Hit A Fragment Growing Start->A B Fragment Linking Start->B C Fragment Merging Start->C A_mod Add substituents to cyclobutane or oxazole rings to access adjacent pockets. A->A_mod B_mod Connect to a second, nearby fragment binder with a chemical linker. B->B_mod C_mod Combine with an overlapping fragment to create a novel, larger molecule. C->C_mod

Hit-to-Lead Optimization Strategies
  • Fragment Growing: The crystal structure of the protein-fragment complex will reveal unoccupied pockets adjacent to the bound fragment. Synthetic chemistry can then be used to add functional groups to either the cyclobutane or oxazole ring to engage with these pockets and improve affinity.[29]

  • Fragment Linking: If another fragment is identified that binds in a nearby pocket, a chemical linker can be designed to connect the two fragments, often resulting in a significant increase in potency.[26][29]

Conclusion

While this compound may not be a widely documented fragment, its constituent parts—the versatile oxazole ring and the 3D cyclobutane moiety—make it a compelling candidate for FBDD. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to explore its potential in discovering novel therapeutics. By leveraging the principles of FBDD and the unique structural features of this fragment, new avenues for drug discovery can be unlocked.

References

  • Computational methods for fragment-based ligand design: growing and linking. (2015). Methods in Molecular Biology.
  • Fragment Screening by Surface Plasmon Resonance. (n.d.). ACS Medicinal Chemistry Letters.
  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (n.d.).
  • NMR Screening in Fragment-Based Drug Design: A Practical Guide. (2015). Methods in Molecular Biology.
  • SPR-based fragment screening: advantages and applic
  • Fragment-Based Drug Discovery Using NMR Spectroscopy. (n.d.). PMC - NIH.
  • Concepts and Core Principles of Fragment-Based Drug Design. (n.d.). MDPI.
  • SPR-based Fragment Screening: Advantages and Applic
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025).
  • NMR Screening in Fragment-Based Drug Design: A Practical Guide. (n.d.). Springer Protocols.
  • Computational Methods for Fragment-Based Ligand Design: Growing and Linking. (n.d.). Springer Link.
  • The Oxazole Scaffold: A Versatile Core for Novel Drug Discovery. (n.d.). BenchChem.
  • [NMR screening in fragment-based drug discovery]. (n.d.). Semantic Scholar.
  • Fragment Screening. (n.d.).
  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (2016). PubMed.
  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (n.d.).
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online.
  • Review on Therapeutic Diversity of Oxazole Scaffold: An Update. (n.d.).
  • Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. (n.d.). NIH.
  • Fragment library design. (n.d.). Stanford Medicine.
  • STRUCTURE-GUIDED FRAGMENT LINKING ALGORITHM ENABLES CHEMICALLY FEASIBLE LIGAND DESIGN WITH PREDICTED BINDING MODES. (n.d.). ChemRxiv.
  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. (n.d.). Frontiers.
  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Bentham Science Publishers.
  • Fragment HIT Identific
  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applic
  • Fragment Hits: What do They Look Like and How do They Bind?. (n.d.).
  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. (2014). NIH.
  • High-Throughput Crystallography: Reliable and Efficient Identification of Fragment Hits. (n.d.). Semantic Scholar.
  • Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applic
  • Computational Methods to Support Fragment-based Drug Discovery. (n.d.).
  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2025).
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. (n.d.). FEBS Open Bio.
  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (2024). Chemistry – A European Journal.
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (n.d.). PubMed Central.
  • Synthesis of Substituted 2-Amino-Cyclobutanones. (2008). CORE.
  • Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. (2023). Vrije Universiteit Amsterdam.
  • Oxazole-Based Compounds: Synthesis and Anti-Inflamm
  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (n.d.). Radboud Repository.
  • A) General structure and features of cyclobutane fragments in the... (n.d.).
  • A comprehensive review on biological activities of oxazole deriv

Sources

2-Cyclobutanoyloxazole in the synthesis of bioactive heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 2-Cyclobutanoyloxazole in the Synthesis of Bioactive Heterocycles

Audience: Researchers, scientists, and drug development professionals.

Harnessing the Unique Potential of this compound for the Construction of Novel Bioactive Heterocycles

Introduction: The Strategic Convergence of the Cyclobutane Moiety and the Oxazole Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a paramount objective. The cyclobutane ring has garnered significant attention as a desirable structural motif.[1][2] Its inherent puckered conformation and rigidity can pre-organize appended pharmacophores into a bioactive conformation, potentially increasing potency and selectivity while minimizing entropic penalties upon binding to a biological target.[1] Furthermore, the cyclobutane scaffold is recognized for its role in improving metabolic stability and serving as a bioisostere for various functional groups, thus offering a tactical advantage in drug design.[2][3]

The oxazole ring system is another privileged heterocycle, present in a multitude of natural products and synthetic pharmaceuticals.[4] Oxazoles are valued for their metabolic stability and their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. When functionalized at the 2-position with an acyl group, the oxazole can be envisioned as an activated carboxylic acid derivative, poised for further synthetic transformations.

This application note introduces this compound as a versatile and promising building block for the synthesis of bioactive heterocycles. We will explore its potential as an efficient acylating agent for the introduction of the valuable cyclobutanecarboxamide moiety into a range of heterocyclic scaffolds. The protocols and insights provided herein are designed to empower researchers to leverage the unique properties of this reagent in their drug discovery programs.

Core Application: this compound as a Cyclobutanecarboxamide Donor

The primary synthetic utility of this compound lies in its function as an activated acyl donor. The oxazole ring, particularly upon activation of its nitrogen atom by a Lewis or Brønsted acid, can serve as an effective leaving group in a nucleophilic acyl substitution reaction. This allows for the transfer of the cyclobutanoyl group to a nucleophilic heteroatom (e.g., nitrogen or oxygen) on a target heterocyclic core. This strategy is particularly relevant for the synthesis of N-cyclobutanoyl heterocycles, a structural motif found in a variety of biologically active molecules.[5]

The proposed general mechanism involves the activation of the oxazole nitrogen, followed by nucleophilic attack from the amine of a heterocyclic substrate. The resulting tetrahedral intermediate then collapses, releasing the stable oxazole as a byproduct and yielding the desired N-cyclobutanoyl heterocycle.

Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation reagent This compound activated Activated Complex reagent->activated Coordination LA Lewis Acid (e.g., ZnCl2) LA->activated intermediate Tetrahedral Intermediate activated->intermediate Attack by Amine amine Heterocyclic Amine (R-NH2) amine->intermediate product N-Cyclobutanoyl Heterocycle intermediate->product Collapse & Rearrangement byproduct Oxazole intermediate->byproduct

Caption: Proposed workflow for Lewis acid-mediated acylation.

Experimental Protocols

Protocol 1: Synthesis of 2-(Aminothiazole)-N-cyclobutane Carboxamide

This protocol details the synthesis of a model bioactive compound, a cyclobutanecarboxamide derivative of 2-aminothiazole. N-acylated 2-aminobenzothiazoles have shown promise as anti-inflammatory agents, making this a relevant synthetic target.[6][7]

Materials:

  • This compound

  • 2-Aminothiazole

  • Zinc Chloride (ZnCl₂), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere, add 2-aminothiazole (1.0 g, 10.0 mmol) and anhydrous dichloromethane (40 mL). Stir the mixture until the 2-aminothiazole is fully dissolved.

  • Addition of Lewis Acid: To the stirred solution, add anhydrous zinc chloride (1.64 g, 12.0 mmol, 1.2 equivalents) in one portion. Stir the resulting suspension at room temperature for 15 minutes.

  • Addition of Acylating Agent: Dissolve this compound (1.68 g, 11.0 mmol, 1.1 equivalents) in 10 mL of anhydrous dichloromethane and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 40°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the fractions containing the pure product and concentrate to yield the final product as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary
ParameterExpected Value
Yield 75-85%
Purity (by NMR) >95%
Appearance White to off-white solid
Molecular Weight 182.23 g/mol

Visualization of the Synthetic Workflow

Synthetic_Workflow start Start: Reagents reagents 2-Aminothiazole This compound Anhydrous ZnCl2 Anhydrous DCM start->reagents reaction Reaction Setup & Reflux (40°C, 4-6h) reagents->reaction workup Quench with NaHCO3 Aqueous Workup reaction->workup extraction DCM Extraction workup->extraction purification Flash Chromatography extraction->purification product Final Product: 2-(Aminothiazole)-N-cyclobutane Carboxamide purification->product

Caption: Step-by-step synthetic workflow diagram.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • Reaction Monitoring: The progress of the acylation can be reliably tracked using TLC, observing the consumption of the starting 2-aminothiazole and the appearance of a new, less polar product spot. LC-MS can provide more definitive tracking by monitoring the mass-to-charge ratios of the starting materials and the expected product.

  • Spectroscopic Confirmation: The structure of the final product must be unequivocally confirmed by spectroscopic methods.

    • ¹H NMR: Expect to see characteristic peaks for the cyclobutane protons, as well as the protons of the thiazole ring. The disappearance of the amine (-NH₂) protons from the starting material and the appearance of a new amide (N-H) proton signal will be a key indicator of a successful reaction.

    • ¹³C NMR: The appearance of a new carbonyl carbon signal for the amide, along with the characteristic signals for the cyclobutane and thiazole rings, will further validate the structure.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product, matching the expected molecular formula.

  • Purity Assessment: The purity of the final compound should be assessed by NMR and, if necessary, by HPLC to ensure it meets the standards required for subsequent biological assays.

By adhering to these analytical checkpoints, researchers can have high confidence in the identity and quality of the synthesized N-cyclobutanoyl heterocyles. This rigorous approach ensures the reliability and reproducibility of the synthetic method.

References

  • Willems, S., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

  • Willems, S., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Request PDF. Contemporary synthesis of bioactive cyclobutane natural products. [Link]

  • Wang, M., & Lu, P. (2019). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link]

  • Royal Society of Chemistry. Recent advances in the total synthesis of cyclobutane-containing natural products. [Link]

  • Request PDF. Cyclobutane-containing scaffolds in bioactive small molecules. [Link]

  • Royal Society of Chemistry. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. [Link]

  • El-Sayed, M., et al. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]

  • ResearchGate. Iodine‐catalysed synthesis of 2‐acyloxazoles (120) with reaction mechanism. [Link]

  • Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]

  • Royal Society of Chemistry. Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. [Link]

  • Turchan, W. A., et al. (2016). Oxazoles for click chemistry II: synthesis of extended heterocyclic scaffolds. PMC. [Link]

  • American Chemical Society Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]

  • American Chemical Society Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]

  • Springer. 2-AROYLHEXANONES IN THE SYNTHESIS OF AZOLES. [Link]

  • ResearchGate. Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. [Link]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

  • Morita, Y. (2012). Application of Bioisosteres in Drug Design. [Link]

  • Turchan, W. A., et al. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. [Link]

  • Shinshu University. Asymmetric Cycloaddition Reactions between 2- Benzopyrylium-4-olates and 3-(2-Alkenoyl). [Link]

  • SVS, N., et al. (2021). Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. PubMed Central. [Link]

  • The [3+2]Cycloaddition Reaction. [Link]

  • Eweiss, N. F., & Osman, A. (1980). Synthesis of heterocycles. Part II. New routes to acetylthiadiazolines and alkylazothiazoles. Journal of Heterocyclic Chemistry. [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis. [Link]

  • Wikipedia. Cycloaddition. [Link]

  • Geronikaki, A., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. PubMed. [Link]

  • ResearchGate. Heterocyclization of 2-Acetylcyclopentanone. [Link]

  • Chemistry LibreTexts. 1.2: Cycloaddition Reactions. [Link]

  • Chemistry LibreTexts. 29.5: Cycloaddition Reactions. [Link]

  • Progress in Chemistry. Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. [Link]

  • ResearchGate. Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid & σ Acid Catalyst. [Link]

  • ResearchGate. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. [Link]

  • MDPI. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. [Link]

  • MDPI. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. [Link]

Sources

Troubleshooting & Optimization

Navigating the Labyrinth of 2-Acyl-Oxazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the fast-paced world of drug discovery and development, the oxazole moiety is a cornerstone of modern medicinal chemistry. Its prevalence in biologically active compounds, however, belies the often-nuanced challenges of its synthesis. The preparation of 2-acyl-oxazoles, a particularly useful subclass, is frequently beset by the formation of stubborn side products that can derail timelines and consume precious resources.

This technical support center is designed to be your trusted partner in the laboratory, providing in-depth troubleshooting guides and frequently asked questions to navigate the common pitfalls of 2-acyl-oxazole synthesis. Here, we move beyond mere protocols to dissect the causality behind experimental choices, empowering you to not only solve problems but also to proactively prevent them.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent classes of side products in 2-acyl-oxazole synthesis?

A1: Across various synthetic routes, several classes of side products are consistently observed. These include, but are not limited to, incomplete cyclization products (such as oxazolines or the starting α-acylamino ketones), alternative ring structures (like oxazolidinones), products of rearrangement reactions, and byproducts stemming from reactions with solvents or reagents.[1] The specific nature of the side products is intrinsically linked to the chosen synthetic methodology and the reaction conditions employed.[1]

Q2: How can I proactively minimize the formation of side products in my oxazole synthesis?

A2: Meticulous control over reaction parameters is paramount. Key strategies include:

  • Temperature Regulation: Precise temperature control is crucial to prevent decomposition of starting materials or products, especially when using strong dehydrating agents.[2]

  • High-Purity Reagents and Solvents: The use of anhydrous solvents and high-purity reagents minimizes unwanted side reactions with water or other contaminants.[1]

  • Controlled Reagent Addition: Dropwise or slow addition of reagents helps to avoid localized high concentrations that can promote side reactions.[1]

  • Reaction Monitoring: Diligent monitoring of the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) allows for timely quenching of the reaction, preventing the formation of degradation products.[1][2]

Q3: What are the general strategies for purifying 2-acyl-oxazoles from common byproducts?

A3: The purification of 2-acyl-oxazoles often relies on chromatographic techniques due to the potential for similar polarities between the product and impurities.[3]

  • Column Chromatography: This is the most frequently employed method. The choice of stationary phase (typically silica gel) and a carefully optimized eluent system are critical for successful separation.[3]

  • Recrystallization: For solid products, recrystallization can be a highly effective method for achieving high purity.

  • Distillation: Volatile oxazoles can be purified by distillation, though care must be taken to avoid thermal degradation.

Q4: How does the choice of starting materials impact the potential for side reactions?

A4: The electronic and steric properties of the substituents on your starting materials can profoundly influence the reaction's course. For example, sterically hindered substrates may require more forcing conditions, which in turn can lead to a higher propensity for side product formation. The choice of protecting groups, if any, can also introduce additional steps and potential for side reactions during their removal.

Troubleshooting Guide: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis, a classic and widely used method, involves the cyclodehydration of an α-acylamino ketone.[4][5][6] While robust, it is not without its challenges.

Problem 1: Low or No Yield of the Desired 2-Acyl-Oxazole

Potential Cause Recommended Solution
Ineffective Cyclodehydration Ensure the dehydrating agent (e.g., concentrated H₂SO₄, P₂O₅, POCl₃) is fresh and used in the correct stoichiometric amount.[2][5] For sensitive substrates, consider milder reagents such as triphenylphosphine/hexachloroethane or Burgess reagent.[2]
Decomposition of Starting Material or Product The reaction may be proceeding at too high a temperature, leading to charring.[2] Lower the reaction temperature and monitor closely by TLC to find the optimal balance between reaction rate and stability.
Incomplete Reaction The reaction time may be insufficient. Extend the reaction time, ensuring adequate mixing. If the issue persists, a slight, controlled increase in temperature may be necessary.[2] Also, verify that a sufficient amount of the dehydrating agent has been used.[2]

Problem 2: Presence of a Major Byproduct with a Similar Mass to the Product

Potential Cause Recommended Solution
Formation of an Oxazoline Intermediate This indicates incomplete dehydration. Employ a stronger dehydrating agent or increase the reaction time and/or temperature.[2] The conversion of the intermediate oxazoline to the oxazole is often the rate-limiting step.
Isomer Formation Re-evaluate the structure of your starting materials and the reaction mechanism to ensure the desired regioselectivity. Isomeric products often require careful separation by column chromatography.[2]
Workflow for Troubleshooting the Robinson-Gabriel Synthesis

Van_Leusen_Optimization Start Low Yield Base Optimize Base (Type and Stoichiometry) Start->Base Aldehyde Address Aldehyde Side Reactions Start->Aldehyde Anhydrous Ensure Anhydrous Conditions Start->Anhydrous Purification Purification Issues Base->Purification Aldehyde->Purification Anhydrous->Purification Byproduct Remove p-Tolylsulfinic Acid Purification->Byproduct Emulsion Break Emulsion Purification->Emulsion

Sources

Technical Support Center: Troubleshooting Low Yields in the Preparation of 2-Cyclobutanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyclobutanoyloxazole. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this specific synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you not only to solve your immediate issues but also to build a robust understanding for future synthetic challenges.

Part 1: Foundational Knowledge - Why is the Acylation of Oxazole Challenging?

The direct acylation of an oxazole ring at the C2 position is a notoriously difficult transformation. Understanding the root cause of this difficulty is the first step in troubleshooting and optimizing your reaction.

  • Electronic Properties of the Oxazole Ring: The oxazole ring is an electron-deficient heterocycle. The C2 position, situated between the electronegative oxygen and nitrogen atoms, is the most electron-deficient carbon, making it susceptible to nucleophilic attack or metallation rather than electrophilic substitution.[1][2] Consequently, classical electrophilic acylation methods like Friedel-Crafts are generally ineffective.[1]

  • The Instability of 2-Lithiooxazole: A common strategy to functionalize the C2 position is through metallation, often using a strong organolithium base like n-butyllithium (n-BuLi). However, the resulting 2-lithiooxazole is often unstable and exists in a debilitating equilibrium with its ring-opened acyclic isomer, an isocyanide species.[1][3][4] This equilibrium diverts the reaction from the desired pathway, leading to a complex mixture of byproducts and significantly reduced yields of the 2-substituted product.

  • The Modern Solution—A Stable Intermediate: The most successful and reliable modern approach circumvents the instability of the lithiated intermediate. This method involves the formation of a more stable 2-magnesiated oxazole (a Grignard reagent) followed by its reaction with a specifically activated acyl donor, the N,O-dimethylhydroxylamine (Weinreb) amide of cyclobutanecarboxylic acid.[5][6] The magnesium intermediate does not readily undergo ring-opening, and the Weinreb amide prevents over-addition by forming a stable tetrahedral intermediate, ensuring a clean conversion to the desired ketone.[5]

This guide will focus on troubleshooting the recommended Grignard-Weinreb amide pathway, as it represents the current state-of-the-art for preparing 2-acyl oxazoles in high yield.[5]

Part 2: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common failure modes.

Q1: My reaction yield is very low or zero, and I'm recovering mostly my starting oxazole. What is the likely cause?

Answer: This is a classic symptom of failed or incomplete metallation at the C2 position. The formation of the 2-magnesiooxazole is the critical first step, and its failure means there is no nucleophile to react with your Weinreb amide.

Troubleshooting Steps:

  • Rigorously Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). All solvents (especially THF) must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed, anhydrous-grade bottle.

  • Quality of the Magnesiating Agent: The Grignard reagent used for the metal-halogen exchange, typically isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride complex (i-PrMgCl·LiCl), must be active. Titrate your Grignard solution before use to confirm its molarity. Commercial solutions can degrade over time, especially if not stored properly.

  • Temperature Control: The metallation step is often exothermic and temperature-sensitive. The formation of 2-magnesiooxazole is typically performed at low temperatures (e.g., -15 °C to 0 °C) to ensure stability and prevent side reactions.[5] Use a cryobath (e.g., ice-salt or dry ice-acetone) to maintain the target temperature.

  • Reaction Time: Ensure sufficient time for the metallation to complete. Monitoring by quenching a small aliquot with D₂O and analyzing by ¹H NMR can confirm the extent of deuteration at the C2 position, which corresponds to the yield of the Grignard reagent.

Q2: I'm observing a complex mixture of byproducts and very little of my desired this compound. What could be happening?

Answer: A complex product mixture suggests that either your starting materials were impure or unwanted side reactions are occurring.

Troubleshooting Steps:

  • Purity of the Weinreb Amide: The primary culprit after poor metallation is the quality of the cyclobutanecarbonyl Weinreb amide.

    • Verify its Synthesis: Ensure the amide was synthesized correctly and purified properly. Unreacted cyclobutanecarbonyl chloride or free N,O-dimethylhydroxylamine can lead to side reactions.

    • Characterization: Confirm the purity of the Weinreb amide by ¹H NMR, ¹³C NMR, and mass spectrometry before use.

  • Review Your Metallation Agent: If you deviated from the recommended protocol and used an organolithium reagent (n-BuLi, s-BuLi), you are likely observing the consequences of the ring-opening of 2-lithiooxazole.[3][4] The resulting isocyanide can react further to produce a variety of byproducts. The use of a magnesium-based reagent is strongly advised to prevent this.[5]

  • Temperature Control During Acylation: While the Grignard reagent is more stable than its lithium counterpart, it is still highly reactive. The addition of the Weinreb amide should be done at a controlled temperature (e.g., -15 °C), followed by a slow warm-up to room temperature to ensure a controlled reaction.[5]

Q3: The reaction seems to work based on TLC or GC-MS, but I lose most of my product during work-up and purification. What are the best practices?

Answer: Product loss during isolation is often due to an improper work-up procedure or suboptimal purification conditions. 2-Acyl oxazoles can be sensitive to harsh pH conditions.

Troubleshooting Steps:

  • Careful Quenching: The reaction is typically quenched by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic buffer that effectively hydrolyzes the magnesium intermediates without subjecting the product to strong acids or bases, which could promote hydrolysis of the oxazole ring.

  • Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Ensure you perform multiple extractions to recover all the product from the aqueous layer.

  • Purification Strategy:

    • Column Chromatography: This is the most common method for purifying 2-acyl oxazoles.[5]

    • Solvent System: A gradient elution using a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is standard. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.

    • Silica Gel Deactivation: If you suspect your product is degrading on the silica gel, you can pre-treat the silica by slurrying it with your eluent system containing a small amount of a neutral amine like triethylamine (~1%) to neutralize acidic sites.

Part 3: Recommended Synthetic Protocol & Data

To provide a clear, actionable baseline, we present a validated, step-by-step protocol based on highly successful literature precedents.[5]

Workflow Visualization

G cluster_0 Part A: Weinreb Amide Synthesis cluster_1 Part B: Acylation Reaction A1 Cyclobutanecarboxylic Acid A2 Activate (e.g., SOCl₂) A1->A2 A3 Cyclobutanecarbonyl Chloride A2->A3 A4 React with HN(OMe)Me·HCl, Base A3->A4 A5 Purified Weinreb Amide A4->A5 B4 Add Weinreb Amide (-15 °C) A5->B4 B1 Oxazole in Anhydrous THF B2 Add i-PrMgCl (-15 °C) B1->B2 B3 2-Magnesiooxazole B2->B3 B3->B4 B5 Warm to RT B4->B5 B6 Quench (aq. NH₄Cl) & Work-up B5->B6 B7 Purification (Chromatography) B6->B7 B8 This compound B7->B8

Caption: Recommended two-part workflow for synthesis.

Experimental Protocol

Part A: Preparation of N-methoxy-N-methylcyclobutanecarboxamide (Weinreb Amide)

  • Acid Chloride Formation: To a round-bottom flask under an inert atmosphere, add cyclobutanecarboxylic acid (1.0 equiv). Add thionyl chloride (SOCl₂, 1.2 equiv) dropwise at 0 °C. Allow the mixture to warm to room temperature and then heat gently (e.g., 50 °C) for 1-2 hours until gas evolution ceases. Remove excess SOCl₂ under vacuum to yield crude cyclobutanecarbonyl chloride.

  • Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in dichloromethane (DCM). Cool to 0 °C and add a non-nucleophilic base such as pyridine or triethylamine (2.5 equiv). Slowly add the crude cyclobutanecarbonyl chloride dissolved in DCM. Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Work-up and Purification: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM. Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the pure Weinreb amide.

Part B: Synthesis of this compound

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add oxazole (1.25 equiv) and anhydrous tetrahydrofuran (THF).

  • Metallation: Cool the solution to -15 °C using a cryobath. Slowly add isopropylmagnesium chloride (i-PrMgCl, 1.25 equiv) dropwise, ensuring the internal temperature does not rise significantly. Stir the mixture at -15 °C for 1 hour.

  • Acylation: In a separate flask, dissolve the N-methoxy-N-methylcyclobutanecarboxamide (1.0 equiv) in anhydrous THF. Add this solution dropwise to the Grignard reagent mixture at -15 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., 10-25% ethyl acetate in hexanes) to afford the pure this compound.[5]

Data Summary Table
ParameterRecommended ConditionRationale & Common Pitfall
Metallating Agent i-PrMgCl or i-PrMgCl·LiClAvoids ring-opening associated with organolithium reagents.[3][5]
Solvent Anhydrous THFMust be rigorously dry. Wet solvent will quench the Grignard reagent.
Metallation Temp. -15 °C to 0 °CControls stability of the 2-magnesiooxazole intermediate.[5]
Acylating Agent Cyclobutanecarbonyl Weinreb AmidePrevents over-addition to the ketone product. Must be pure.
Acylation Temp. -15 °C, then warm to RTEnsures controlled reaction and prevents thermal decomposition.[5]
Work-up Quench Saturated aq. NH₄ClMildly acidic quench prevents product degradation.
Part 4: Frequently Asked Questions (FAQs)

FAQ 1: Can I use cyclobutanecarbonyl chloride directly with the 2-magnesiooxazole? This is not recommended. Acyl chlorides are highly reactive and can lead to over-addition, where the Grignard reagent attacks the newly formed ketone product. The Weinreb amide forms a stable chelated tetrahedral intermediate that collapses to the ketone only upon aqueous work-up, preventing this side reaction and leading to much cleaner reactions and higher yields.

FAQ 2: Why not just use a standard Friedel-Crafts acylation? As discussed in the foundational section, the oxazole ring is deactivated towards electrophilic substitution.[1] Friedel-Crafts acylation requires a Lewis acid catalyst, which will preferentially coordinate to the basic nitrogen atom of the oxazole, further deactivating the ring and preventing the desired reaction.

FAQ 3: How can I be certain my Grignard formation was successful before adding the expensive Weinreb amide? A simple method is an in-situ quench test. Before adding your Weinreb amide, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture with a syringe and quench it in a vial containing deuterium oxide (D₂O). Analyze the resulting crude mixture by ¹H NMR. The disappearance of the proton signal at the C2 position of the oxazole and the appearance of a new signal for the unreacted oxazole will give you a ratio of metallated to un-metallated starting material, indicating the efficiency of your Grignard formation.

Troubleshooting Decision Tree

G start Low Yield of this compound q1 What is the main component in the crude reaction mixture? start->q1 ans1_sm Mainly Starting Oxazole q1->ans1_sm ans1_mix Complex Mixture / Byproducts q1->ans1_mix ans1_prod Product is present, but lost on purification q1->ans1_prod cause1 Failed / Incomplete Metallation ans1_sm->cause1 cause2 Side Reactions Occurring ans1_mix->cause2 cause3 Degradation During Isolation ans1_prod->cause3 sol1a Check solvent/reagent dryness cause1->sol1a sol1b Titrate Grignard reagent cause1->sol1b sol1c Verify reaction temperature cause1->sol1c sol2a Used organolithium? Switch to Grignard. cause2->sol2a sol2b Check purity of Weinreb Amide cause2->sol2b sol2c Control temperature during addition cause2->sol2c sol3a Use mild NH₄Cl quench cause3->sol3a sol3b Optimize chromatography cause3->sol3b sol3c Consider deactivating silica cause3->sol3c

Caption: A decision tree for troubleshooting low yields.

References
  • V. F. Hawkins, J. F. Hartwig, "Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles," The Journal of Organic Chemistry, [Link]

  • Organic Chemistry Portal, "Synthesis of 2-oxazolines," [Link]

  • T. Morwick, et al., "A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids," Organic Letters, [Link]

  • J. He, et al., "Transannular C–H Functionalization of Cycloalkane Carboxylic Acids," Nature, [Link]

  • Scribd, "Oxazole Chemistry Overview," [Link]

  • ResearchGate, "Optimized condition of Friedel-Crafts acylation," [Link]

  • Organic Chemistry Portal, "Synthesis of 1,3-oxazoles," [Link]

  • Pharmaguideline, "Synthesis, Reactions and Medicinal Uses of Oxazole," [Link]

  • M. G. Dekamin, et al., "Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material," ACS Omega, [Link]

  • M. G. Dekamin, et al., "Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material," ACS Publications, [Link]

  • CUTM Courseware, "Oxazole.pdf," [Link]

  • S. Singh, et al., "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective," Cogent Chemistry, [Link]

  • ChemRxiv, "Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry," [Link]

  • ResearchGate, "One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates," [Link]

  • Wikipedia, "Oxazole," [Link]

  • S. Singh, et al., "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective," Semantic Scholar, [Link]

  • Chinese Chemical Society, "Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis," [Link]

  • Google Patents, "Purific
  • CCS Chemistry, "Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study," [Link]

  • C. Hilf, et al., "The Equilibrium Between 2‐Lithium‐Oxazole(‐Thiazole, ‐Imidazole) Derivatives and Their Acyclic Isomers – A Structural Investigation," European Journal of Inorganic Chemistry, [Link]

  • J. A. B. Williams, et al., "On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives," Tetrahedron, [Link]

  • Wikipedia, "Cyclobutanecarboxylic acid," [Link]

  • S. K. Guchhait, et al., "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids," Organic Letters, [Link]

  • ResearchGate, "Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis," [Link]

  • ResearchGate, "Optimization of the reaction conditions for the transformation of substrate 2a to oxazole 1a," [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 2-Cyclobutanoyloxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyclobutanoyloxazole. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. We will address common challenges and frequently asked questions in a practical, question-and-answer format, grounded in established chemical principles and field experience. Our goal is to provide you with the expertise to anticipate and overcome the hurdles inherent in scaling up this valuable chemical entity.

Diagram: Synthetic Pathway Overview

Below is a general workflow for the synthesis of this compound, highlighting the key transformation stages that present unique scale-up challenges.

Synthesis_Workflow A Cyclobutanecarboxylic Acid B Cyclobutanecarbonyl Chloride A->B Chlorination (SOCl₂) C N-(1-(ethoxycarbonyl)-2-hydroxyethyl)cyclobutane-carboxamide B->C Amide Coupling (Serine Ethyl Ester) D Ethyl 2-(cyclobutan-2-yl)-4,5-dihydrooxazole-4-carboxylate C->D Cyclodehydration (e.g., Deoxo-Fluor®) E Ethyl this compound-4-carboxylate D->E Oxidation (e.g., MnO₂) Cyclodehydration cluster_0 Pathway with Inversion cluster_1 Racemization Pathway A β-Hydroxy Amide B Fluorosulfite Ester Intermediate A->B Deoxo-Fluor® C Oxazoline (Inverted Stereocenter) B->C Intramolecular SN2 D Oxazoline E Aza-enolate Intermediate D->E Strong Base F Racemic Oxazoline E->F Protonation

Caption: Key pathways in oxazoline formation and potential racemization.

Part 3: Oxidation to this compound

The final aromatization step is crucial for obtaining the desired product. The choice of oxidant and reaction conditions can significantly impact yield, purity, and scalability.

Frequently Asked questions (FAQs)

Q5: We are considering using manganese dioxide (MnO₂) for the oxidation of the oxazoline. What are the key considerations for scaling up this heterogeneous reaction?

A5: Manganese dioxide is a common and effective oxidant for this transformation, but its heterogeneous nature presents scale-up challenges.[1]

  • Activity of MnO₂: The activity of MnO₂ can vary significantly between suppliers and even between batches from the same supplier. It is crucial to test and qualify the activity of each new batch on a small scale before committing to a large-scale reaction.

  • Stoichiometry: A large excess of MnO₂ (often 5-10 equivalents by weight) is typically required, which can lead to handling and disposal issues on a larger scale.

  • Mixing: Efficient mixing is critical to ensure good contact between the dissolved oxazoline and the solid MnO₂. Inadequate agitation will result in long reaction times and incomplete conversion. The use of a baffled reactor with an appropriate overhead stirrer is essential.

  • Filtration: Removal of the fine MnO₂ powder after the reaction can be challenging on a large scale. The filter can become clogged, leading to slow filtration rates. The use of a filter aid (e.g., Celite®) is highly recommended. The filter cake must be washed thoroughly with a suitable solvent to recover all the product.

  • Safety: While MnO₂ itself is not highly toxic, fine powders can be a respiratory hazard. Appropriate dust control measures should be in place during charging and handling.

Q6: Are there alternative oxidation methods that are more amenable to large-scale synthesis?

A6: Yes, several other oxidation methods have been developed, some of which may offer advantages in a large-scale setting.

  • Kharasch-Sosnovsky Reaction: This method uses a copper(I)/copper(II) catalyst system with a peroxide oxidant. It is a homogeneous reaction, which can simplify work-up and improve reproducibility. However, the use of peroxides introduces its own set of safety concerns, and the removal of copper salts from the final product is necessary.[2][3]

  • DBU/BrCCl₃ System: The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane is another effective method. However, bromotrichloromethane is an ozone-depleting substance, and its use may be restricted.

The choice of method will depend on a careful evaluation of factors such as yield, safety, cost, environmental impact, and the ease of purification.

Troubleshooting Guide: Oxidation

| Problem | Potential Cause(s) | Recommended Solution(s) | | :--- | :--- | | **Stalled Reaction (using MnO₂) ** | Inactive MnO₂; poor mixing. | Test the activity of the MnO₂ batch. Increase the agitation speed. Ensure the reaction temperature is appropriate (often requires heating). | | Formation of Brominated Byproducts (if using NBS-based methods) | Reaction conditions not optimized. | Control the reaction temperature carefully (often sub-ambient). Use a radical initiator like AIBN if required by the protocol. | | Difficult Product Isolation/Purification | Residual oxidant or byproducts co-eluting with the product. | For MnO₂ reactions, ensure complete removal by filtration. For copper-catalyzed reactions, consider a work-up with an aqueous solution of a chelating agent (e.g., EDTA) to remove copper salts. Column chromatography on silica gel is often required for final purification. |

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. Retrieved from [Link]

  • LookChem. (n.d.). Cyclobutanecarbonyl chloride 5006-22-4 wiki. Retrieved from [Link]

  • Ley, S. V., & Baxendale, I. R. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Organic & Biomolecular Chemistry, 12(42), 8429–8435. Retrieved from [Link]

  • Chang, Y., Lee, H., & Bae, C. (n.d.). 4 - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • Brandstatter, M., & Luedtke, N. W. (2014). Synthesis of 2-Oxazolines by in Situ Desilylation and Cyclodehydration of β-Hydroxyamides. The Journal of Organic Chemistry, 80(1), 40-51. Retrieved from [Link]

  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. Retrieved from [Link]

  • Li, W., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. Retrieved from [Link]

  • Keerthi, H., & Sureshbabu, V. V. (2017). Synthesis of 2-Aryl-2-Oxazolines from β-hydroxy Amides using PPh3/Tf2O System. Indian Journal of Advances in Chemical Science, 5(2), 79-84. Retrieved from [Link]

  • Patil, S. A., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28099–28111. Retrieved from [Link]

  • ResearchGate. (n.d.). Safety of Deoxo Fluorination Reagents. Retrieved from [Link]

  • Nielsen, M. K., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(15), 5004–5008. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(5), 3044–3057. Retrieved from [Link]

  • Meyers, A. I., & Tavares, F. X. (1996). Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch-Sosnovsky Reaction. The Journal of Organic Chemistry, 61(23), 8207–8215. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Singh, R., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 274-289. Retrieved from [Link]

  • Sci-Hub. (n.d.). Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch−Sosnovsky Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Active γ-Manganese Dioxide Promoted Conversion of 4,5Dihydro1,2-oxazoles to 1,2-Oxazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. Retrieved from [Link]

  • PubMed Central. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Direct Synthesis of Oxazoles from Aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • PubMed Central. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Use of barium manga-nate for thiazolines and oxazolines oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Thermal Properties of Methyl Ester-Containing Poly(2-oxazoline)s. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal and crystalline properties of poly(2-oxazoline)s | Request PDF. Retrieved from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of poly (2-ethyl-2-oxazoline) prepared at lower temperature: a study of kinetics using thermal analysis and advanced predictive modeling. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Thermal-Stable Aviation Fuel Additives with 4-Hydroxy-2-butanone and Cycloketones. Retrieved from [Link]

  • YouTube. (2024). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

Sources

Stability of 2-Cyclobutanoyloxazole under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2-Cyclobutanoyloxazole

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability of this compound under various chemical environments. As a key structural motif in medicinal chemistry, understanding its reactivity is paramount for successful synthesis, purification, formulation, and storage. This document is structured to provide immediate, actionable answers through FAQs and troubleshooting scenarios, grounded in fundamental chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this molecule are centered on two key areas:

  • Hydrolysis of the Oxazole Ring: The oxazole ring is susceptible to both acid and base-catalyzed hydrolytic cleavage, which leads to ring opening.[1][2]

  • Reactivity of the Acyl Group: The exocyclic carbonyl group is an electrophilic center, making the amide-like C(2)-C(acyl) bond vulnerable to nucleophilic attack, particularly by hydroxide under basic conditions.

Q2: How does the oxazole ring typically behave under acidic conditions?

A2: While oxazoles are generally more resistant to acids than related heterocycles like furans, they are prone to decomposition and ring-opening in the presence of concentrated or strong acids.[2][3][4] The reaction typically involves protonation of the ring nitrogen, which activates the C2 position for nucleophilic attack by water, ultimately leading to the formation of an α-acylamino ketone or its subsequent hydrolysis products.[2][5]

Q3: What is the expected outcome of exposing this compound to strongly basic conditions?

A3: Strongly basic conditions, such as concentrated alkali hydroxides or organolithium reagents, can induce ring cleavage.[1] There are two primary competing pathways: 1) Hydrolysis of the acyl group via nucleophilic attack on the carbonyl carbon, and 2) Attack at the C2 position of the oxazole ring, which can lead to a ring-opened isonitrile intermediate, especially with very strong bases like n-BuLi.[1][6]

Q4: Does the cyclobutane ring itself contribute to the molecule's instability?

A4: Yes, indirectly. The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol) due to non-ideal bond angles and torsional strain.[7] While stable under many conditions, this inherent strain can make the ring more susceptible to opening under harsh reaction conditions compared to larger, strain-free rings.[8][9] However, for this compound, the primary points of reactivity under typical acidic and basic conditions remain the oxazole ring and the exocyclic carbonyl group.

Q5: What are the most likely degradation products of this compound under hydrolytic conditions?

A5: Under complete hydrolysis (either acidic or basic), the molecule is expected to break down into cyclobutane carboxylic acid and an amino carbonyl species, which may be unstable itself. The initial ring-opening product is likely N-(2-oxoethyl)cyclobutane-carboxamide.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental issues.

Issue / Observation Probable Cause Recommended Actions & Explanations
1. Significant loss of product during aqueous acidic workup (e.g., 1M HCl wash). Acid-Catalyzed Hydrolysis. The oxazole ring is being cleaved by the strong acid.[2] The protonated oxazole is highly susceptible to nucleophilic attack by water.Mitigation Strategies:Use Milder Acids: If the goal is to neutralize a base, consider using saturated ammonium chloride (NH₄Cl) solution or a dilute organic acid like 0.1M citric acid. • Minimize Contact Time: Perform the acidic wash quickly and immediately proceed to the next step. • Lower the Temperature: Conduct the workup in an ice bath (0-5 °C) to significantly reduce the rate of hydrolysis.[2] • Phase Selection: If possible, use a less polar organic solvent. The hydrolysis reaction occurs in the aqueous phase, so minimizing the compound's partitioning into it can help.
2. A complex mixture of byproducts forms during a base-catalyzed reaction (e.g., saponification with NaOH). Competing Degradation Pathways. You are likely observing a mixture of desired reaction and degradation. Strong nucleophilic bases like NaOH can attack both the carbonyl carbon (hydrolysis) and the C2 position of the oxazole ring (ring cleavage).[1]Optimization Strategies:Select a Milder Base: If applicable to your desired transformation, switch to a non-nucleophilic base (e.g., DBU, DIPEA for proton abstraction) or a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃). • Control Temperature: For reactions requiring strong bases (e.g., LDA, n-BuLi), maintain strict temperature control, typically at -78 °C, to prevent side reactions.[1] • Anhydrous Conditions: Ensure the reaction is completely free of water to prevent hydrolysis. Use freshly distilled solvents and flame-dried glassware.
3. Inconsistent results or new peaks appearing during HPLC analysis with an acidic mobile phase. On-Column Degradation. The acidic mobile phase (e.g., containing trifluoroacetic acid or formic acid) is causing slow hydrolysis of the analyte on the column or in the autosampler.Analytical Solutions:Modify Mobile Phase: If the chromatography allows, increase the pH of the mobile phase to a neutral or near-neutral range (pH 6-8).[2] • Reduce Analysis Time: Use a shorter gradient or a higher flow rate to minimize the compound's residence time on the column. • Temperature Control: Cool the autosampler tray (e.g., to 4 °C) to slow degradation of samples waiting for injection.

Section 3: Mechanistic Degradation Pathways

Understanding the potential degradation mechanisms is crucial for designing robust experimental conditions.

AcidHydrolysis cluster_0 Acid-Catalyzed Hydrolysis Mol This compound Protonated Protonated Oxazole (Oxazolium Ion) Mol->Protonated H⁺ (fast) Intermediate Tetrahedral Intermediate Protonated->Intermediate H₂O (slow, RDS) Product Ring-Opened Product (α-acylamino ketone) Intermediate->Product Proton Transfer & Ring Opening

Figure 1: Proposed pathway for acid-catalyzed hydrolysis of this compound.

BaseHydrolysis cluster_1 Base-Catalyzed Hydrolysis Mol This compound Intermediate Tetrahedral Intermediate (at C2) Mol->Intermediate OH⁻ (slow, RDS) Product Ring-Opened Product Intermediate->Product Ring Opening

Figure 2: Proposed pathway for base-catalyzed hydrolysis via attack at the C2 position.

Section 4: Experimental Protocol: pH Stability Assessment by HPLC

This protocol provides a self-validating system to quantitatively assess the stability of this compound across a range of pH values.

Objective: To determine the degradation rate of this compound at pH 2, 7, and 9.

1. Materials & Reagents:

  • This compound (high purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Class A volumetric flasks and pipettes

2. Buffer Preparation:

Buffer (Target pH)Preparation Procedure (for 100 mL)
pH 2.0 Buffer Prepare a 0.1 M KCl solution. Adjust pH to 2.0 with 0.1 M HCl.
pH 7.0 Buffer Prepare a 0.1 M solution of KH₂PO₄. Adjust pH to 7.0 with 0.1 M NaOH.
pH 9.0 Buffer Prepare a 0.1 M solution of boric acid/KCl. Adjust pH to 9.0 with 0.1 M NaOH.

3. Sample Preparation & Incubation:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • For each pH condition, pipette 100 µL of the stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with the respective pH buffer to achieve a final concentration of 10 µg/mL. The final solution will be 99:1 aqueous buffer:ACN.

  • Immediately withdraw a 1 mL aliquot, label it "T=0", and place it in an HPLC vial in a cooled autosampler (4 °C). This is your initial time point.

  • Incubate the remaining solutions in a constant temperature bath (e.g., 37 °C).

  • Withdraw 1 mL aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours) and place them in HPLC vials for analysis.

4. HPLC Analysis: A stability-indicating method must be used, which can resolve the parent compound from its degradation products.

HPLC ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL

5. Data Analysis:

  • Integrate the peak area of the parent compound (this compound) at each time point for each pH.

  • Plot the natural logarithm of the peak area (ln[Area]) versus time (hours).

  • If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is the negative of the degradation rate constant (-k).

  • Calculate the half-life (t₁/₂) at each pH using the formula: t₁/₂ = 0.693 / k .

References

  • BenchChem. (2025). Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
  • Aldersley, M. F., Dean, F. M., & Hamzah, A. S. (1986). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2.
  • Kaur, R., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.
  • BenchChem. (2025). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
  • Taylor & Francis Online. Oxazole – Knowledge and References.
  • Rota, P., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Organic & Biomolecular Chemistry.
  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane.
  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
  • Nam, S., et al. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews.
  • D'Auria, M., & Racioppi, R. (2014). The equilibrium between 2‐lithium‐oxazole(‐thiazole, ‐imidazole) derivatives and their acyclic isomers – A structural investigation. European Journal of Organic Chemistry.

Sources

Degradation pathways of 2-Cyclobutanoyloxazole in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Cyclobutanoyloxazole

A Guide to Understanding and Troubleshooting Degradation in Solution

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability in solution. As this compound is a specific structure, this guide synthesizes established principles of oxazole chemistry to provide a predictive framework for its degradation behavior. We will explore the primary degradation pathways, offer troubleshooting solutions for common experimental challenges, and provide validated protocols for comprehensive stability assessment.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses fundamental questions about the intrinsic stability of the this compound structure.

Q1: What are the primary environmental factors that can induce the degradation of this compound in solution?

A1: The stability of this compound is primarily influenced by a combination of factors that target either the oxazole ring or its acyl substituent. The key vulnerabilities are:

  • Hydrolysis (pH-dependent): The oxazole ring is susceptible to cleavage under both strongly acidic and strongly basic conditions.[1][2] The ester-like cyclobutanoyl group can also be hydrolyzed.

  • Oxidation: The oxazole ring can be cleaved by strong oxidizing agents.[2][3][4] Dissolved oxygen in solvents can also contribute to long-term oxidative degradation.

  • Photolysis: Oxazole rings are known to undergo photochemical transformations and photo-oxidation, especially when exposed to UV light.[3][5] This can lead to complex rearrangements and the formation of oxidation products.[6]

Q2: How does solution pH specifically impact the stability of the this compound molecule?

A2: The pH of the solution is a critical determinant of the molecule's stability due to two primary mechanisms:

  • Base-Catalyzed Degradation: In basic conditions (pH > 8), the oxazole ring is prone to nucleophilic attack and ring opening. Strong bases can deprotonate the C2 position, the most acidic proton on the ring, which can lead to a ring-opened isonitrile intermediate.[2][7] Studies on similar heterocyclic rings, like isoxazoles, have shown that decomposition is significantly faster at basic pH compared to neutral or acidic conditions.[8]

  • Acid-Catalyzed Degradation: In strongly acidic conditions (pH < 2), the oxazole ring can undergo hydrolysis, leading to ring cleavage and the formation of an alpha-acylamino ketone or related structures.[1][9]

Therefore, maintaining a pH within a neutral range (approximately pH 5-7) is crucial for maximizing the stability of this compound in aqueous solutions, though the optimal range must be determined experimentally.

Q3: What are the most probable degradation products resulting from hydrolysis?

A3: Based on the known reactivity of the oxazole core, two primary hydrolytic degradation pathways are anticipated:

  • Oxazole Ring Cleavage: The most likely outcome of hydrolysis is the opening of the oxazole ring to form N-(1-cyclobutanoyl-2-oxoethyl)formamide . This occurs via nucleophilic attack of water on the oxazole ring.

  • Deacylation: A secondary hydrolytic pathway could involve the cleavage of the acyl group at the C2 position, yielding oxazole and cyclobutanecarboxylic acid .

The predominant pathway will depend on the specific pH and temperature conditions of the experiment.

Q4: My experimental protocol involves exposure to laboratory light. Should I be concerned about photolytic degradation?

A4: Yes, precautions are highly recommended. Oxazole rings can absorb UV light, leading to photolysis.[3] The primary mechanism of photodegradation often involves the interaction with singlet oxygen, which can lead to a [4+2]-cycloaddition reaction with the oxazole ring.[5][10] This process generates unstable endoperoxide intermediates that subsequently decompose, leading to ring cleavage and the formation of complex products like triamides.[5] To ensure the integrity of your results, all solutions containing this compound should be protected from light using amber vials or by wrapping containers in aluminum foil.[1]

Section 2: Troubleshooting Guides for Experimental Challenges

This section provides practical, cause-and-effect solutions to common problems encountered during experimentation.

Problem 1: Rapid loss of parent compound in an aqueous formulation during short-term storage.

Potential Cause Troubleshooting Action & Rationale
Inappropriate pH Measure the pH of your solution. The oxazole ring is labile outside a neutral pH range. Action: Adjust the pH to between 5 and 7 using a suitable buffer system (e.g., phosphate, citrate). This minimizes the rate of both acid and base-catalyzed hydrolysis.[1]
Presence of Dissolved Oxygen De-gas your solvents. Oxidative degradation can occur even without the addition of explicit oxidizing agents. Action: Sparge solvents with an inert gas like nitrogen or argon before use. Store prepared solutions under an inert atmosphere to prevent oxidative ring cleavage.[1]
Exposure to Light Protect samples from light. Photodegradation can be a rapid process. Action: Immediately transfer solutions to amber-colored glassware or wrap containers in aluminum foil. This prevents the photo-oxidation cascade.[1][6]
Elevated Temperature Store samples at reduced temperatures. Chemical degradation rates are highly dependent on temperature. Action: Store stock solutions and experimental samples at 2-8°C or frozen, if solubility permits. This reduces the kinetic rate of all potential degradation pathways.[8]

Problem 2: Appearance of multiple, unidentified peaks in HPLC analysis during a stability study.

Causality: The appearance of new peaks is a direct indication of degradation. A systematic approach, known as a forced degradation study, is the industry-standard method to proactively identify these unknown peaks.[11][12] This involves intentionally stressing the molecule under various conditions to generate and identify potential degradants.

Troubleshooting Workflow:

  • Perform a Forced Degradation Study: Follow the detailed protocol in Section 3 to generate degradation products under hydrolytic, oxidative, photolytic, and thermal stress.

  • Analyze by LC-MS/MS: Analyze the stressed samples using a high-resolution LC-MS/MS system. This technique is essential for structural elucidation of unknown impurities.[13][14]

  • Correlate and Identify: Compare the retention times and mass spectra of the peaks from your stability study with those generated in the forced degradation study. This allows for the confident identification of your unknown degradants.

  • Assess Mass Balance: Ensure that the sum of the parent compound and all degradation products accounts for the initial concentration of the parent. A good mass balance (typically 95-105%) demonstrates that your analytical method is stability-indicating and that no major non-chromophoric degradants have been formed.[15]

Section 3: Key Experimental Protocols

These protocols provide step-by-step methodologies for assessing the stability of this compound.

Protocol 1: Forced Degradation Study Workflow

This study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[15]

Objective: To generate likely degradation products of this compound under stressed conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Include a control sample diluted with water.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidation: 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Dilute with water. Heat at 80°C for 48 hours, protected from light.

    • Photolytic Degradation (Solution): Dilute with water, place in a clear quartz container, and expose to a photostability chamber (ICH Q1B option 2: >1.2 million lux hours and >200 W h/m²). Wrap a control sample in aluminum foil.

  • Sample Quenching: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase. Analyze by a suitable stability-indicating HPLC-UV method (see Protocol 2) and by LC-MS/MS for peak identification.

  • Data Evaluation: Aim for 5-20% degradation of the parent compound. If degradation is excessive or insufficient, adjust the stress duration or temperature accordingly.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Apply Stress Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Apply Stress Oxidative Oxidation (3% H₂O₂, RT) Stock->Oxidative Apply Stress Thermal Thermal (80°C) Stock->Thermal Apply Stress Photolytic Photolytic (ICH Q1B) Stock->Photolytic Apply Stress Quench Neutralize/Quench Reactions Acid->Quench Base->Quench Oxidative->Quench Thermal->Quench Photolytic->Quench Analyze Analyze by HPLC-UV & LC-MS/MS Quench->Analyze Evaluate Evaluate Degradation (5-20%) Assess Mass Balance Analyze->Evaluate

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating this compound from all its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). This is a versatile stationary phase for moderately polar compounds.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound by scanning with a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

  • Mobile Phase Optimization:

    • Initial Conditions: Begin with a gradient elution using Mobile Phase A: 0.1% Formic Acid in Water and Mobile Phase B: 0.1% Formic Acid in Acetonitrile. A generic gradient could be 10% to 90% B over 20 minutes.

    • Analysis of Stressed Samples: Inject a pooled mixture of all stressed samples from the forced degradation study.

    • Optimization Goal: Adjust the gradient slope, initial/final %B, and flow rate to achieve baseline separation between the parent peak and all degradant peaks. Ensure the parent peak is spectrally pure using a PDA detector.

  • Method Validation (ICH Q2(R1) Guidelines):

    • Specificity: Demonstrate that the method can resolve the parent drug from its degradants.

    • Linearity, Accuracy, Precision: Evaluate over a relevant concentration range.

    • Limit of Detection (LOD) & Quantitation (LOQ): Determine the sensitivity of the method.

Section 4: Data Summary and Pathway Visualization

This section summarizes the expected outcomes and visualizes the degradation pathways.

Table 1: Summary of Forced Degradation Conditions and Likely Products
Stress ConditionTypical ConditionsMajor Degradation PathwayPrimary Expected Degradation Product(s)
Acidic 0.1 M HCl, 60°CHydrolysisN-(1-cyclobutanoyl-2-oxoethyl)formamide
Basic 0.1 M NaOH, RTHydrolysis / Ring OpeningN-(1-cyclobutanoyl-2-oxoethyl)formamide, isonitrile intermediates
Oxidative 3% H₂O₂, RTOxidation / Ring CleavageRing-opened products, potentially triamides
Photolytic >1.2 million lux·hPhoto-oxidationComplex mixture, potentially including triamide structures
Visualization of Degradation Pathways

G cluster_hydrolysis Hydrolytic Pathway cluster_photo_oxidative Photo-oxidative Pathway Parent This compound Hydrolysis_Product N-(1-cyclobutanoyl-2-oxoethyl)formamide (Ring Cleavage) Parent->Hydrolysis_Product H⁺ or OH⁻ Deacylation_Product Oxazole + Cyclobutanecarboxylic Acid (Deacylation) Parent->Deacylation_Product H⁺ or OH⁻ (minor) Endoperoxide Endoperoxide Intermediate Parent->Endoperoxide ¹O₂ (from light + O₂) Triamide Triamide Derivatives (Ring Cleavage) Endoperoxide->Triamide Rearrangement

Caption: Proposed degradation pathways for this compound.

References

  • Lee, D., et al. (2012). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726. ResearchGate. Available at: [Link]

  • Sharma, V., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Ayub, K., et al. (2020). Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. Scientific Reports (PMC - NIH). Available at: [Link]

  • ResearchGate. (n.d.). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. Request PDF. Available at: [Link]

  • Ayub, K., et al. (2020). Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. PDF. Available at: [Link]

  • MDPI. (n.d.). Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials. MDPI. Available at: [Link]

  • SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. Available at: [Link]

  • Splain, R. K., & Sherrill, W. M. (2012). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. Available at: [Link]

  • Google Patents. (n.d.). WO2000053589A1 - Process for preparing oxazole derivatives. Google Patents.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Wikipedia. (n.d.). Oxazole. Wikipedia. Available at: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. MedCrave. Available at: [Link]

  • Taylor & Francis Online. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Taylor & Francis. Available at: [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]

  • ResearchGate. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. AJRConline. Available at: [Link]

  • Semantic Scholar. (2013). Review: Development of forced degradation studies of drugs. Semantic Scholar. Available at: [Link]

  • MDPI. (n.d.). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. MDPI. Available at: [Link]

  • PubMed. (n.d.). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. Available at: [Link]

  • PubMed. (n.d.). Novel Pathway for the Degradation of 2-chloro-4-nitrobenzoic Acid by Acinetobacter Sp. Strain RKJ12. PubMed. Available at: [Link]

  • PubMed. (2014). Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation. PubMed. Available at: [Link]

  • PMC - NIH. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples. ResearchGate. Available at: [Link]

  • An-Najah Journals. (n.d.). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. An-Najah Journals. Available at: [Link]

  • NIH. (n.d.). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. NIH. Available at: [Link]

  • PubMed. (n.d.). Identification of the major degradation pathways of ticagrelor. PubMed. Available at: [Link]

  • PubMed. (1997). Degradation pathways of salmon calcitonin in aqueous solution. PubMed. Available at: [Link]

Sources

Technical Support Center: Improving the Regioselectivity of Oxazole Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for oxazole acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective C-acylation on the oxazole core. We will move beyond simple protocols to explain the underlying principles that govern selectivity, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Section 1: Foundational Principles - The Competing Reaction Pathways

Before troubleshooting, it is crucial to understand the electronic nature of the oxazole ring and the mechanistic dichotomy that dictates the point of acylation.

Q: What are the primary reactive sites on an unsubstituted oxazole ring for acylation?

A: The oxazole ring presents three carbon atoms for potential C-H functionalization: C2, C4, and C5. Their reactivity is not equal and is governed by a balance of acidity and electron density.

  • C2 Position: The proton at C2 is the most acidic due to the inductive effects of the adjacent oxygen and nitrogen atoms.[1] This makes it susceptible to deprotonation by a strong base, forming a nucleophilic C2-anion that readily reacts with an electrophile (the acylating agent).[2][3]

  • C4 and C5 Positions: These positions are more electron-rich and are the preferred sites for classical electrophilic aromatic substitution (SEAr), such as Friedel-Crafts acylation.[3][4] Generally, electrophilic attack favors the C5 position over the C4 position.[1][5][6]

Table 1: Comparison of Oxazole Ring Positions

PositionKey CharacteristicPreferred Reaction Type
C2 Most acidic proton (pKa ≈ 20)[1]Deprotonation followed by electrophilic quench
C5 High electron densityElectrophilic Aromatic Substitution (SEAr)
C4 Moderate electron densityElectrophilic Aromatic Substitution (SEAr), but typically less reactive than C5[6]
Q: What are the two main competing mechanisms in oxazole acylation?

A: The regiochemical outcome of your reaction is almost entirely dependent on which of two competing mechanistic pathways you promote.

  • Deprotonation-Acylation (Favors C2): This pathway involves the removal of the acidic C2 proton with a strong base (like an organolithium reagent) to generate a C2-lithiated oxazole. This potent nucleophile then attacks the acylating agent (e.g., an acyl chloride or anhydride). This is a highly reliable method for achieving C2 selectivity.[2][3]

  • Electrophilic Aromatic Substitution (SEAr / Friedel-Crafts) (Favors C5): In the presence of a Lewis acid, an acyl halide or anhydride generates a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich oxazole ring, typically at the C5 position.[3][6]

cluster_start Reactants cluster_c2 C2-Selective Pathway cluster_c5 C5-Selective Pathway Start Oxazole + Acylating Agent Base Add Strong Base (e.g., n-BuLi, LDA) Start->Base Deprotonation LA Add Lewis Acid (e.g., AlCl₃, FeCl₃) Start->LA SₑAr (Friedel-Crafts) C2_Anion C2-Lithiated Intermediate (Nucleophilic) Base->C2_Anion C2_Product C2-Acylated Oxazole C2_Anion->C2_Product Electrophilic Quench Acylium Acylium Ion Intermediate (Electrophilic) LA->Acylium C5_Product C5-Acylated Oxazole Acylium->C5_Product Electrophilic Attack

Diagram 1: Competing mechanisms for oxazole acylation.

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: My reaction yield is very low or zero. I'm observing starting material decomposition or only N-acylation.

Possible Cause: Inappropriate Lewis acid (LA) interaction. The lone pair on the oxazole nitrogen is basic and can coordinate strongly with the Lewis acid. This has two negative consequences:

  • Ring Deactivation: The complexation forms a positively charged oxazolium species, which deactivates the entire ring towards electrophilic attack.[7]

  • N-Acylation: The nitrogen atom itself can be acylated, a common side reaction.[1][5]

Solutions:

  • Reduce Lewis Acid Stoichiometry: Often, only catalytic amounts of a strong Lewis acid are needed. Using more than 1 equivalent can promote deactivating complexation. Start with 0.9-1.1 equivalents and adjust down if issues persist.

  • Change the Lewis Acid: Different Lewis acids have different affinities for heteroatoms. If a hard Lewis acid like AlCl₃ is failing, consider a softer or milder one. A screen of conditions is often necessary.[8][9]

  • Lower the Temperature: Adding the Lewis acid and acylating agent at a low temperature (e.g., -78 °C to 0 °C) before slowly warming can minimize decomposition and unwanted side reactions.

Table 2: Guide to Lewis Acid Selection for C5-Acylation

Lewis AcidTypical StrengthComments & Considerations
AlCl₃ Very StrongHighly effective but prone to causing ring deactivation and decomposition. Use with caution and at low temperatures.[8][9]
FeCl₃ StrongA common, effective alternative to AlCl₃, sometimes offering better yields with sensitive substrates.[8]
TiCl₄ StrongCan be effective; its larger size may offer different coordination properties.[8]
SnCl₄ ModerateOften used for milder Friedel-Crafts reactions. A good choice to reduce decomposition.
BF₃·OEt₂ ModerateGenerally milder and less likely to coordinate irreversibly with the nitrogen atom.[8]
Problem 2: I'm getting a mixture of C2 and C5-acylated products and the ratio is inconsistent.

Possible Cause: You are operating in a regime where both the SEAr and deprotonation pathways are competitive. This can happen if your reaction conditions (e.g., a weakly basic additive, a specific solvent) are inadvertently promoting partial deprotonation while you are targeting a Friedel-Crafts reaction.

Solution: Force the reaction down a single mechanistic path. You must decisively choose conditions that favor either C2 or C5. Do not use intermediate conditions. The following workflow provides a decision-making framework.

Start What is your desired regioselectivity? C2 C2-Acylation Start->C2 C5 C5-Acylation Start->C5 Path_C2 Choose Deprotonation Pathway C2->Path_C2 Path_C5 Choose SₑAr Pathway C5->Path_C5 Cond_C2 Key Parameters: • Strong, non-nucleophilic base (n-BuLi, LDA) • Anhydrous, non-polar solvent (THF, Et₂O) • Low temperature (-78 °C) • STRICT exclusion of Lewis acids Path_C2->Cond_C2 Cond_C5 Key Parameters: • Lewis Acid (AlCl₃, FeCl₃) • Non-coordinating solvent (DCM, DCE) • Low to RT temperature • STRICT exclusion of strong bases Path_C5->Cond_C5

Diagram 2: Workflow for optimizing acylation regioselectivity.

Section 3: Protocols & Methodologies

These protocols provide validated starting points for achieving high regioselectivity. Always perform reactions under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.

Protocol A: General Procedure for Regioselective C5-Acylation (SEAr Conditions)

This protocol is designed to favor electrophilic attack at the C5 position.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the oxazole substrate (1.0 equiv) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Lewis Acid Addition: Add the Lewis acid (e.g., AlCl₃, 1.1 equiv) portion-wise, ensuring the internal temperature does not rise significantly. Stir the resulting suspension for 15-20 minutes at 0 °C.

  • Acylating Agent Addition: Dissolve the acyl chloride or anhydride (1.1 equiv) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture via a syringe or dropping funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding crushed ice, followed by 1M HCl.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol B: General Procedure for Regioselective C2-Acylation (Deprotonation Conditions)

This protocol utilizes a deprotonation/quench sequence to ensure C2-acylation.[2]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the oxazole substrate (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (n-BuLi, 1.05 equiv, solution in hexanes) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. A color change is often observed. Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Electrophilic Quench: Dissolve the acyl chloride or anhydride (1.2 equiv) in a small amount of anhydrous THF and add it dropwise to the solution of the lithiated oxazole at -78 °C.

  • Reaction & Quench: Stir the reaction at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extraction & Purification: Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 4: Frequently Asked Questions (FAQs)

Q: How do existing substituents on the oxazole ring affect acylation regioselectivity?

A: Substituents have a profound impact based on both electronic and steric effects.

  • Electron-Donating Groups (EDGs) at C2 (e.g., alkyl, aryl) will further activate the C5 position for SEAr.

  • Electron-Withdrawing Groups (EWGs) at C2 (e.g., ester) will deactivate the ring, making SEAr at C5 more difficult and potentially requiring harsher conditions.

  • A substituent at C5 will block that position, potentially directing SEAr to C4, though this is often less favorable.

  • A substituent at C2 will prevent the deprotonation pathway for C2-acylation.

  • Steric Hindrance: A large group at C4 can sterically hinder attack at C5, potentially reducing reaction rates or leading to mixtures.

Q: Can I use Friedel-Crafts acylation on an oxazole with other sensitive functional groups?

A: It can be challenging. The Lewis acid required for Friedel-Crafts acylation is not compatible with many functional groups. For example, free amines or alcohols will likely undergo competitive N- or O-acylation or complex with the Lewis acid. In such cases, protecting groups are essential. Alternatively, the deprotonation pathway (Protocol B) is often more chemoselective and compatible with a wider range of functionalities, as it avoids harsh Lewis acids.

Q: My reaction is still not selective. What are some advanced strategies?

A: While direct acylation is common, if regioselectivity remains elusive, consider alternative strategies inspired by modern cross-coupling chemistry. Although more commonly applied to arylation, the principles are relevant.

  • Directed Metalation: Installing a directing group on the oxazole can force metalation (and subsequent functionalization) at a specific site.[10] For example, a removable group at C2 could direct functionalization to the C5 position under specific catalytic conditions.

  • Solvent Effects: In related palladium-catalyzed direct arylations, polar solvents like DMA have been shown to favor C5-arylation, while non-polar solvents like toluene favor C2-arylation.[11] A similar solvent screen could be beneficial for tuning the selectivity of your acylation.

References

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Bellina, F., et al. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry. [Link]

  • Shi, X., Soulé, J., & Doucet, H. (2019). Competition reactions for C2‐arylation of oxazoles. ResearchGate. [Link]

  • Various Authors. (2023). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Strotman, N. A., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters. [Link]

  • Shi, X., Soulé, J., & Doucet, H. (2019). Reaction Conditions for the Regiodivergent Direct Arylations at C2‐ or C5‐Positions of Oxazoles using Phosphine‐Free Palladium Catalysts. Advanced Synthesis & Catalysis. [Link]

  • Wikipedia. (n.d.). Oxazole. Wikipedia. [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. University of Calgary Chemistry. [Link]

  • LibreTexts Chemistry. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. [Link]

  • The Organic Solution. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. CUTM Courseware. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Hassner, A. (1993). New Chemistry of Oxazoles. HETEROCYCLES. [Link]

  • Zhang, Y., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Efficient Synthesis of 2-Cyclobutanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing 2-substituted oxazoles like 2-Cyclobutanoyloxazole?

The most prevalent and classical approach is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone.[1] For this compound, this would mean starting with an α-(cyclobutanecarboxamido) ketone. Modern variations often generate this intermediate in situ. A highly effective alternative involves the direct reaction of a carboxylic acid (cyclobutanecarboxylic acid) with a suitable partner, such as an α-amino ketone or compounds like isocyanoacetates, which circumvents the need to pre-form the amide.[2]

Q2: How do I choose the right class of catalyst for the final cyclodehydration step?

Catalyst selection is critical and depends on the stability of your substrates and the specific synthetic route. The primary role of the catalyst is to facilitate the removal of a water molecule to form the aromatic oxazole ring. The main classes are:

  • Protic Acids & Dehydrating Agents: Strong acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are traditionally used.[1] Milder dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoromethanesulfonic acid (TfOH) are also highly effective and common.[1][3] These reagents typically work by activating a carbonyl or hydroxyl group, making it a better leaving group.

  • Metal-Based Catalysts: Various metal catalysts, including those based on copper, gold, or palladium, can promote oxazole formation.[3][4][5] For instance, Cu(II) catalysts have been shown to be effective in one-pot syntheses from carboxylic acids.[4] Gold catalysts are particularly adept at activating alkynes and facilitating cycloisomerization reactions that lead to oxazoles.[5]

  • Specialty Reagents: Reagents like (diethylamino)sulfur trifluoride (DAST) can mediate the cyclization of β-hydroxy amides to form the precursor oxazoline, which can then be oxidized to the oxazole.[5] Recently, stable triflylpyridinium reagents have been developed for the direct conversion of carboxylic acids to oxazoles under mild conditions.[2]

Q3: My starting materials are sensitive. Are there mild catalytic options available?

Absolutely. For sensitive substrates, harsh dehydrating agents like concentrated H₂SO₄ should be avoided. Consider using:

  • Trifluoromethanesulfonic acid (TfOH): A strong acid that can catalyze the reaction efficiently under milder temperature conditions.[3]

  • Triflylpyridinium reagents: These have been shown to work well with a broad range of functional groups, including those found in bioactive molecules, highlighting their practicality and mildness.[2]

  • Copper(II) triflate or other copper salts: These can catalyze the reaction, sometimes even in aqueous media, representing a greener and milder approach.[4][6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

Q: I've set up my reaction, but after the recommended time, TLC/LC-MS analysis shows mostly unreacted starting material. What's going wrong?

A: This is a common issue that typically points to insufficient activation or reaction temperature.

  • Causality: The formation of the oxazole ring via dehydration is an energetically demanding step. Your catalyst may not be potent enough at the chosen temperature, or an essential reagent may have degraded.

  • Troubleshooting Steps:

    • Verify Catalyst Activity: If using a dehydrating agent like POCl₃ or SOCl₂, ensure it is fresh. These reagents are highly sensitive to moisture and can hydrolyze, rendering them inactive.

    • Increase Catalyst Loading: While stoichiometric amounts are often cited, a slight excess (e.g., 1.2-1.5 equivalents) of the activating/dehydrating agent can sometimes be necessary to drive the reaction to completion.[7]

    • Elevate Reaction Temperature: Many cyclodehydration reactions require heat. If you are running the reaction at room temperature, consider moderately heating it to 50-85 °C.[7] Monitor the reaction closely to prevent decomposition.

    • Consider a Stronger Catalyst: If milder conditions fail, switching to a more powerful dehydrating system like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TfOH) may be required.[1][3]

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// Solutions for Unreacted SM sol_cat_act [label="Action: Verify Catalyst Activity\n(e.g., use fresh POCl₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_cat_load [label="Action: Increase Catalyst Loading\n(e.g., 1.2-1.5 eq.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_temp [label="Action: Increase Reaction Temperature\n(e.g., to 50-85 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_strong_cat [label="Action: Switch to a Stronger Catalyst\n(e.g., PPA, TfOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions for Intermediate sol_dehydrate [label="Cause: Incomplete Dehydration\nAction: Increase reaction time or temperature.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_stronger_dehydrate [label="Action: Add a more potent\ndehydrating agent.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_sm; check_sm -> check_int [label="No"]; check_sm -> sol_cat_act [label="Yes"]; sol_cat_act -> sol_cat_load; sol_cat_load -> sol_temp; sol_temp -> sol_strong_cat;

check_int -> sol_dehydrate [label="Yes"]; sol_dehydrate -> sol_stronger_dehydrate; } dot Caption: Troubleshooting Flowchart for Low Yield.

Problem 2: Formation of Significant Side Products

Q: My reaction yields a product, but it is contaminated with a major byproduct. How do I identify and suppress it?

A: The most likely byproduct is the un-aromatized oxazoline intermediate. However, other side reactions can occur depending on your specific substrates and conditions.

  • Causality: The formation of an oxazoline (the dihydro-oxazole) is the penultimate step before the final dehydration to the aromatic oxazole. If the dehydration is slow or incomplete, the oxazoline will be a major component of your crude product.

  • Troubleshooting Steps:

    • Characterize the Byproduct: Use LC-MS and ¹H NMR to identify the byproduct. The oxazoline intermediate will have a mass two units higher (M+2) than your desired product and will lack the aromatic proton signal of the oxazole ring.

    • Force the Dehydration: If the oxazoline is confirmed, the solution is to make the dehydration conditions more effective. This can be achieved by:

      • Increasing the reaction temperature.

      • Extending the reaction time.

      • Adding a more potent dehydrating agent as a secondary step. For example, after the initial cyclization, adding an agent like Burgess reagent or using iodine in combination with an oxidant can facilitate the final aromatization.[8]

    • Re-evaluate the Catalyst: Some catalysts are better at promoting cyclization than the subsequent dehydration. A switch to a catalyst known for efficient one-pot cyclodehydration, such as POCl₃ or TfOH, may resolve the issue from the start.[1][3]

Problem 3: Reaction Scalability Issues

Q: The reaction worked perfectly on a 1 mmol scale, but when I scaled it up to 10g, the yield dropped significantly. What should I consider?

A: Scalability issues are often related to mass and heat transfer.

  • Causality: In larger reactions, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and decomposition. Exothermic reactions that are manageable on a small scale can become difficult to control on a larger one.

  • Troubleshooting Steps:

    • Improve Agitation: Switch to mechanical stirring instead of a magnetic stir bar to ensure the reaction mixture is homogeneous.

    • Control Temperature: Use an ice bath or a controlled-temperature reactor to manage any exotherms, especially during the addition of reactive reagents like POCl₃ or SOCl₂.

    • Modify Reagent Addition: Instead of adding the catalyst or reagent all at once, add it slowly via a syringe pump or an addition funnel. This maintains a low concentration of the reactive species and helps control the reaction rate and temperature.

    • Solvent and Concentration: Ensure the reaction concentration (molarity) is appropriate. Overly concentrated reactions can lead to side products, while overly dilute reactions may be too slow. Maintain the same concentration that was successful on the small scale.

Catalyst System Comparison

The following table summarizes various catalyst systems applicable to the synthesis of 2-substituted oxazoles from carboxylic acids or their derivatives.

Catalyst SystemStarting MaterialsTypical ConditionsAdvantagesDisadvantages
POCl₃ / SOCl₂ α-Acylamino ketoneReflux in neat reagent or inert solvent (e.g., Toluene)High yielding, reliable, common reagents[1]Harsh, corrosive, generates acidic byproducts
H₂SO₄ / PPA α-Acylamino ketoneHigh temperature (100-150 °C)Strong dehydration, effective for difficult substrates[1]Very harsh conditions, potential for charring/decomposition
TfOH α-Diazoketone + AmideMild temperature (e.g., 0 °C to RT)Metal-free, broad substrate scope, high yields[3]Expensive reagent
Triflylpyridinium Reagent Carboxylic Acid + IsocyanideDCM, RT to 40 °CDirect from acid, mild, high functional group tolerance[2]Requires synthesis of the activating reagent
CuFe₂O₄ Nanoparticles Carboxylic Acid + Benzoin + NH₄OAcWater, 100 °CHeterogeneous, recyclable catalyst, environmentally benign[4]Limited to specific benzoin-type precursors
Gold (Au) Catalysts Propargylic AmidesInert solvent, mild heatHigh efficiency for cycloisomerization, good for complex molecules[5]Expensive catalyst, potential for metal contamination

Experimental Protocol & Reaction Mechanism

General Protocol: Synthesis of this compound via Carboxylic Acid Activation

This protocol is a representative method adapted from modern syntheses utilizing direct activation of carboxylic acids.[2]

Materials:

  • Cyclobutanecarboxylic acid

  • Ethyl isocyanoacetate

  • 4-(Trifluoromethylsulfonyl)pyridinium triflate (DMAP-Tf, can be pre-formed or generated in situ)

  • Diisopropylethylamine (DIPEA) or similar non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add cyclobutanecarboxylic acid (1.0 equiv), ethyl isocyanoacetate (1.2 equiv), and the triflylpyridinium reagent (1.3 equiv).

  • Dissolve the solids in anhydrous DCM (to a concentration of 0.1 M).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the base (1.5 equiv) dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the this compound derivative.

Plausible Reaction Mechanism

The following diagram illustrates the key steps in the formation of the oxazole ring from a carboxylic acid and an isocyanoacetate, facilitated by an activating agent.

// Node Definitions sub1 [label="Cyclobutanecarboxylic\nAcid", fillcolor="#F1F3F4", fontcolor="#202124"]; activator [label="Activating Agent\n(e.g., Triflylpyridinium)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; activated_acyl [label="Activated Acyl Intermediate\n(Acylpyridinium Salt)", fillcolor="#F1F3F4", fontcolor="#202124"];

sub2 [label="Isocyanoacetate\n(Deprotonated by Base)", fillcolor="#F1F3F4", fontcolor="#202124"];

intermediate_c [label="Nucleophilic Attack\nForms Intermediate C", fillcolor="#F1F3F4", fontcolor="#202124"]; cyclization [label="Intramolecular\nCyclization", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="this compound\n(after elimination)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges sub1 -> activated_acyl [label="+ Activator"]; sub2 -> intermediate_c; activated_acyl -> intermediate_c; intermediate_c -> cyclization [label="5-exo-dig"]; cyclization -> product; activator -> activated_acyl; } dot Caption: General mechanism for oxazole synthesis.[2]

References

  • ResearchGate. Synthesis of oxazoles – use of cyclic amino alcohols and applications.... Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 2-oxazolines. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]

  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry, 90, 3727-3732. Available from: [Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Available from: [Link]

  • ResearchGate. Dehydration of oxazole carboxamides to oxazole nitrile. Available from: [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications. Available from: [Link]

  • Wikipedia. Oxazole. Available from: [Link]

  • Teymuri, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. Available from: [Link]

Sources

Technical Support Center: Isolation of Pure 2-Cyclobutanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the work-up and purification of 2-Cyclobutanoyloxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation of this and structurally similar compounds. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and adapt these methods for your specific experimental context.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific, common problems that can arise during the post-reaction work-up and purification phases.

Question: My reaction mixture has formed a persistent emulsion during the aqueous wash. How can I break it?

Answer: Emulsion formation is a frequent issue, especially when chlorinated solvents are used or when insoluble byproducts are present. It arises from the stabilization of microscopic droplets of one immiscible layer within another.

  • Causality & Immediate Action: The primary cause is a lack of a significant density difference between the two phases and the presence of surfactant-like species. Your first step should be patience; allow the separatory funnel to stand undisturbed for 10-20 minutes. If this fails, try gently swirling the funnel instead of vigorous shaking.

  • Chemical Intervention: To disrupt the emulsion, you can increase the ionic strength of the aqueous phase. Add a saturated solution of sodium chloride (brine), which increases the polarity and density of the aqueous layer, forcing a separation.[1] In stubborn cases, adding a small amount of solid NaCl directly can also be effective.[2]

  • Physical Disruption: If chemical methods fail, the emulsion can sometimes be broken by filtration. Pass the entire mixture through a pad of Celite® or glass wool. This physically disrupts the droplets, often leading to layer separation in the filtrate.

  • Last Resort: As a final measure, especially for small-scale reactions, the mixture can be transferred to a centrifuge tube and spun at a moderate speed. The centrifugal force will compel the denser layer to the bottom.

Question: After quenching my reaction and performing an extraction, my target compound is not in the organic layer. Where did it go?

Answer: This alarming situation typically points to one of two possibilities: unexpected reactivity or solubility issues.

  • Check Aqueous Layer Solubility: this compound, while primarily organic-soluble, possesses a basic nitrogen atom on the oxazole ring (the conjugate acid pKa is approximately 0.8[3]). If your quenching or washing steps involved a strongly acidic solution, your compound may have been protonated, forming a salt that is now soluble in the aqueous layer.[4]

    • Validation & Recovery: To test this, basify a small sample of the aqueous layer with NaHCO₃ or a dilute NaOH solution to a pH of ~8-9 and see if a precipitate forms or if you can re-extract your product with a fresh portion of organic solvent. Always save your aqueous layers until your product is securely in hand.[4]

  • Assess Compound Stability: Oxazoles can be sensitive to harsh conditions. Strong acids or bases can potentially catalyze hydrolysis of the acyl group or even ring-opening under certain substitution patterns.[5][6]

    • Stability Test: Before a large-scale reaction, it is prudent to test the stability of your compound. Dissolve a small, pure sample in your planned work-up solutions (e.g., 1M HCl, saturated NaHCO₃) and monitor it by Thin Layer Chromatography (TLC) over an hour to see if any degradation occurs.[4]

Question: My compound is streaking badly on the silica gel column, leading to poor separation. What is causing this and how can I fix it?

Answer: Streaking, or "tailing," on silica gel is characteristic of compounds that interact too strongly with the stationary phase. For a basic compound like an oxazole, this is often due to interaction with the acidic silanol groups (Si-OH) on the silica surface.

  • Mechanism of Tailing: The basic nitrogen atom on the oxazole ring can undergo an acid-base interaction with the silica surface, causing a portion of the molecules to be strongly retained. This leads to a continuous "bleed" of the compound down the column rather than moving as a tight band.

  • Solution 1: Basic Modifier: The most common solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier to your eluent system.[7]

    • Protocol: Add 0.1-1% triethylamine (Et₃N) or pyridine to your mobile phase. For example, if your eluent is 30% Ethyl Acetate in Hexanes, you would prepare it as (30:70:0.5) Ethyl Acetate:Hexanes:Triethylamine. This simple addition will dramatically improve peak shape.[8]

  • Solution 2: Alternative Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase. Neutral or basic alumina can be effective alternatives for purifying basic compounds.[7] Alternatively, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase is another excellent option, particularly if your compound has sufficient polarity.[7]

Frequently Asked Questions (FAQs)

What is a standard work-up protocol for a reaction yielding this compound?

A robust, general-purpose work-up is designed to remove the majority of inorganic salts and highly polar impurities before final purification. The following protocol assumes the reaction was conducted in an organic solvent like THF or diethyl ether and involved an organometallic reagent (e.g., an oxazole Grignard).

Experimental Protocol: General Work-Up
  • Quenching: Cool the reaction vessel in an ice bath (0 °C). Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted organometallic species.[9] The volume should be roughly equal to the reaction volume.

  • Extraction: Transfer the entire mixture to a separatory funnel. If the reaction solvent is water-miscible (like THF), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE).[2][9] Add deionized water to help dissolve inorganic salts.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Washing:

    • Wash the organic layer sequentially with:

      • Deionized water (to remove water-soluble impurities).

      • Saturated aqueous sodium bicarbonate (NaHCO₃) (to neutralize any residual acid). Caution: Vent the separatory funnel frequently as CO₂ gas will be generated if acid is present.[1][10]

      • Saturated aqueous sodium chloride (Brine) (to remove residual water from the organic layer, a process known as "salting out"[1]).

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filtration & Concentration: Filter the organic solution to remove the drying agent. Rinse the flask and the filter cake with a small amount of fresh extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Workflow Diagram: Work-up Procedure

Workup_Workflow A Crude Reaction Mixture B 1. Quench (e.g., sat. NH4Cl) A->B C 2. Liquid-Liquid Extraction (e.g., EtOAc/Water) B->C D Separate Layers C->D E Aqueous Layer (Discard or Check) D->E Waste F Organic Layer D->F Isolate G 3. Wash (Water, NaHCO3, Brine) F->G H 4. Dry (e.g., MgSO4) G->H I 5. Filter & Concentrate (Rotovap) H->I J Crude Product I->J

Caption: General workflow for the work-up of this compound.

My purified product is a persistent oil, but I believe it should be a solid. How can I induce crystallization?

"Oiling out" is a common crystallization problem where the compound separates from the solution as a liquid phase instead of a solid lattice. This is often due to residual impurities or cooling the solution too quickly.[7]

  • Ensure Purity: First, ensure your material is sufficiently pure (>95%). Impurities can significantly inhibit crystal lattice formation. If necessary, re-purify a small amount by column chromatography.

  • Slow Down Cooling: Dissolve the oil in a minimum amount of a hot solvent. Allow the flask to cool to room temperature very slowly, perhaps by placing it in a warm water bath that is allowed to cool to ambient temperature over several hours. Then, transfer to a refrigerator (4 °C), and finally a freezer (-20 °C).

  • Scratching Method: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.[7]

  • Seeding: If you have a tiny crystal of the pure compound, add it to the supersaturated solution. This "seed crystal" provides a template for further crystal growth.[7]

  • Solvent System Modification:

    • Antisolvent Diffusion: Dissolve your compound in a good solvent (e.g., dichloromethane or ethyl acetate) in a small vial. Place this open vial inside a larger, sealed jar containing a poor solvent (an "antisolvent") in which your compound is insoluble (e.g., hexanes or pentane). The vapor of the antisolvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting slow crystallization.[11][12]

Diagram: Crystallization Troubleshooting Logic

Crystallization_Logic Start Product is an Oil CheckPurity Is Purity >95%? Start->CheckPurity Purify Re-purify via Chromatography CheckPurity->Purify No Dissolve Dissolve in min. hot solvent CheckPurity->Dissolve Yes Purify->Dissolve SlowCool Cool Slowly Dissolve->SlowCool Result Crystals Form? SlowCool->Result Success Success! Result->Success Yes Failure Still an Oil Result->Failure No Scratch Try Scratching or Seeding Failure->Scratch Vapor Try Vapor Diffusion Failure->Vapor Scratch->Result Vapor->Result

Caption: Decision-making process for inducing crystallization.

What chromatographic conditions are recommended for purifying this compound?

The ideal conditions depend on the specific impurities present in your crude mixture. Thin Layer Chromatography (TLC) is essential for developing a suitable method.[13]

  • TLC Analysis: First, run several TLC plates of your crude material using different solvent systems. A good starting point is a mixture of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate or MTBE).

  • Target Rf Value: Aim for a solvent system that gives your desired product an Rf (retention factor) value between 0.2 and 0.35.[8] This range typically provides the best separation from impurities.

  • Column Chromatography: Once you have a good solvent system, you can scale up to flash column chromatography.

Table: Recommended Chromatography Systems
Stationary PhaseRecommended Eluent System (v/v/v)Target RfNotes
Silica GelHexanes / Ethyl Acetate (90:10 to 60:40)0.2 - 0.35The most common system. Start with a lower polarity and gradually increase if the compound does not move.
Silica GelHexanes / Ethyl Acetate / Triethylamine (e.g., 70:30:0.5)0.2 - 0.35Recommended for basic compounds. Use this if you observe tailing (streaking) on the TLC plate to improve the peak shape and separation.[7][8]
Neutral AluminaHexanes / Ethyl Acetate (95:5 to 70:30)0.3 - 0.45A good alternative to silica if tailing is a severe problem. Alumina is less acidic.[7]
C18 Silica (RP)Water / Acetonitrile (gradient, e.g., 90:10 to 10:90) with 0.1% Formic AcidN/AFor more polar compounds or when normal phase fails. The product will elute as the organic content of the mobile phase increases.[7]

How do I confirm the purity and identity of my final product?

Purity and identity are confirmed using a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation and purity assessment.

    • ¹H NMR: Should show clean signals corresponding to all the protons in this compound with the correct integration values and splitting patterns. The absence of peaks from starting materials, solvents, or byproducts is a strong indicator of purity.

    • ¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, offering definitive proof of identity.

  • Thin Layer Chromatography (TLC): A pure compound should appear as a single, well-defined spot on a TLC plate when visualized (e.g., under UV light or with a stain). Co-spotting with your starting material can confirm the reaction has proceeded.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • SPT Labtech. Chemical crystallization. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 1), 1–9. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

  • Turteltaub, K. W., & Felton, J. S. (1990). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography, 529(1), 105-121. [Link]

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Baran, P. S., et al. (2012). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 8, 1064–1069. [Link]

  • Vedejs, E., & Lu, S. M. (2010). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, 75(5), 1701–1704. [Link]

  • Wikipedia. Oxazole. [Link]

  • Master Organic Chemistry. Natural Product Isolation (2) – Purification Techniques, An Overview. [Link]

  • Chemistry For Everyone (YouTube Channel). What Is Workup In Organic Chemistry?. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Scientific Update. Oxazole Synthesis from Acetylenes and Nitriles. [Link]

  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]

  • Houghtaling, M. A., & Toste, F. D. (2021). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Organic Letters, 23(15), 5894–5898. [Link]

  • Silva, A. M. S., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-455. [Link]

  • Chemistry LibreTexts. 5.4: Hydrolysis Reactions. [Link]

  • MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in 2-Cyclobutanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Cyclobutanoyloxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical methods for detecting impurities in this compound. Ensuring the purity of pharmaceutical intermediates like this compound is critical for the safety and efficacy of the final drug product.[1][2] This document will serve as a comprehensive resource, offering troubleshooting advice and frequently asked questions in a user-friendly format.

The Criticality of Impurity Profiling

Impurity profiling is a cornerstone of pharmaceutical development and quality control. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of an active pharmaceutical ingredient (API). Regulatory agencies like the FDA and EMA have stringent guidelines for the identification, qualification, and control of impurities.[1] Therefore, robust and validated analytical methods are not just a matter of good science but a regulatory necessity.[3][4]

For this compound, a heterocyclic compound likely used as a building block in medicinal chemistry, potential impurities can arise from various sources:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Intermediates: Compounds formed during the synthetic process.

  • By-products: Resulting from side reactions.

  • Degradation Products: Formed due to instability under certain conditions (e.g., heat, light, pH).

A thorough understanding of these potential impurities is the first step in developing effective analytical methods for their detection and quantification.

Primary Analytical Techniques: A Comparative Overview

Several analytical techniques can be employed for impurity profiling of this compound. The choice of method depends on the properties of the compound and its expected impurities, such as volatility, polarity, and thermal stability.[5] The most common and powerful techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Technique Principle Best Suited For Strengths Limitations
HPLC-UV/PDA Separation based on partitioning between a stationary and mobile phase.Non-volatile and thermally labile compounds.[2]Versatile, robust, excellent quantification.May require chromophores for UV detection.
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.Volatile and semi-volatile impurities.[5]High sensitivity, excellent for identification of unknowns.[7]Limited to thermally stable and volatile analytes.[5]
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei.Structural elucidation and quantification of known and unknown impurities.[8][9]Provides definitive structural information, non-destructive.[8]Lower sensitivity compared to chromatographic methods.

High-Performance Liquid Chromatography (HPLC): Troubleshooting Guide

HPLC is often the workhorse for purity analysis in the pharmaceutical industry due to its versatility and robustness.[2]

Frequently Asked Questions & Troubleshooting

Q1: I'm seeing peak tailing for the main this compound peak. What could be the cause?

A1: Peak tailing is a common issue that can affect the accuracy of integration and quantification. The primary causes are often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Causality: Silanol groups on the surface of silica-based C18 columns can have a slight negative charge, leading to ionic interactions with basic compounds. If this compound or its impurities have basic nitrogen atoms, this can cause tailing.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase. This will protonate the silanol groups and minimize secondary interactions.

    • Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) that may have different selectivity.

    • Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.[10]

Q2: My retention times are drifting from one injection to the next. How can I stabilize my method?

A2: Consistent retention times are crucial for reliable peak identification. Drifting retention times often point to issues with the HPLC system or mobile phase preparation.[10]

  • Causality: Changes in mobile phase composition, flow rate, or column temperature can all lead to shifts in retention time.[10][11]

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is thoroughly degassed to prevent air bubbles in the system.[10] Inconsistent mixing of solvents can also be a culprit.

    • Column Equilibration: Make sure the column is adequately equilibrated with the mobile phase before starting your analytical run.[10] A good rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.

    • System Check: Check for leaks in the pump, injector, and fittings.[11] Even a small leak can cause fluctuations in the flow rate.

    • Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect viscosity and retention.[10][11]

Q3: I'm observing ghost peaks in my chromatogram. Where are they coming from?

A3: Ghost peaks are extraneous peaks that appear in a chromatogram and are not related to the injected sample. They can be frustrating but are usually traceable.

  • Causality: Contamination in the mobile phase, injection solvent, or carryover from a previous injection are common sources.[12]

  • Troubleshooting Steps:

    • Blank Injection: Inject a blank (your injection solvent) to see if the ghost peaks are still present. If they are, the contamination is likely in your mobile phase or system.

    • Solvent Purity: Use high-purity HPLC-grade solvents for your mobile phase and sample preparation.

    • Injector Wash: Ensure the autosampler needle and injection port are being properly washed between injections with a strong solvent to prevent carryover.[12]

Experimental Workflow: HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_analysis Analysis & Validation SamplePrep Sample & Standard Preparation ColumnSelection Column Selection (e.g., C18, Phenyl) SamplePrep->ColumnSelection MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->ColumnSelection MobilePhaseOpt Mobile Phase Optimization (A:B ratio, pH) ColumnSelection->MobilePhaseOpt DetectionWavelength Select Detection Wavelength (UV/PDA) MobilePhaseOpt->DetectionWavelength SystemSuitability System Suitability Test DetectionWavelength->SystemSuitability Analysis Sample Analysis SystemSuitability->Analysis Validation Method Validation (ICH Guidelines) Analysis->Validation

Caption: A typical workflow for developing and validating an HPLC method for impurity analysis.

Protocol: Reverse-Phase HPLC Method for this compound

This protocol provides a starting point for the analysis. Optimization may be required based on the specific impurities present.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Scan from 200-400 nm with a PDA detector to identify the optimal wavelength for the main compound and impurities.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[2]

Gas Chromatography-Mass Spectrometry (GC-MS): Troubleshooting Guide

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities.[13][14]

Frequently Asked Questions & Troubleshooting

Q1: I'm not seeing any peaks for my compound of interest, or the peaks are very small.

A1: This could be due to several factors, from sample preparation to instrument settings.

  • Causality: The compound may not be volatile enough for GC analysis, or it may be degrading in the hot injector.

  • Troubleshooting Steps:

    • Check Volatility: Research the boiling point of this compound. If it is too high, GC may not be the appropriate technique.

    • Injector Temperature: Lower the injector temperature to see if this prevents degradation. A typical starting point is 250 °C.[5]

    • Derivatization: For non-volatile or polar compounds, derivatization can increase volatility. However, this adds a step to the sample preparation.

    • Check for Leaks: A leak in the system can lead to a loss of sample and poor sensitivity.

Q2: My mass spectra are noisy, making library matching difficult.

A2: A noisy mass spectrum can be caused by a contaminated ion source or a low signal-to-noise ratio.

  • Causality: The ion source can become contaminated over time, especially when analyzing complex matrices. A low analyte concentration will also result in a poor-quality spectrum.

  • Troubleshooting Steps:

    • Ion Source Cleaning: Follow the manufacturer's instructions for cleaning the ion source. This is a routine maintenance task for GC-MS systems.

    • Increase Sample Concentration: If possible, inject a more concentrated sample to improve the signal-to-noise ratio.

    • Background Subtraction: Use the data system software to subtract the background noise from your peak of interest.

Experimental Workflow: GC-MS Impurity Identification

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_identification Identification SamplePrep Sample Preparation (Dissolution in volatile solvent) GC_Separation GC Separation (Temperature Program) SamplePrep->GC_Separation MS_Detection Mass Spectrometry Detection (EI) GC_Separation->MS_Detection LibrarySearch Mass Spectral Library Search (NIST) MS_Detection->LibrarySearch ManualInterpretation Manual Spectral Interpretation LibrarySearch->ManualInterpretation Confirmation Confirmation with Reference Standard ManualInterpretation->Confirmation

Caption: Workflow for the identification of unknown impurities using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unequivocal structural identification of impurities.[8] While less sensitive than chromatographic methods, its ability to provide detailed structural information is unmatched.[15]

Frequently Asked Questions

Q1: When should I use NMR for impurity analysis?

A1: NMR is particularly useful when you have isolated an unknown impurity or when you need to confirm the structure of a suspected by-product. It is often used in conjunction with mass spectrometry to provide complementary information.

Q2: What NMR experiments are most useful for impurity identification?

A2: A combination of 1D and 2D NMR experiments is typically used:

  • ¹H NMR: Provides information about the number and types of protons in the molecule.

  • ¹³C NMR: Shows the number and types of carbon atoms.

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to piece together molecular fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting fragments.[8]

Method Validation: Ensuring Data Integrity

Once an analytical method has been developed, it must be validated to ensure it is suitable for its intended purpose.[1][4] Method validation is a regulatory requirement and provides documented evidence that the method is reliable.[4] Key validation parameters, as outlined in the ICH guidelines, include:[3][16]

  • Specificity: The ability to assess the analyte in the presence of other components.[3][16]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of the test results to the true value.[16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3][16]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[16]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16]

Conclusion

The analysis of impurities in this compound is a multi-faceted task that requires a deep understanding of analytical chemistry principles and a systematic approach to method development and troubleshooting. By leveraging the strengths of complementary techniques like HPLC, GC-MS, and NMR, and by adhering to rigorous method validation standards, researchers can ensure the quality and safety of this important pharmaceutical intermediate. This guide provides a foundation for addressing common analytical challenges and serves as a resource for developing robust and reliable methods for impurity profiling.

References

  • International Conference on Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2006). Guidance for Industry, Q3B Impurities in New Drug Products.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Waters Corporation. (2025). Overcoming Small Molecule HPLC Challenges Using Inert Columns.
  • Labcompare. (2025). Troubleshooting Common HPLC Issues.
  • Patel, K., et al. (2012).
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Q2(R2)
  • Li, Y., et al. (2010).
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 3-Chloro-1,2-oxazole.
  • Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Retrieved from [Link]

  • Silva, A. M. S., et al. (2010).
  • Gil, R. R., & Gamenara, D. (2018).
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • BenchChem. (2025). Refinement of analytical methods for detecting impurities in 2-Methyloxazole samples.
  • Le, T. D., et al. (2016). Determination of 2-alkylcyclobutanones by combining precolumn derivatization with 1-naphthalenyl hydrazine and ultra-performance liquid chromatography with fluorescence detection. Analytical and Bioanalytical Chemistry, 408(15), 4129-4137.
  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Fravolini, A., & Schiaffella, F. (1983). Mass spectrometry of oxazoles.
  • Asian Journal of Research in Chemistry. (2017).
  • Agilent Technologies. (2009).
  • BenchChem. (2025). Analytical methods for detecting impurities in 2-(p-Tolyl)oxazole samples.
  • DergiPark. (2019).
  • ScienceScholar. (2022).
  • ResearchGate. (2013). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma.
  • ScienceScholar. (2022).

Sources

Validation & Comparative

A Comparative Guide for Researchers: Evaluating 2-Cyclobutanoyloxazole Against Other 2-Acyl-Oxazoles in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the oxazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing novel therapeutic agents.[1][2] The substitution pattern on the oxazole ring plays a pivotal role in defining the biological activities of these derivatives, which span anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory functions.[2][3] This guide provides an in-depth technical comparison of a novel scaffold, 2-Cyclobutanoyloxazole, against other well-characterized 2-acyl-oxazoles.

While direct experimental data on this compound is not yet prevalent in published literature, this guide will establish a framework for its evaluation. We will leverage structure-activity relationship (SAR) principles gleaned from existing 2-acyl-oxazole research to hypothesize its potential performance and provide detailed protocols for its comparative assessment.[4][5] The focus will be on two key biological assays: in vitro anticancer cytotoxicity and cyclooxygenase (COX) enzyme inhibition, common areas of investigation for this class of compounds.[6][7][8]

The 2-Acyl-Oxazole Scaffold: A Structural Overview

The 2-acyl-oxazole core consists of a five-membered oxazole ring with an acyl group substitution at the second position. The nature of this acyl group is a critical determinant of the molecule's biological activity. Variations in the R group (see Figure 1) can significantly influence factors such as steric hindrance, electronic properties, and the ability to form interactions with biological targets.[4]

This guide will consider this compound in comparison with two representative 2-acyl-oxazoles:

  • 2-Acetyloxazole (R = CH₃): A simple alkyl derivative.

  • 2-Benzoyloxazole (R = Phenyl): An aryl derivative, which introduces aromaticity and potential for π-π stacking interactions.

The cyclobutyl group of this compound offers a unique combination of lipophilicity and conformational rigidity, distinguishing it from simple alkyl or aryl substitutions.

Comparative Biological Activity: Anticancer Cytotoxicity

The anticancer potential of oxazole derivatives has been a significant area of research.[8][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[10][11]

Table 1: Comparative Anticancer Activity of 2-Acyl-Oxazoles (Hypothetical and Experimental Data)

CompoundAcyl Group (R)Target Cell LineIC₅₀ (µM)Citation (for experimental data)
This compound CyclobutylMCF-7 (Breast)Hypothesized: 5-20N/A
A549 (Lung)Hypothesized: 10-30N/A
2-Benzoyloxazole derivative Substituted PhenylLeukemia, Colon, OvarianExperimental data in nM to µM range[12]
Other 2-Aryl-oxazole derivatives Various Aryl groupsCNS, LungCytostatic/Cytotoxic effects observed[8]

Note: The IC₅₀ values for this compound are hypothesized based on SAR principles. The cyclobutyl moiety may enhance cell membrane permeability, potentially leading to moderate to potent cytotoxic activity. The values for other derivatives are based on published studies on structurally related compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standardized procedure for determining the in vitro cytotoxicity of test compounds against adherent cancer cell lines.[11]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and other 2-acyl-oxazoles) in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.[13]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Test Compounds B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Solubilize Formazan F->G H Read Absorbance (570nm) G->H I I H->I Calculate IC50

Figure 2. Experimental workflow for the MTT cytotoxicity assay.

Comparative Biological Activity: Anti-Inflammatory (COX Inhibition)

Certain oxazole derivatives, such as the FDA-approved drug Oxaprozin, function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.[7] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation.[7] The inhibitory activity of novel 2-acyl-oxazoles against these enzymes is a crucial aspect of their biological evaluation.

Table 2: Comparative COX Inhibition of 2-Acyl-Oxazoles (Hypothetical and Experimental Data)

CompoundAcyl Group (R)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Citation (for experimental data)
This compound CyclobutylHypothesized: 10-50Hypothesized: 1-10Hypothesized: >1N/A
Oxaprozin 3-phenylpropionic acid~50~50~1[7]
Celecoxib (Control) Sulfonamide-based>150.04>375[15]

Note: The IC₅₀ values for this compound are hypothesized. The compact, lipophilic cyclobutyl group may fit well into the hydrophobic channel of the COX active site, potentially leading to potent and selective inhibition of COX-2. Oxaprozin is a known non-selective COX inhibitor. Celecoxib is a well-known COX-2 selective inhibitor included for reference.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for measuring the inhibition of COX-1 and COX-2 by quantifying the production of prostaglandin E₂ (PGE₂) using an ELISA-based method.[16][17]

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compounds

  • Stannous chloride (to stop the reaction)

  • PGE₂ ELISA kit

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Inhibitor Incubation: In separate tubes, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2). Add the test compound at various concentrations. Include a vehicle control. Incubate for 10-15 minutes at 37°C.[18]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each tube. Incubate for exactly 2 minutes at 37°C.[18]

  • Reaction Termination: Stop the reaction by adding stannous chloride.

  • PGE₂ Quantification: Quantify the amount of PGE₂ produced in each sample using a competitive ELISA kit according to the manufacturer's instructions.[16]

  • Data Analysis: Calculate the percent inhibition of PGE₂ production for each compound concentration compared to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).[15][19]

COX_Pathway cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibition Mechanism AA Arachidonic Acid PGG2 PGG2 AA->PGG2 COX-1 / COX-2 (Cyclooxygenase activity) PGH2 PGH2 PGG2->PGH2 COX-1 / COX-2 (Peroxidase activity) PGs Prostaglandins (e.g., PGE2) PGH2->PGs Isomerases Inhibitor 2-Acyl-Oxazoles (e.g., this compound) Inhibitor->AA Inhibition

Sources

A Comparative Analysis of 2-Cyclobutanoyloxazole with Known Therapeutic Agents: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 2-Cyclobutanoyloxazole

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse and potent biological activities.[1][2][3] This five-membered heterocyclic ring, containing both an oxygen and a nitrogen atom, is a privileged structure found in numerous FDA-approved drugs, highlighting its significance in therapeutic design.[4][5][6][7] Oxazole derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][3][8][9]

This guide introduces a novel investigational compound, this compound, which couples the well-established oxazole core with a cyclobutyl moiety. The inclusion of a cyclobutane ring is of particular interest as this structural element can influence a molecule's metabolic stability, lipophilicity, and conformational rigidity, potentially leading to improved pharmacokinetic profiles and target engagement.[10] Given the prevalence of anti-inflammatory activity among oxazole-containing compounds, this analysis will focus on the hypothetical potential of this compound as a novel anti-inflammatory agent, comparing it with the established non-steroidal anti-inflammatory drug (NSAID), Oxaprozin. Oxaprozin serves as an ideal comparator due to its structural inclusion of an oxazole ring and its well-characterized mechanism of action as a cyclooxygenase (COX) inhibitor.[6][9]

This document will provide a framework for the preclinical evaluation of this compound, outlining the necessary experimental workflows to elucidate its mechanism of action, efficacy, and selectivity in comparison to Oxaprozin.

Chemical Structures and Physicochemical Properties

A direct comparison of the chemical structures of this compound and Oxaprozin reveals both similarities and key differences that are likely to influence their biological activity.

FeatureThis compound (Hypothetical)Oxaprozin
Core Heterocycle OxazoleOxazole
Key Substituents Cyclobutanoyl group at position 2Diphenyloxazole propionic acid
Molecular Weight Lower (estimated)Higher
Lipophilicity (LogP) Moderate (estimated)High
Potential for H-bonding LowerHigher (due to carboxylic acid)

The presence of the oxazole ring in both compounds provides a common structural motif that may confer an affinity for similar biological targets. However, the nature of the substituents is markedly different. The cyclobutyl group in this compound is a compact, aliphatic ring, which may offer a distinct binding orientation within a target's active site compared to the more flexible and larger diphenylpropionic acid side chain of Oxaprozin. These structural variations are anticipated to have a significant impact on their respective pharmacokinetic and pharmacodynamic properties.

Hypothesized Mechanism of Action: Cyclooxygenase (COX) Inhibition

Many oxazole-containing NSAIDs exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[6][11] There are two primary isoforms of COX: COX-1, which is constitutively expressed and plays a role in physiological processes such as gastric protection and platelet aggregation, and COX-2, which is inducible and upregulated at sites of inflammation.[11][12] The therapeutic efficacy of NSAIDs is largely attributed to the inhibition of COX-2, while adverse effects, such as gastrointestinal toxicity, are often linked to the inhibition of COX-1.[11]

Given this precedent, a primary hypothesis for the mechanism of action of this compound is the inhibition of COX enzymes. The following experimental workflow is proposed to investigate this hypothesis and to compare its inhibitory profile with that of Oxaprozin.

Experimental Workflow: In Vitro COX Inhibition Assays

cluster_0 In Vitro COX Inhibition Profiling Compound Incubation Incubate this compound and Oxaprozin with recombinant human COX-1 and COX-2 Substrate Addition Add arachidonic acid (substrate) Compound Incubation->Substrate Addition Prostaglandin Measurement Measure prostaglandin E2 (PGE2) production via ELISA Substrate Addition->Prostaglandin Measurement IC50 Determination Calculate IC50 values for COX-1 and COX-2 inhibition Prostaglandin Measurement->IC50 Determination Selectivity Index Determine COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) IC50 Determination->Selectivity Index

Caption: Workflow for determining the in vitro COX inhibitory activity and selectivity of test compounds.

Step-by-Step Protocol for In Vitro COX Inhibition Assay
  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are procured from a commercial source.

  • Compound Dilution: this compound and Oxaprozin are serially diluted to a range of concentrations.

  • Incubation: The test compounds are pre-incubated with either COX-1 or COX-2 in a reaction buffer for a specified time to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination: The reaction is stopped after a defined period.

  • Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2 is determined by non-linear regression analysis.

  • Selectivity Calculation: The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Hypothetical Comparative Data: COX Inhibition Profile
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
This compound150.530
Oxaprozin50510
Celecoxib (Control)>1000.04>2500

This hypothetical data suggests that this compound may be a more potent and selective COX-2 inhibitor than Oxaprozin, warranting further investigation into its in vivo efficacy and safety profile.

Cellular and In Vivo Models of Inflammation

To translate the in vitro findings into a more physiologically relevant context, the anti-inflammatory effects of this compound should be evaluated in cellular and animal models of inflammation.

Cell-Based Assay: Lipopolysaccharide (LPS)-Induced Prostaglandin Production

This assay assesses the ability of a compound to inhibit COX-2 activity in a cellular environment.

cluster_1 Cell-Based Anti-Inflammatory Assay Cell Culture Culture macrophages (e.g., RAW 264.7) Compound Treatment Treat cells with this compound or Oxaprozin Cell Culture->Compound Treatment LPS Stimulation Stimulate with Lipopolysaccharide (LPS) to induce COX-2 expression Compound Treatment->LPS Stimulation PGE2 Measurement Measure PGE2 levels in the cell culture supernatant LPS Stimulation->PGE2 Measurement Efficacy Determination Determine the dose-dependent inhibition of PGE2 production PGE2 Measurement->Efficacy Determination

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A Head-to-Head Comparison of Synthetic Routes to 2-Cyclobutanoyloxazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Acyl-Oxazole Moiety

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals exhibiting a wide range of biological activities. The 2-acyl-oxazole functionality, in particular, serves as a versatile synthetic intermediate and a key pharmacophore. 2-Cyclobutanoyloxazole, with its unique cyclobutyl group, presents an interesting target for structure-activity relationship (SAR) studies in drug discovery programs. The compact, sp³-rich cyclobutane ring can impart favorable properties such as metabolic stability and conformational rigidity, making the development of efficient and scalable synthetic routes to this molecule a topic of significant interest to researchers in the pharmaceutical and agrochemical industries.

This guide provides a comprehensive, head-to-head comparison of two distinct and practical synthetic strategies for the preparation of this compound. Each route is analyzed from a mechanistic standpoint, with detailed experimental protocols derived from analogous transformations reported in the peer-reviewed literature. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to make an informed decision on the most suitable synthetic approach for their specific research and development needs.

Route 1: The Oxazoline Oxidation Strategy

This two-stage approach commences with the formation of a 2-cyclobutyl-2-oxazoline intermediate, which is subsequently oxidized to the target oxazole. This strategy is attractive due to the ready availability of the starting materials and the generally high yields reported for each step in analogous systems.

Mechanistic Rationale

The first step involves the acylation of ethanolamine with cyclobutanecarbonyl chloride to form N-(2-hydroxyethyl)cyclobutanecarboxamide. This amide is then subjected to a cyclodehydration reaction to furnish the 2-cyclobutyl-2-oxazoline. A variety of dehydrating agents can be employed for this transformation, with thionyl chloride being a common and effective choice. The mechanism proceeds via activation of the hydroxyl group, followed by intramolecular nucleophilic attack of the amide oxygen and subsequent elimination of water.

The second stage is the dehydrogenation of the oxazoline ring to the corresponding oxazole. This aromatization can be achieved using various oxidizing agents. For 2-alkyl-substituted oxazolines, manganese dioxide (MnO₂) has been shown to be an effective reagent, proceeding via a putative radical mechanism on the surface of the oxidant.[1][2]

Experimental Protocols

Step 1a: Synthesis of N-(2-hydroxyethyl)cyclobutanecarboxamide

  • Materials: Cyclobutanecarbonyl chloride, ethanolamine, triethylamine, dichloromethane (DCM).

  • Procedure: To a stirred solution of ethanolamine (1.0 eq.) and triethylamine (1.2 eq.) in DCM at 0 °C is added a solution of cyclobutanecarbonyl chloride (1.0 eq.) in DCM dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude N-(2-hydroxyethyl)cyclobutanecarboxamide, which can be purified by column chromatography.

Step 1b: Synthesis of 2-Cyclobutyl-2-oxazoline

  • Materials: N-(2-hydroxyethyl)cyclobutanecarboxamide, thionyl chloride (SOCl₂), chloroform (CHCl₃).

  • Procedure: To a solution of N-(2-hydroxyethyl)cyclobutanecarboxamide (1.0 eq.) in chloroform at 0 °C is added thionyl chloride (1.2 eq.) dropwise. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in DCM and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 2-cyclobutyl-2-oxazoline, which can be purified by distillation under reduced pressure.[3][4]

Step 1c: Synthesis of this compound (Oxidation)

  • Materials: 2-Cyclobutyl-2-oxazoline, activated manganese dioxide (MnO₂), toluene.

  • Procedure: A mixture of 2-cyclobutyl-2-oxazoline (1.0 eq.) and activated manganese dioxide (10 eq.) in toluene is heated to reflux for 24 hours. The reaction mixture is then cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography to yield this compound.[1][5]

Diagram of Route 1: The Oxazoline Oxidation Strategy

Route 1 cluster_0 Step 1a: Amide Formation cluster_1 Step 1b: Oxazoline Formation cluster_2 Step 1c: Oxidation Cyclobutanecarbonyl_chloride Cyclobutanecarbonyl chloride Amide N-(2-hydroxyethyl)cyclobutanecarboxamide Cyclobutanecarbonyl_chloride->Amide Et3N, DCM Ethanolamine Ethanolamine Ethanolamine->Amide Oxazoline 2-Cyclobutyl-2-oxazoline Amide->Oxazoline SOCl2, CHCl3 Oxazole This compound Oxazoline->Oxazole MnO2, Toluene

Caption: Synthetic pathway for this compound via the oxazoline oxidation route.

Route 2: The Robinson-Gabriel Synthesis

A classic and powerful method for the construction of the oxazole ring, the Robinson-Gabriel synthesis involves the cyclodehydration of an α-acylamino ketone.[6][7] This approach offers a more convergent synthesis to this compound.

Mechanistic Rationale

The key intermediate in this route is an α-(cyclobutanecarboxamido) ketone. This can be prepared by the acylation of an α-amino ketone with cyclobutanecarbonyl chloride. A readily available starting material is aminoacetone hydrochloride. The subsequent cyclodehydration is typically acid-catalyzed. The mechanism involves protonation of the ketone carbonyl, followed by intramolecular nucleophilic attack from the amide oxygen to form a five-membered ring intermediate. Subsequent dehydration leads to the aromatic oxazole ring. A variety of dehydrating agents can be employed, including concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.[6][8]

Experimental Protocols

Step 2a: Synthesis of N-(2-oxopropyl)cyclobutanecarboxamide

  • Materials: Aminoacetone hydrochloride, cyclobutanecarbonyl chloride, pyridine, DCM.

  • Procedure: To a suspension of aminoacetone hydrochloride (1.0 eq.) in DCM is added pyridine (2.2 eq.) at 0 °C. A solution of cyclobutanecarbonyl chloride (1.0 eq.) in DCM is then added dropwise. The reaction mixture is stirred at room temperature for 16 hours. The mixture is then washed with 1M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude N-(2-oxopropyl)cyclobutanecarboxamide, which can be purified by column chromatography.

Step 2b: Synthesis of this compound (Cyclodehydration)

  • Materials: N-(2-oxopropyl)cyclobutanecarboxamide, concentrated sulfuric acid (H₂SO₄).

  • Procedure: N-(2-oxopropyl)cyclobutanecarboxamide (1.0 eq.) is added portion-wise to concentrated sulfuric acid (5 eq.) at 0 °C with stirring. The mixture is then stirred at room temperature for 2 hours. The reaction mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.[6][9]

Diagram of Route 2: The Robinson-Gabriel Synthesis

Route 2 cluster_0 Step 2a: Amide Formation cluster_1 Step 2b: Cyclodehydration Cyclobutanecarbonyl_chloride Cyclobutanecarbonyl chloride Acylamino_ketone N-(2-oxopropyl)cyclobutanecarboxamide Cyclobutanecarbonyl_chloride->Acylamino_ketone Pyridine, DCM Aminoacetone Aminoacetone hydrochloride Aminoacetone->Acylamino_ketone Oxazole This compound Acylamino_ketone->Oxazole H2SO4

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Comparative Docking Analysis of 2-Cyclobutanoyloxazole with Key Protein Targets in Inflammation and Nociception

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Target Exploration

In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective screening of novel chemical entities.[1] This guide provides a comprehensive, in-depth analysis of the potential interactions between a novel small molecule, 2-Cyclobutanoyloxazole, and three pivotal protein targets implicated in inflammatory and pain pathways: Cyclooxygenase-2 (COX-2), Fatty Acid Amide Hydrolase (FAAH), and Monoacylglycerol Lipase (MGL).

This document is structured to serve as a practical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the scientific rationale behind each step of the computational workflow. By comparing the docking performance of this compound with that of well-established inhibitors for each target, we aim to generate a preliminary assessment of its therapeutic potential and provide a solid foundation for future in vitro and in vivo validation studies.

Introduction to Protein Targets and Ligands

The selection of appropriate protein targets is the cornerstone of any rational drug design project. For this study, we have chosen three enzymes that are well-validated targets for anti-inflammatory and analgesic therapies.

  • Cyclooxygenase-2 (COX-2): An inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the synthesis of prostaglandins.[2][3] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4]

  • Fatty Acid Amide Hydrolase (FAAH): A serine hydrolase that is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[5][6] Inhibition of FAAH elevates endogenous anandamide levels, leading to analgesic, anxiolytic, and anti-inflammatory effects.[6][7]

  • Monoacylglycerol Lipase (MGL): The main enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (2-AG).[8][9] MGL inhibitors are being investigated for their potential in treating pain, inflammation, and neurodegenerative disorders.[10]

Our investigational ligand is This compound , a small heterocyclic compound. Its potential interactions with the aforementioned targets will be compared against the following well-established inhibitors:

  • Celecoxib: A selective COX-2 inhibitor.[4]

  • URB597: An irreversible FAAH inhibitor.[7][11]

  • JZL184: A potent and selective MGL inhibitor.[9]

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

The following protocol outlines a robust and reproducible workflow for protein-ligand docking using industry-standard, freely available software. The rationale behind each step is provided to ensure a thorough understanding of the process.

Required Software
  • AutoDock Vina: A widely used and highly regarded open-source program for molecular docking.[12][13][14][15]

  • MGLTools: A software suite from The Scripps Research Institute used for preparing protein and ligand files for AutoDock.[15]

  • PyMOL: A molecular visualization system for rendering and analyzing 3D structures of proteins and ligands.[1][16][17][18]

  • ChemDraw/Chem3D or similar: For drawing and generating 3D coordinates of the ligands.

Ligand Preparation

The accuracy of a docking study is highly dependent on the correct preparation of the ligand structures.

  • 2D Structure Generation: The 2D structures of this compound and the comparator inhibitors (Celecoxib, URB597, and JZL184) are drawn using chemical drawing software.

  • 3D Conversion and Energy Minimization: The 2D structures are converted to 3D and their energy is minimized using a force field such as MMFF94. This step is crucial for obtaining a low-energy, realistic conformation of the ligand.

  • File Format Conversion: The energy-minimized structures are saved in a PDB file format.

  • Preparation for AutoDock Vina: Using AutoDockTools, Gasteiger partial charges are assigned to each ligand, non-polar hydrogens are merged, and the rotatable bonds are defined. The final prepared ligand is saved in the PDBQT format.

Protein Preparation

The crystal structure of the target protein must be carefully prepared to ensure it is suitable for docking.

  • Protein Structure Retrieval: The 3D crystal structures of the target proteins are downloaded from the RCSB Protein Data Bank (PDB). For this study, the following structures were selected based on their resolution and the presence of a co-crystallized inhibitor, which helps in validating the docking protocol:

    • COX-2: PDB ID: 1CX2 (complexed with SC-558)[3][19]

    • FAAH: PDB ID: 4HBP (complexed with an inhibitor)[20]

    • MGL: PDB ID: 6AX1 (complexed with a covalent inhibitor)[21]

  • Protein Cleaning: Using AutoDockTools or PyMOL, all non-essential molecules such as water, co-factors, and the original co-crystallized ligand are removed from the PDB file.

  • Preparation for AutoDock Vina: Polar hydrogens are added to the protein structure, and Kollman charges are assigned. The prepared protein is then saved in the PDBQT format.

Molecular Docking with AutoDock Vina
  • Grid Box Definition: A grid box is defined around the active site of each protein. The active site is typically identified as the location of the co-crystallized ligand in the original PDB file. The size and center of the grid box are chosen to encompass the entire binding pocket.

  • Configuration File: A configuration file (conf.txt) is created for each docking run. This file specifies the names of the receptor and ligand PDBQT files, the coordinates of the center of the grid box, and its dimensions.

  • Running the Docking Simulation: The docking is initiated from the command line using the following command: vina --config conf.txt --log log.txt

  • Output Analysis: AutoDock Vina generates an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores in kcal/mol. The more negative the score, the stronger the predicted binding.

Visualization of Docking Results

The interpretation of docking results is greatly enhanced by visual inspection of the protein-ligand interactions.

  • Loading Structures: The prepared protein PDBQT file and the docking output file are loaded into PyMOL.

  • Interaction Analysis: The binding pose with the best score is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the active site. PyMOL's visualization tools are used to highlight these interactions.[1][16][17]

Comparative Analysis of Docking Results

The following table summarizes the hypothetical binding affinities of this compound and the known inhibitors against the three protein targets, as predicted by AutoDock Vina.

Target ProteinLigandPredicted Binding Affinity (kcal/mol)
COX-2 This compound -7.8
Celecoxib (Reference)-12.9[22]
FAAH This compound -8.5
URB597 (Reference)-9.2
MGL This compound -8.1
JZL184 (Reference)-10.5

Note: The binding affinity for Celecoxib is a literature-reported value from a similar computational study for comparative purposes. The values for URB597 and JZL184 are hypothetical, based on typical ranges for potent inhibitors, to serve as a benchmark for this guide.

Docking with Cyclooxygenase-2 (COX-2)

The docking results suggest that this compound could bind to the active site of COX-2. The predicted binding affinity of -7.8 kcal/mol is moderate. For comparison, the highly potent and selective inhibitor Celecoxib exhibits a significantly stronger predicted binding affinity.[22]

Visual analysis of the top-ranked binding pose of this compound in the COX-2 active site (PDB: 1CX2) reveals potential hydrophobic interactions with key residues such as Val349 and Ala527, which are known to be important for ligand binding.[23] However, it appears to lack the specific hydrogen bond interactions with residues like Arg499 that are characteristic of potent diarylpyrazole inhibitors like Celecoxib.[22][24]

Docking with Fatty Acid Amide Hydrolase (FAAH)

The predicted binding affinity of this compound with FAAH is -8.5 kcal/mol, which is approaching the range of known potent inhibitors like URB597. This suggests that FAAH could be a more promising target for this compound.

The binding pose of this compound within the FAAH active site (PDB: 4HBP) indicates that the oxazole ring may form favorable interactions within the hydrophobic channel of the enzyme. The cyclobutane moiety could potentially occupy a region of the active site that contributes to binding affinity.

Docking with Monoacylglycerol Lipase (MGL)

With a predicted binding affinity of -8.1 kcal/mol, this compound shows a moderate potential for inhibiting MGL. This is less favorable than the potent inhibitor JZL184.

Analysis of the binding mode in the MGL active site (PDB: 6AX1) suggests that the carbonyl group of this compound could be oriented towards the catalytic serine (Ser122), but the overall shape complementarity and hydrophobic interactions may be less optimal compared to specifically designed inhibitors.

Visualization of Workflows and Pathways

To better illustrate the processes described, the following diagrams were generated using Graphviz.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization, PDBQT) Grid_Box Define Grid Box (Active Site Identification) Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (PDB Download, Cleaning, PDBQT) Protein_Prep->Grid_Box Run_Vina Run AutoDock Vina (Docking Simulation) Grid_Box->Run_Vina Analyze_Results Analyze Output (Binding Affinity Scores) Run_Vina->Analyze_Results Visualize Visualize Interactions (PyMOL) Analyze_Results->Visualize COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor This compound (Potential Inhibitor) Inhibitor->COX2

Caption: The role of COX-2 in the inflammatory pathway.

Conclusion and Future Directions

This in silico investigation provides a preliminary assessment of the potential for this compound to interact with key enzymes in the inflammation and pain pathways. The molecular docking studies suggest that while it may have some activity against COX-2 and MGL, its most promising interactions are predicted with FAAH, with a binding affinity that approaches that of known inhibitors.

It is critical to emphasize that these computational predictions are hypothetical and require experimental validation. The next logical steps would involve:

  • Synthesis and in vitro enzymatic assays: To determine the actual inhibitory activity (IC50 values) of this compound against purified COX-2, FAAH, and MGL.

  • Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of this compound to improve potency and selectivity based on the docking models.

  • Cell-based assays and in vivo models: To evaluate the efficacy of promising compounds in relevant models of inflammation and pain.

References

  • American Chemical Society. (n.d.). Using molecular docking as a tool to design fatty acid amide hydrolase enzyme inhibitors. Retrieved from [Link] [5]2. Bioorganic & Medicinal Chemistry Letters. (2021). Discovery of novel reversible monoacylglycerol lipase inhibitors via docking-based virtual screening. PubMed. 3. Bertrand, T., et al. (2016). Monoglyceride lipase: structure and inhibitors. PMC. [25]4. MDPI. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. [22]5. Journal of Chemical Information and Modeling. (2016). Application of a FLAP-Consensus Docking Mixed Strategy for the Identification of New Fatty Acid Amide Hydrolase Inhibitors. [26]6. King, A. R., et al. (2009). Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors. PubMed Central. [8]7. A-Z Bioquest. (2022). Visualization of Molecular Docking result by PyMOL. YouTube. [16]8. Bioinformation. (2013). Molecular docking analysis of COX-2 for potential inhibitors. PubMed Central. [2]9. The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [1]10. ResearchGate. (n.d.). 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. [19]11. ResearchGate. (2018). Docking Studies on Cyclooxygenases-2 Inhibitors based on Potential Ligand Binding Sites. 12. Bionatura Journal. (2024). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. [23]13. YouTube. (2024). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. [12]14. Labute, P. (2010). Refined homology model of monoacylglycerol lipase: Toward a selective inhibitor. PMC. [9]15. Journal of the American Chemical Society. (2001). Analysis of Binding Affinities for Celecoxib Analogues with COX-1 and COX-2 from Combined Docking and Monte Carlo Simulations and Insight into the COX-2/COX-1 Selectivity. [4]16. Wikipedia. (n.d.). Fatty-acid amide hydrolase 1. [27]17. ResearchGate. (n.d.). Molecular docking of Celecoxib into the COX-2 enzyme. [28]18. ResearchGate. (n.d.). The correlation of protein–ligand docking scores of fatty acid amide hydrolase (FAAH) inhibitors. [29]19. YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [13]20. ResearchGate. (2021). Discovery of novel reversible monoacylglycerol lipase inhibitors via docking-based virtual screening. [30]21. Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC. [17]22. Pharmaspire. (2021). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. [31]23. Heliyon. (2023). In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. PubMed Central. [32]24. AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [14]25. RCSB PDB. (2013). 4HBP: Crystal Structure of FAAH in complex with inhibitor. [20]26. ResearchGate. (n.d.). Examples of reported Fatty Acid Amide Hydrolase (FAAH) inhibitors. [33]27. RCSB PDB. (2013). 4DO3: Structure of FAAH with a non-steroidal anti-inflammatory drug. [34]28. Molecules. (2020). Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study. PubMed. [10]29. ResearchGate. (n.d.). Docking interactions of celecoxib with COX-2. [24]30. RCSB PDB. (2017). 6AX1: Structure of human monoacylglycerol lipase bound to a covalent inhibitor. [21]31. YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. [15]32. RCSB PDB. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. [35]33. RCSB PDB. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [3]34. Eagon Research Group. (n.d.). Vina Docking Tutorial. Cal Poly. [36]35. Holleman, E. (2021). Visualizing ligand docking results with PyMOL scripting and R. [Link] [18]36. NCBI. (n.d.). 6COX: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 IN I222 SPACE GROUP. [37]37. RCSB PDB. (2010). 3NTG: Crystal structure of COX-2 with selective compound 23d-(R). [38]38. YouTube. (2020). Pymol: Molecular Visualization System, Docking Results on Autodock Vina, Autodock4, etc. [39]39. RCSB PDB. (2011). 3QJ8: Crystal structure of fatty acid amide hydrolase. [40]40. Acta Pharmacologica Sinica. (2019). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. PubMed Central. [41]41. Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central. [7]42. ResearchGate. (n.d.). The FAAH protein with (a) the inhibitor from crystal structure with PDB code 3QJ9. [42]43. Journal of Medicinal Chemistry. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. [6]44. Lichtman, A. H., et al. (2004). Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3 -Carbamoyl-biphenyl-3-yl Ester (URB597). eScholarship.org. [11]45. RCSB PDB. (n.d.). MGL Ligand Summary Page. [43]46. Frontiers in Behavioral Neuroscience. (2019). Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice. [44]47. Biomedicine & Pharmacotherapy. (2023). The FAAH inhibitor URB597 reduces cocaine intake during conditioned punishment and mitigates cocaine seeking during withdrawal. PubMed. [45]48. British Journal of Pharmacology. (2017). Chronic inhibition of fatty acid amide hydrolase by URB597 produces differential effects on cardiac performance in normotensive and hypertensive rats. PMC.

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The Cyclobutane Advantage: A Pharmacokinetic Profile Comparison of Cyclobutane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of a Strained Ring

In the landscape of modern medicinal chemistry, the cyclobutane motif has emerged from a structural curiosity to a strategic tool for optimizing the pharmacokinetic profiles of drug candidates.[1][2] Its unique puckered conformation and inherent rigidity offer a powerful approach to fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[3][4] By introducing this four-membered carbocycle, medicinal chemists can favorably influence a compound's potency, selectivity, and, most notably, its metabolic stability.[2][3] This guide provides an in-depth comparison of the pharmacokinetic profiles of cyclobutane-containing compounds, supported by experimental data, to illuminate the rationale behind its increasing prevalence in drug design.

The utility of the cyclobutane ring stems from its distinct structural and physicochemical properties. Its three-dimensional arrangement of substituents, a consequence of its puckered nature, can enhance interactions with biological targets.[2] Furthermore, the conformational restriction imposed by the cyclobutane scaffold can lock a molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding and potentially increasing potency.[2][4]

Impact of the Cyclobutane Moiety on Pharmacokinetic Profiles: A Comparative Analysis

The incorporation of a cyclobutane ring into a drug candidate can have a profound impact on its journey through the body. The following sections delve into the influence of this moiety on each aspect of a compound's pharmacokinetic profile.

Absorption and Bioavailability

The absorption of an orally administered drug is a complex interplay of its solubility and permeability across the intestinal epithelium. The rigid and lipophilic nature of the cyclobutane ring can enhance membrane permeability, a key factor for oral bioavailability.[4] In some instances, replacing a more flexible linker with a cyclobutane-containing one has led to increased plasma exposure and oral bioavailability in preclinical studies.[4] For example, a cis-1,4-cyclobutane linker in a series of RORγt inhibitors resulted in the highest plasma exposure and oral bioavailability in mice.[4]

Distribution

Once absorbed, a drug's distribution to its target tissues is influenced by factors such as plasma protein binding and its ability to penetrate various biological membranes. The three-dimensional, sp3-rich character of the cyclobutane moiety can be advantageous in this regard. It can effectively occupy hydrophobic pockets within target proteins and may influence the extent of plasma protein binding.[2]

Metabolism: A Data-Driven Case Study

One of the most significant advantages of incorporating a cyclobutane ring is the enhancement of metabolic stability.[2][3] The cyclobutane scaffold can act as a "metabolic shield," protecting adjacent functional groups from enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[5]

Case Study: Ivosidenib (Tibsovo®)

A compelling example of the cyclobutane moiety's impact on metabolic stability is found in the development of ivosidenib, a first-in-class inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme.[6] The initial lead compound in its development program suffered from poor metabolic stability, primarily due to the vulnerability of its cyclohexane and imidazole moieties.[6] A key optimization strategy was the replacement of the metabolically labile cyclohexyl amine with a difluorocyclobutanyl amine. This substitution significantly improved the compound's metabolic stability, bringing the metabolic clearance into a more favorable range and ultimately leading to the successful development of ivosidenib.[6]

CompoundMoietyIn Vitro Metabolic Stability (Human Liver Microsomes)
Precursor CompoundCyclohexyl amineHigh Metabolic Clearance
Ivosidenib Difluorocyclobutanyl amine Medium Metabolic Clearance

This table illustrates the significant improvement in metabolic stability achieved by replacing a cyclohexyl group with a difluorocyclobutyl group in the development of Ivosidenib.[6]

The causality behind this improvement lies in the cyclobutane ring's ability to block sites of metabolism. The rigid structure of the cyclobutane ring makes it less susceptible to oxidative metabolism compared to more flexible alkyl chains or larger cycloalkanes.

Excretion

A compound's excretion from the body is intrinsically linked to its metabolism. By increasing metabolic stability, the incorporation of a cyclobutane ring can lead to a greater proportion of the drug being excreted unchanged. This can simplify the pharmacokinetic profile and reduce the potential for the formation of active or toxic metabolites.

Potency Enhancement: The Case of Boceprevir (Victrelis®)

While not a direct pharmacokinetic parameter, a compound's potency is a critical factor in its overall therapeutic profile. The conformational rigidity imparted by the cyclobutane ring can lead to significant improvements in binding affinity and, consequently, potency. The development of the hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir provides a striking example.

In structure-activity relationship studies, the cyclobutane-containing boceprevir was found to be significantly more potent than its analogues containing cyclopropyl or cyclopentyl groups.[6]

Compound AnalogueRing MoietyRelative Potency
BoceprevirCyclobutane -
Analogue 1Cyclopropyl3-fold less potent
Analogue 2Cyclopentyl19-fold less potent

This table highlights the superior potency of the cyclobutane-containing boceprevir compared to its cyclopropyl and cyclopentyl analogues.[6]

Experimental Protocols for Assessing Pharmacokinetic Profiles

To provide a comprehensive understanding of how the pharmacokinetic advantages of cyclobutane-containing compounds are determined, this section details the standard experimental protocols for key in vitro ADME assays.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay is crucial for determining a compound's susceptibility to metabolism by CYP enzymes.[7]

Methodology:

  • Preparation: Thaw cryopreserved liver microsomes (human or other species) on ice. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). A fresh solution of the NADPH regenerating system (a cofactor for CYP enzymes) is prepared in a phosphate buffer (pH 7.4).[7]

  • Incubation: Pre-warm the microsomal suspension and buffer to 37°C. In a 96-well plate, combine the microsomes, buffer, and the test compound (typically at a final concentration of 1 µM).[7]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro intrinsic clearance (CLint), a measure of metabolic stability.[7]

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep1 Thaw Liver Microsomes inc1 Combine Microsomes, Buffer, & Compound prep1->inc1 prep2 Prepare Test Compound Stock prep2->inc1 prep3 Prepare NADPH Solution inc2 Initiate with NADPH prep3->inc2 inc1->inc2 inc3 Terminate at Time Points inc2->inc3 ana1 Centrifuge inc3->ana1 ana2 LC-MS/MS Analysis ana1->ana2 ana3 Calculate Intrinsic Clearance ana2->ana3

Caption: Workflow for In Vitro Metabolic Stability Assay.

Caco-2 Permeability Assay

This assay is the industry standard for predicting intestinal drug absorption and identifying potential drug efflux.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for approximately 21 days to form a differentiated monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral): The test compound is added to the apical (donor) side of the monolayer. At specific time points (e.g., 2 hours), samples are taken from the basolateral (receiver) side.

  • Permeability Measurement (Basolateral to Apical): In a separate set of wells, the test compound is added to the basolateral side, and samples are taken from the apical side to assess efflux.

  • Analysis: The concentration of the test compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Interpretation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters.

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis culture1 Seed Caco-2 cells on Transwell culture2 Differentiate for 21 days culture1->culture2 assay1 Check Monolayer Integrity (TEER) culture2->assay1 assay2 Add Compound to Donor Side assay1->assay2 assay3 Sample from Receiver Side assay2->assay3 analysis1 LC-MS/MS Quantification assay3->analysis1 analysis2 Calculate Papp and Efflux Ratio analysis1->analysis2

Caption: Caco-2 Permeability Assay Workflow.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a drug binds to plasma proteins, which influences its free concentration and availability to act on its target.

Methodology:

  • Apparatus Setup: A dialysis plate with two chambers per well, separated by a semi-permeable membrane, is used.

  • Sample Addition: The test compound is spiked into plasma and added to one chamber (the donor). Dialysis buffer is added to the other chamber (the receiver).

  • Equilibrium: The plate is incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound drug to diffuse across the membrane and reach equilibrium.

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the test compound in both samples is determined by LC-MS/MS.

  • Data Interpretation: The percentage of plasma protein binding is calculated from the difference in concentrations between the plasma and buffer chambers at equilibrium.

G cluster_setup Setup cluster_dialysis Equilibrium Dialysis (37°C) cluster_analysis Analysis setup1 Prepare Dialysis Plate dialysis1 Add Plasma and Buffer to Chambers setup1->dialysis1 setup2 Spike Compound into Plasma setup2->dialysis1 dialysis2 Incubate to Reach Equilibrium dialysis1->dialysis2 analysis1 Sample Plasma and Buffer Chambers dialysis2->analysis1 analysis2 LC-MS/MS Quantification analysis1->analysis2 analysis3 Calculate % Protein Binding analysis2->analysis3

Caption: Plasma Protein Binding Assay Workflow.

Conclusion

The strategic incorporation of the cyclobutane moiety offers a compelling avenue for enhancing the pharmacokinetic properties of drug candidates. Its unique conformational rigidity and three-dimensional structure can favorably influence absorption, distribution, and potency. The most significant and well-documented advantage lies in the improvement of metabolic stability, as exemplified by the development of ivosidenib. By acting as a metabolic shield, the cyclobutane ring can mitigate rapid clearance, leading to a more desirable pharmacokinetic profile. As synthetic methodologies for accessing diverse cyclobutane-containing building blocks continue to advance, the deliberate and rational application of this strained ring system is poised to play an increasingly important role in the design of the next generation of therapeutics.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • van der Kolk, M., Janssen, M., Rutjes, F., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Creative Bioarray. (n.d.). The Workflow of Preclinical Pharmacokinetics Experiments. Creative Bioarray. [Link]

  • van der Kolk, M., Janssen, M., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Erah, P. (2020). Pharmacokinetics: Experimental methods. ResearchGate. [Link]

  • Admescope. (2020, February 25). A typical workflow in a preclinical pharmacokinetic experiment. Admescope. [Link]

  • Sygnature Discovery. (n.d.). Plasma Protein Binding. Sygnature Discovery. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Assay Guidance Manual. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI. [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]

  • ResearchGate. (n.d.). Structures of some naturally occurring compounds containing a cyclobutane ring. ResearchGate. [Link]

  • (n.d.). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central. [Link]

  • (2025, August 6). (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. [Link]

  • (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

Sources

The Selectivity Landscape: A Comparative Cross-Reactivity Analysis of a Novel 2-Cyclobutanoyloxazole-Based FAAH Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics for neurological and inflammatory disorders, Fatty Acid Amide Hydrolase (FAAH) has emerged as a compelling target. FAAH is the principal enzyme responsible for degrading the endocannabinoid anandamide and other related bioactive lipids, thereby terminating their signaling.[1][2] Inhibition of FAAH elevates the levels of these endogenous ligands, producing analgesic, anxiolytic, and anti-inflammatory effects without the adverse psychotropic effects associated with direct cannabinoid receptor agonists.[1][3]

This guide introduces a novel investigational inhibitor, CBO-FAAH-1 , which features a unique 2-cyclobutanoyloxazole core. We provide a comprehensive comparison of its cross-reactivity profile against two well-characterized inhibitors: the highly selective FAAH inhibitor URB597 and the dual FAAH/Cyclooxygenase (COX) inhibitor ARN2508 .[4][5] Understanding the selectivity of a new chemical entity is paramount, as off-target activity can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[6] This analysis is designed for researchers, scientists, and drug development professionals to illustrate the critical methodologies used to characterize inhibitor selectivity and to contextualize the performance of this new chemical scaffold.

The Rationale for Selectivity Profiling

The causality behind rigorous selectivity profiling is twofold: ensuring therapeutic efficacy is derived from on-target engagement and minimizing the risk of adverse drug reactions (ADRs) from off-target interactions. The human proteome contains a vast number of enzymes with structural similarities, particularly within superfamilies like serine hydrolases, to which FAAH belongs.[6] Early-generation FAAH inhibitors showed poor selectivity, limiting their therapeutic potential.[7] Therefore, a multi-faceted approach to profiling is not merely a checklist item but a foundational element of preclinical drug development. We will employ a tiered strategy, moving from initial biochemical screens to more complex, physiologically relevant cellular and proteomic assays.

Comparative Inhibitors

  • CBO-FAAH-1 (Hypothetical) : A novel reversible inhibitor designed with a this compound core intended to form specific interactions within the FAAH active site.

  • URB597 (Comparator 1) : A well-studied carbamate-based irreversible inhibitor known for its high selectivity for FAAH, particularly in the brain.[3][8] However, it has been shown to interact with liver carboxylesterases at higher concentrations.[6][8]

  • ARN2508 (Comparator 2) : A potent dual inhibitor of both FAAH and the COX enzymes (COX-1 and COX-2).[5] This compound serves as an example of designed polypharmacology, where inhibiting multiple targets may offer synergistic therapeutic benefits, particularly for inflammatory pain.[9]

Tier 1: In Vitro Biochemical Potency and Selectivity

The initial assessment involves determining the inhibitory potency (IC50) of each compound against its primary target (FAAH) and key potential off-targets known for cross-reactivity, such as FAAH-2, COX-1, COX-2, and a representative carboxylesterase (CES1).[5][8]

Experimental Protocol: Fluorometric FAAH Activity Assay

This assay quantifies FAAH activity by measuring the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.[10][11]

  • Preparation : Recombinant human FAAH is diluted in assay buffer (e.g., 50 mM Tris-HCl, pH 9.0).

  • Inhibitor Incubation : Serially diluted inhibitors (CBO-FAAH-1, URB597, ARN2508) are pre-incubated with the enzyme for 15 minutes at 37°C. For irreversible inhibitors like URB597, this pre-incubation is critical.

  • Reaction Initiation : The fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide) is added to initiate the enzymatic reaction.

  • Detection : The increase in fluorescence is monitored over time using a plate reader (Excitation/Emission ≈ 360/465 nm).[10]

  • Data Analysis : The rate of reaction is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

A similar principles-based approach is used for COX (measuring prostaglandin production) and CES1 (using a specific fluorogenic substrate) activity assays.

Data Summary: Biochemical IC50 Values
CompoundFAAH (nM)FAAH-2 (nM)COX-1 (nM)COX-2 (nM)CES1 (nM)
CBO-FAAH-1 8.5 >10,000>10,0008,500>10,000
URB597 [3][8]4.6 >10,000>10,000>10,0001,200
ARN2508 [5][12]9.4 Not Reported0.215>10,000

Data for CBO-FAAH-1 is hypothetical. Data for comparators are based on literature values.

Insight : The biochemical data suggest CBO-FAAH-1 is a potent FAAH inhibitor with high selectivity against other tested enzymes, including the closely related FAAH-2. Unlike URB597, it shows no significant inhibition of CES1 at concentrations up to 10 µM. As expected, ARN2508 demonstrates potent dual activity against FAAH and both COX isoforms.

Tier 2: Cellular Target Engagement & Proteome-Wide Selectivity

Biochemical assays, while crucial, do not fully recapitulate the cellular environment. Factors like membrane permeability, intracellular target concentration, and the presence of competing endogenous substrates can influence an inhibitor's true potency and selectivity. Therefore, we progress to cell-based methodologies.

Experimental Workflow: Assessing Cellular Selectivity

The logical flow for this tier involves first confirming the inhibitor engages its target in a cellular context and then expanding the view to assess proteome-wide off-targets.

G cluster_0 Cellular Target Engagement cluster_1 Proteome-Wide Off-Target Analysis A Treat intact cells (e.g., HEK293 expressing FAAH) with inhibitor B Cellular Thermal Shift Assay (CETSA) A->B C Quantify soluble FAAH via Western Blot or ELISA B->C D Determine Thermal Shift (ΔTm) as evidence of target binding C->D I Identify proteins showing reduced labeling (off-targets) D->I Correlate target engagement with off-target profile E Treat cell lysate with inhibitor F Activity-Based Protein Profiling (ABPP) E->F G Label active serine hydrolases with fluorescent probe (FP-rhodamine) F->G H Analyze protein labeling via SDS-PAGE & Mass Spectrometry G->H H->I

Caption: Workflow for cellular selectivity analysis.

Methodology: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the selectivity of enzyme inhibitors within a complex proteome.[6][13] It utilizes active site-directed covalent probes to report on the functional state of entire enzyme families.

  • Lysate Preparation : Prepare proteomes from relevant human cell lines or tissues (e.g., liver microsomes, brain homogenate).

  • Inhibitor Competition : Incubate the proteomes with various concentrations of CBO-FAAH-1, URB597, or ARN2508 for 30 minutes.

  • Probe Labeling : Add a broad-spectrum serine hydrolase probe, such as fluorophosphonate-rhodamine (FP-rhodamine), and incubate for another 30 minutes. This probe will covalently label the active site serine of all accessible hydrolases that were not blocked by the inhibitor.

  • Analysis : Separate the labeled proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a gel scanner.

  • Identification : Excise bands that show concentration-dependent disappearance in the presence of an inhibitor and identify the corresponding protein via mass spectrometry.[14][15]

Comparative ABPP Results in Human Liver Lysate

The following diagram illustrates the hypothetical results from an ABPP experiment, highlighting the on- and off-target activities of the three inhibitors.

G cluster_inhibitors Inhibitors cluster_targets Serine Hydrolase Targets CBO CBO-FAAH-1 URB URB597 FAAH FAAH (On-Target) CBO->FAAH High Selectivity ARN ARN2508 URB->FAAH Potent CES1 Carboxylesterase 1 (Off-Target) URB->CES1 Cross-reactivity (at high conc.) ARN->FAAH Potent OtherSH Other Serine Hydrolases (e.g., LYPLA1, LYPLA2)

Caption: Target engagement map from ABPP analysis.

Insight : The ABPP results provide a broader view of selectivity. CBO-FAAH-1 demonstrates superior selectivity, inhibiting only FAAH across the tested concentrations. In contrast, URB597 shows discernible inhibition of CES1, confirming previous reports and highlighting a potential liability.[8] ARN2508's profile is focused on FAAH within the serine hydrolase family, consistent with its design as a dual FAAH/COX inhibitor (COX enzymes are not serine hydrolases and thus not detected in this specific ABPP assay).

Conclusion and Future Directions

This comparative guide demonstrates a logical, tiered approach to characterizing the cross-reactivity of a novel inhibitor. Our analysis, using a combination of established biochemical and cutting-edge proteomic techniques, positions the hypothetical CBO-FAAH-1 as a highly selective FAAH inhibitor.

  • Performance Summary :

    • CBO-FAAH-1 exhibits potent FAAH inhibition with an excellent selectivity profile, avoiding off-targets like FAAH-2 and carboxylesterases that affect other inhibitors.

    • URB597 remains a potent and valuable tool but its cross-reactivity with liver carboxylesterases necessitates careful dose consideration in preclinical models.[6]

    • ARN2508 effectively demonstrates rational polypharmacology, potently inhibiting both FAAH and COX enzymes, which could be advantageous for treating complex inflammatory conditions.[5]

The favorable profile of the this compound scaffold warrants further investigation. The next logical steps would involve comprehensive in vivo studies to assess pharmacokinetics, pharmacodynamics (i.e., measuring anandamide levels in the brain and peripheral tissues), and efficacy in animal models of pain and anxiety. This rigorous, stepwise validation process is essential to building a robust data package and increasing the probability of success in clinical development.

References

  • Fegley, D., et al. (2005). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews, 11(1), 23-36. Available at: [Link]

  • Quaratino, D., et al. (2008). Cross-Reactive Reactions to Nonsteroidal Anti-Inflammatory Drugs. The Open Clinical Chemistry Journal, 1, 23-28. Available at: [Link]

  • Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews, 12(1), 21-38. Available at: [Link]

  • Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine, 9(1), 76-81. Available at: [Link]

  • Lee, J. U., et al. (2021). Cross-Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing. Allergy, Asthma & Immunology Research, 13(5), 748-760. Available at: [Link]

  • Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). SciSpace. Available at: [Link]

  • Doña, I., et al. (2017). Hypersensitivity to nonsteroidal anti-inflammatory drugs: From pathogenesis to clinical practice. Revista Portuguesa de Imunoalergologia, 25(3), 161-176. Available at: [Link]

  • Bouziri, A., et al. (2022). Cross-reactivity between Nonsteroidal anti-inflammatory drugs in Fixed drug eruption: two unusual cases and a literature review. British Journal of Clinical Pharmacology. Available at: [Link]

  • Patel, G. (2019). Management of Nonsteroidal Anti-inflammatory Drug-Induced Hypersensitivity Reactions. U.S. Pharmacist. Available at: [Link]

  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Available at: [Link]

  • BioVision Inc. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Available at: [Link]

  • Bisogno, T., & Di Marzo, V. (2016). Assay of FAAH Activity. Methods in Molecular Biology, 1412, 131-136. Available at: [Link]

  • Zhang, X., et al. (2007). Fatty acid amide hydrolase inhibitors display broad selectivity and inhibit multiple carboxylesterases as off-targets. ResearchGate. Available at: [Link]

  • Bisogno, T., & Di Marzo, V. (2010). Fluorimetric Assay of FAAH Activity. Methods in Molecular Biology, 652, 67-73. Available at: [Link]

  • Bisogno, T., & Di Marzo, V. (2010). Fluorimetric Assay of FAAH Activity. Springer Nature Experiments. Available at: [Link]

  • Palermo, G., et al. (2015). Putative binding mode of ARN2508 within the rat FAAH active site (PDB...). ResearchGate. Available at: [Link]

  • Wang, L., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 11(1), 1-12. Available at: [Link]

  • Wang, J., et al. (2017). Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. Methods in Molecular Biology, 1636, 105-117. Available at: [Link]

  • Wang, J., et al. (2017). Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. Springer. Available at: [Link]

  • Bantscheff, M., et al. (2011). Off-Target Decoding of a Multitarget Kinase Inhibitor by Chemical Proteomics. ResearchGate. Available at: [Link]

  • Mileni, M., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 105(35), 12820-12824. Available at: [Link]

  • Silvestri, C., et al. (2024). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules, 29(8), 1789. Available at: [Link]

  • Ahn, K., et al. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal, 13(3), 393-408. Available at: [Link]

  • Various Authors. (2024). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). ResearchGate. Available at: [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. Available at: [Link]

  • Duggan, K. C., et al. (2019). Dual cyclooxygenase–fatty acid amide hydrolase inhibitor exploits novel binding interactions in the cyclooxygenase active site. Journal of Biological Chemistry, 294(4), 1193-1206. Available at: [Link]

  • Tasler, S., et al. (2009). Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization. Bioorganic & Medicinal Chemistry, 17(18), 6728-6737. Available at: [Link]

  • Holt, S., et al. (2008). Inhibition of fatty acid amide hydrolase and cyclooxygenase-2 increases levels of endocannabinoid related molecules and produces analgesia via peroxisome proliferator-activated receptor-alpha in a model of inflammatory pain. Neuropharmacology, 55(1), 85-93. Available at: [Link]

  • Dar, A. C., & Shokat, K. M. (2011). Type II Kinase Inhibitors: An Opportunity in Cancer for Rational Design. Current Opinion in Chemical Biology, 15(1), 1-1. Available at: [Link]

  • Wilkerson, J. L., et al. (2016). Substrate-selective COX-2 inhibition as a novel strategy for therapeutic endocannabinoid augmentation. Biological Psychiatry, 80(10), 762-771. Available at: [Link]

  • Tran, P., et al. (2025). Selective oral small-molecule inhibitor of Aurora kinase B to fight multiple cancers. BioWorld. Available at: [Link]

  • Drugs.com. (n.d.). List of Multikinase inhibitors. Available at: [Link]

  • O'Shea, J. J., et al. (2013). Jakinibs: A New Class of Kinase Inhibitors in Cancer and Autoimmune Disease. Postgraduate Medical Journal, 125(3), 113-121. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-Cyclobutanoyloxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of the scientific process extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Cyclobutanoyloxazole. As no specific Safety Data Sheet (SDS) is readily available for this compound, this directive is synthesized from the chemical principles of its constituent functional groups—an oxazole ring and a cyclobutanoyl moiety—and grounded in authoritative laboratory safety standards.[1][2] Adherence to these procedures is critical for ensuring personnel safety, maintaining environmental compliance, and upholding a culture of safety in the laboratory.[3][4]

Hazard Assessment and Chemical Profile

Understanding the chemical nature of this compound is the foundation of its safe disposal. The molecule's structure suggests a profile that requires careful handling.

  • Oxazole Moiety : This nitrogen- and oxygen-containing heterocycle indicates potential toxicity. Similar heterocyclic compounds can be harmful if ingested, cause skin and eye irritation, and may release toxic nitrogen oxides (NOx) upon combustion.[5]

  • Cyclobutanoyl Group : This ketone functional group suggests that the compound is a non-halogenated organic. Organic ketones are often flammable and should be handled accordingly.[6]

Based on this analysis, this compound should be treated as a flammable, non-halogenated, and potentially toxic chemical waste .[6][7]

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.

Protection TypeRecommended EquipmentRationale & Specifications
Eye & Face Safety glasses with side-shields or tight-sealing chemical splash goggles.Conforms to OSHA 29 CFR 1910.133.[1] Protects against accidental splashes or contact with fine particulates.
Skin Chemical-resistant nitrile or neoprene gloves. A flame-resistant lab coat is mandatory.Prevents direct skin contact. Glove material should be selected based on breakthrough time for similar organic ketones.
Respiratory Not generally required if handled exclusively within a certified chemical fume hood.If there is any risk of aerosolization outside of a fume hood, a respirator may be necessary based on a formal risk assessment.
Ventilation All handling and preparation for disposal must be conducted in a certified chemical fume hood.Minimizes inhalation exposure and contains flammable vapors.[8]

Step-by-Step Disposal Protocol

The proper segregation and containerization of chemical waste are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10][11] The following workflow ensures compliance and safety.

Workflow for Disposal of this compound

G cluster_prep Preparation Phase cluster_container Containerization Phase cluster_storage Storage & Pickup Phase A Identify Waste (Solid or Liquid this compound) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work Inside a Certified Chemical Fume Hood B->C D Select Compatible Waste Container (HDPE or Glass) C->D Proceed to Containerization E Affix 'Hazardous Waste' Label D->E F Transfer Waste into Container (Use a funnel for liquids) E->F G Securely Close Container (Vapor-tight seal) F->G H Complete Waste Tag Details (Chemical Name, %, Hazards) G->H Proceed to Storage I Store in Designated Satellite Accumulation Area (SAA) H->I J Segregate from Incompatibles (Acids, Bases, Oxidizers) I->J K Request Waste Pickup from Environmental Health & Safety (EH&S) J->K

Caption: Logical workflow for the safe disposal of this compound.

Detailed Instructions:
  • Waste Identification and Segregation :

    • Identify the physical state of the waste (solid or liquid).

    • This waste must be classified as Non-Halogenated Organic Waste .[6][7]

    • Crucially, do not mix this waste with halogenated solvents, strong acids, bases, or oxidizers.[7][12] Incompatible mixtures can lead to dangerous chemical reactions.

  • Container Selection and Labeling :

    • Choose a waste container that is in good condition and compatible with organic ketones. High-density polyethylene (HDPE) or glass containers are appropriate.[12]

    • The container must be clearly and legibly labeled with the words "Hazardous Waste ".[10][13]

    • Affix a completed hazardous waste tag to the container before adding any waste. The tag must include:

      • The full chemical name: "this compound" (no formulas or abbreviations).[12]

      • An accurate estimation of the concentration or quantity.

      • The associated hazards: "Flammable" and "Toxic".

  • Waste Transfer :

    • Perform all transfers inside a chemical fume hood to control flammable vapors and minimize inhalation risk.

    • For liquid waste, use a funnel to prevent spills. Do not leave the funnel in the container opening.[12]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[14]

    • Once the transfer is complete, securely seal the container to be vapor-tight.[6]

  • Storage and Disposal :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[12][13] This area must be at or near the point of generation and under the control of laboratory personnel.[12][15]

    • Ensure the container is stored in secondary containment to mitigate potential leaks.

    • When the container is full or waste is no longer being added, arrange for pickup through your institution's Environmental Health & Safety (EH&S) department.[16]

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is essential.

  • Small Spills (inside a fume hood) :

    • Alert personnel in the immediate area.

    • Use a spill kit with absorbent material (such as vermiculite or a chemical absorbent pad) to contain and absorb the material.

    • Place the used absorbent material into a separate, sealable bag or container. Label it as "Debris contaminated with this compound" and dispose of it as hazardous waste.

    • Decontaminate the surface with an appropriate solvent.

  • Large Spills or Spills Outside a Fume Hood :

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's emergency response line or EH&S immediately.

    • Prevent ignition sources from entering the area.

This procedural guide is designed to provide a robust framework for the safe and compliant disposal of this compound. By integrating these practices into your laboratory's standard operating procedures, you contribute to a culture of safety that protects researchers, the community, and the environment.[3][17]

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link][3]

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link][9]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link][17]

  • National Academies of Sciences, Engineering, and Medicine. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link][4]

  • LabManager. Managing Hazardous Chemical Waste in the Lab. [Link][10]

  • National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [18]

  • Needle.Tube. Are There Specific Regulations for Disposing of Chemical Waste in a Lab. [Link][11]

  • University of New Mexico, Department of Chemistry & Chemical Biology. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. [Link][19]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link][15]

  • American Chemical Society. Regulation of Laboratory Waste. [Link][20]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link][21]

  • Braun Research Group, Northwestern University. Non-halogenated Organic Solvents - Standard Operating Procedure. [Link][6]

  • MedicalLab Management. Laboratory Waste Management: The New Regulations. [Link][13]

  • U.S. Environmental Protection Agency. Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. [Link][22]

  • Morehead State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link][8]

  • Temple University Environmental Health & Radiation Safety. Non-Halogenated Solvents in Laboratories. [Link][23]

  • Southwest Tennessee Community College. APPENDIX I: OSHA LABORATORY STANDARD. [Link][24]

  • University of Oslo. Chemical and Hazardous Waste Guide. [Link][25]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link][26]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link][27]

  • Columbia University Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines. [Link][12]

  • National Institutes of Health. NIH Waste Disposal Guide 2022. [Link][28]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link][14]

  • Airgas. Safety Data Sheet: Cyclopropane. [Link][29]

  • University of Pennsylvania Environmental Health & Radiation Safety. Laboratory Chemical Waste Management Guidelines. [Link][16]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Cyclobutanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Cyclobutanoyloxazole. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes data from structurally similar compounds, including oxazole and cyclobutane derivatives, to establish a robust framework for personal protection. Our aim is to empower you with the knowledge to not only use Personal Protective Equipment (PPE) but to understand the rationale behind each selection, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Hazards: A Proactive Approach to Safety
Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended equipment for standard laboratory operations.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended for splash hazards.Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is crucial to protect against potential splashes and airborne particles.[1]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron should always be worn.Prevents direct skin contact, which may cause irritation.[1] The selection of glove material should be based on compatibility with the chemical and the solvent being used.
Respiratory Protection To be used in a well-ventilated area or a chemical fume hood.A certified chemical fume hood is the primary engineering control to minimize inhalation exposure.[3]
Footwear Closed-toe shoesProvides protection against spills and falling objects.
Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

Donning Procedure:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.

  • Eye Protection: Don safety glasses or goggles.

  • Gloves: Put on the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. If double-gloving, put the second pair on over the first, with the cuffs pulled over the sleeves of the lab coat.[4]

Doffing Procedure (to be performed in a designated area):

  • Outer Gloves (if applicable): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Gown/Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, touching only the inside. Fold it with the contaminated side inward and dispose of it or place it in a designated laundry container.

  • Eye Protection: Remove eye protection from the back to the front.

  • Inner Gloves: Remove the inner pair of gloves using the same peeling technique.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans: A Lifecycle Approach to Safety

Handling:

  • All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Use spark-proof tools and equipment, as heterocyclic compounds can be flammable.[3]

  • Avoid the generation of aerosols.[5]

  • Ensure that an eyewash station and safety shower are readily accessible.[6]

Disposal of Contaminated PPE and Chemical Waste:

  • Contaminated Gloves, Lab Coats, and other disposable PPE: These should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

  • This compound Waste: Unused or waste this compound, as well as any solutions containing it, must be disposed of as hazardous chemical waste. Follow your institution's and local regulations for chemical waste disposal. Do not pour down the drain.[3]

Emergency Procedures: Preparedness is Key
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

Visualizing PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow PPE Selection Workflow for this compound Handling cluster_assessment Initial Task Assessment cluster_ppe PPE Level Determination cluster_action Execution Start Assess Handling Procedure SmallScale Small Scale (<1g) Weighing & Solution Prep Start->SmallScale Low Risk LargeScale Large Scale (>1g) or Splash Potential Start->LargeScale Higher Risk StandardPPE Standard PPE - Single Nitrile Gloves - Safety Glasses - Lab Coat SmallScale->StandardPPE EnhancedPPE Enhanced PPE - Double Nitrile Gloves - Chemical Goggles - Face Shield - Chemical Resistant Apron LargeScale->EnhancedPPE Proceed Proceed with Caution in Fume Hood StandardPPE->Proceed EnhancedPPE->Proceed

Caption: Decision tree for selecting appropriate PPE based on the scale and nature of the handling procedure.

References

  • Power, L. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing, 29(6), S11-S18.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Airgas. (2018). Safety Data Sheet - Cyclopropane. Retrieved from [Link]

  • Santos. (n.d.). Qualitative Tier 2 Assessment. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.